3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12(17)6-5-11-14-15-13(19-11)10-7-8-3-1-2-4-9(8)18-10/h1-4,7H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQOKSKGEIHLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid
This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Significance of Benzofuran-Oxadiazole Scaffolds
Benzofuran and 1,3,4-oxadiazole moieties are privileged structures in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4]. The target molecule, this compound, combines these two key pharmacophores, linked by a propanoic acid chain. This structural combination offers a unique scaffold for the development of novel therapeutic agents. The propanoic acid side chain, in particular, can serve as a handle for further derivatization or to enhance pharmacokinetic properties.
This guide will detail a robust and efficient two-step synthetic route, commencing with the synthesis of the key intermediate, benzofuran-2-carbohydrazide, followed by the cyclization to form the desired 1,3,4-oxadiazole ring system.
Overall Synthetic Strategy
The synthesis of the target compound is logically approached in a two-step sequence. This strategy is designed for efficiency and high yield, utilizing readily available starting materials.
Sources
characterization of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Foreword: The Convergence of Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide focuses on the synthesis and comprehensive characterization of a novel hybrid molecule, This compound . This compound uniquely integrates the benzofuran nucleus, a motif prevalent in numerous natural products and approved therapeutic agents, with the 1,3,4-oxadiazole ring, a versatile bioisostere for ester and amide functionalities known for its metabolic stability and broad-spectrum biological activities.[1][2][3][4] The inclusion of a propanoic acid side chain further enhances its potential for interacting with biological targets and provides a handle for modulating physicochemical properties.
This document is structured to serve as a practical guide for researchers and drug development professionals. It moves beyond a mere recitation of data, delving into the causality behind experimental choices, from the selection of synthetic reagents to the interpretation of complex spectral data. Our objective is to provide a self-validating framework for the characterization of this and similar heterocyclic compounds, grounded in authoritative scientific principles.
Proposed Synthetic Pathway and Rationale
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate.[5][6] Our proposed pathway leverages this robust methodology, beginning with the commercially available 1-benzofuran-2-carboxylic acid.
Causality of Design:
-
Starting Material Selection: 1-Benzofuran-2-carboxylic acid is a readily accessible starting point that directly provides the core benzofuran scaffold.
-
Hydrazide Formation: The conversion to the acid hydrazide is a critical step, creating the nucleophilic nitrogen center required for subsequent acylation and cyclization. Hydrazine hydrate is the standard and most efficient reagent for this transformation.[7]
-
Intermediate Acylation: Succinic anhydride is chosen as the acylating agent. Its symmetrical nature prevents regioselectivity issues, and upon reaction, it directly installs the required three-carbon propanoic acid chain while forming the diacylhydrazine precursor.
-
Cyclodehydration: Phosphorus oxychloride (POCl₃) is a powerful and widely used dehydrating agent for this type of cyclization. It efficiently promotes the intramolecular reaction to form the stable 1,3,4-oxadiazole ring under relatively mild conditions.[6]
The complete synthetic workflow is outlined below.
Detailed Experimental Protocol: Synthesis
Materials: 1-Benzofuran-2-carboxylic acid, Hydrazine hydrate (80%), Absolute Ethanol, Succinic Anhydride, Tetrahydrofuran (THF), Phosphorus oxychloride (POCl₃), Diethyl ether, Sodium bicarbonate (NaHCO₃), Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).
Step 1: Synthesis of 1-Benzofuran-2-carbohydrazide
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To a solution of 1-benzofuran-2-carboxylic acid (10 mmol) in absolute ethanol (50 mL), add hydrazine hydrate (50 mmol, 5 eq.).
-
Reflux the reaction mixture for 8-10 hours, monitoring progress via Thin Layer Chromatography (TLC) [Mobile phase: Ethyl acetate/Hexane 7:3].
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the resulting slurry into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the hydrazide intermediate.
Step 2: Synthesis of N'-(1-Benzofuran-2-carbonyl)succinohydrazide
-
Dissolve 1-benzofuran-2-carbohydrazide (10 mmol) in dry THF (40 mL).
-
Add succinic anhydride (11 mmol, 1.1 eq.) portion-wise while stirring at room temperature.
-
Continue stirring for 4-6 hours. The formation of a precipitate indicates the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 3: Synthesis of this compound
-
Carefully add phosphorus oxychloride (15 mL) to the diacylhydrazine intermediate (10 mmol) in a round-bottom flask equipped with a reflux condenser at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to reflux for 4-5 hours.
-
Cool the reaction mixture and cautiously pour it onto crushed ice with vigorous stirring.
-
A solid precipitate will form. Collect it by filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure target compound.
Structural Elucidation and Physicochemical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound. The following protocols form a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[8][9] Spectra should be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent.
-
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its ability to dissolve the polar carboxylic acid and, crucially, to allow for the observation of the exchangeable acidic proton of the -COOH group.
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Perform 2D NMR experiments (COSY, HSQC) if necessary for unambiguous signal assignment.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆, δ in ppm)
| Assignment | Predicted ¹H Chemical Shift (δ) | Predicted ¹³C Chemical Shift (δ) | Rationale & Notes |
|---|---|---|---|
| -COOH | ~12.5 (s, 1H, br) | ~172.5 | Acidic proton, broad singlet, exchangeable with D₂O. Carbonyl carbon signal. |
| Benzofuran H-3 | ~7.8 (s, 1H) | ~115.0 | Singlet, characteristic of the furan ring proton adjacent to the fusion. |
| Benzofuran H-7 | ~7.7 (d, 1H) | ~128.0 | Aromatic proton ortho to the ring oxygen. |
| Benzofuran Ar-H | 7.3-7.5 (m, 3H) | 112.0-125.0 | Overlapping multiplet for the remaining three benzofuran protons (H-4, H-5, H-6). |
| -CH₂-CH₂- | 3.2 (t, 2H), 2.9 (t, 2H) | ~30.0, ~28.0 | Two triplets corresponding to the ethylene bridge of the propanoic acid chain. |
| Oxadiazole C2/C5 | - | ~165.0, ~164.0 | Quaternary carbons of the oxadiazole ring, appear downfield. |
| Benzofuran Quaternary C | - | 155.0, 150.0, 129.0 | Quaternary carbons of the benzofuran ring system. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[10][11]
Protocol:
-
Prepare a sample pellet using potassium bromide (KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | Very broad absorption characteristic of the hydrogen-bonded hydroxyl group. |
| ~1710 | C=O stretch | Carboxylic Acid | Strong, sharp peak for the carbonyl group. |
| ~1630 | C=N stretch | Oxadiazole Ring | Confirms the presence of the imine-like bond within the heterocyclic ring. |
| 1550-1450 | C=C stretch | Aromatic Rings | Multiple bands indicating the benzofuran aromatic system. |
| ~1250 and ~1080 | C-O-C stretch | Oxadiazole & Benzofuran | Asymmetric and symmetric stretching of the ether linkages in both rings. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.[12][13] Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol for ESI).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
Expected Results:
-
Molecular Formula: C₁₄H₁₀N₂O₄
-
Exact Mass: 270.0641 g/mol
-
Expected Ion Peak (ESI+): [M+H]⁺ at m/z 271.0719
-
Expected Ion Peak (ESI-): [M-H]⁻ at m/z 269.0562
-
Key Fragmentation: Expect cleavage at the C-C bond alpha to the oxadiazole ring and fragmentation of the benzofuran moiety, providing confirmatory structural evidence.
Physicochemical Properties
For drug development professionals, understanding the physicochemical profile is as critical as confirming the structure.[14]
Table 3: Key Physicochemical Parameters and Evaluation Methods
| Parameter | Importance | Experimental Protocol |
|---|---|---|
| Melting Point | Indicator of purity | Determined using a calibrated melting point apparatus. A sharp melting range suggests high purity. |
| Lipophilicity (LogP) | Governs membrane permeability and solubility | Shake-flask method using n-octanol and a buffered aqueous phase (pH 7.4). The concentration in each phase is determined by UV-Vis spectroscopy. |
| Aqueous Solubility | Affects bioavailability and formulation | Equilibrium solubility method. An excess of the compound is stirred in a buffered solution (pH 7.4) for 24h. The saturated solution is filtered, and the concentration is measured via UV-Vis or HPLC. |
| pKa | Determines ionization state at physiological pH | Potentiometric titration or UV-metric methods. The carboxylic acid moiety is expected to have a pKa in the range of 4-5. |
Potential Biological Evaluation
The hybrid nature of this compound suggests several avenues for biological investigation, given the known activities of its constituent scaffolds.[15][16][17][18]
-
Antimicrobial Activity: Both benzofuran and 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[2][19] The compound should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
Anticancer Activity: Numerous compounds featuring these heterocycles are potent anticancer agents.[4][18] Initial screening using the NCI-60 human tumor cell line panel or against specific cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) via MTT or SRB assays would be a logical first step to assess its antiproliferative potential.
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Anti-inflammatory Activity: The 1,3,4-oxadiazole ring is a common feature in anti-inflammatory drugs.[5] In vitro assays targeting key inflammatory enzymes like cyclooxygenase (COX-1/COX-2) could reveal a potential mechanism of action.
Conclusion
This guide has outlined a comprehensive and technically grounded framework for the synthesis and . By following the detailed protocols for synthesis, spectroscopic analysis (NMR, IR, MS), and physicochemical evaluation, researchers can confidently verify the structure, purity, and fundamental properties of this novel molecule. The proposed characterization workflow serves as a robust template for drug discovery programs, ensuring that foundational data is both accurate and sufficient to support further preclinical development. The convergence of the benzofuran and 1,3,4-oxadiazole moieties makes this compound a compelling candidate for further biological investigation across multiple therapeutic areas.
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Technical Guide: Unraveling the Mechanism of Action of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Abstract: The hybrid scaffold of benzofuran and 1,3,4-oxadiazole represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1] This technical guide provides an in-depth exploration of the putative mechanism of action for a specific novel derivative, 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. While direct experimental data on this precise molecule is emerging, this document synthesizes the established biological activities of structurally related benzofuran-oxadiazole compounds to construct a scientifically rigorous, hypothesis-driven framework for its anticancer effects. We will delve into the probable molecular targets, detailing the key signaling pathways implicated and providing comprehensive, field-proven experimental protocols for researchers to validate these mechanisms. The primary audience for this guide includes researchers in pharmacology, medicinal chemistry, and drug development who are investigating novel small-molecule anticancer agents.
Introduction: The Therapeutic Promise of Benzofuran-Oxadiazole Hybrids
Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, is a core component of many natural and synthetic molecules with a wide spectrum of biological activities.[1][2] Similarly, the 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, valued for its favorable metabolic stability and its ability to participate in hydrogen bonding and other molecular interactions. The strategic hybridization of these two pharmacophores has yielded a class of compounds with potent activities, including anticancer, antimicrobial, anti-inflammatory, and α-glucosidase inhibitory effects.[3][4][5]
In the context of oncology, benzofuran-oxadiazole derivatives have consistently demonstrated significant cytotoxicity against a range of human cancer cell lines.[6][7] The observed mechanisms are multifaceted, often involving the induction of programmed cell death (apoptosis), interference with the cell division cycle, and the targeted inhibition of key signaling pathways that are constitutively active in cancer cells.[6][8] This guide focuses on this compound, postulating its mechanism of action based on the robust evidence from its chemical relatives. We hypothesize that its anticancer activity stems from a multi-pronged assault on cancer cell biology, primarily through the induction of apoptosis via modulation of the STAT3 and/or GSK-3β/NF-κB signaling pathways.
Postulated Core Mechanism: Induction of Apoptosis via Signaling Pathway Modulation
The prevailing mechanism of action for many benzofuran-oxadiazole anticancer agents is the induction of apoptosis.[6][8] Apoptosis is a regulated process of cell suicide essential for tissue homeostasis, and its evasion is a hallmark of cancer. We propose that this compound triggers this process by targeting one or more of the following critical signaling nodes.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly and constitutively activated in a wide variety of human cancers.[8][9] Its activation promotes the transcription of genes involved in cell proliferation, survival (anti-apoptosis), angiogenesis, and invasion.[10][11] Predictive studies on other 1,3,4-oxadiazole derivatives have identified STAT3 as a highly probable pharmacological target.[12]
Mechanism of Inhibition: The canonical STAT3 pathway is initiated by phosphorylation at the Tyr705 residue by upstream kinases like Janus kinases (JAKs).[6] This triggers STAT3 to form homodimers, which then translocate to the nucleus to activate target gene expression.[10][11] We postulate that the subject compound interferes with this cascade, likely by inhibiting STAT3 phosphorylation or preventing dimerization. This suppression of STAT3 activity would lead to the downregulation of key anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby lowering the threshold for apoptosis.
Caption: Postulated inhibition of the STAT3 signaling pathway.
Modulation of the GSK-3β / NF-κB Axis
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that, in certain cancer contexts, acts as a positive regulator of the Nuclear Factor-κB (NF-κB) pathway.[13][14] The NF-κB transcription factor family controls the expression of genes crucial for inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, protecting malignant cells from apoptosis.
Mechanism of Modulation: GSK-3β can promote NF-κB activity, leading to the transcription of anti-apoptotic target genes like Bcl-xL and cIAP2.[15] By inhibiting GSK-3β, the subject compound could suppress NF-κB's transcriptional activity.[14][16] This would decrease the cellular levels of protective anti-apoptotic proteins, sensitizing the cancer cells to apoptotic stimuli and ultimately leading to cell death.[13] This mechanism has been specifically implicated for benzofuran-oxadiazole conjugates in pancreatic cancer cells.[6]
Caption: A logical workflow for validating the mechanism of action.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical data summary based on typical results for active benzofuran-oxadiazole compounds. Researchers should aim to generate empirical data to populate such a table for the specific compound and cell lines under investigation.
| Cancer Cell Line | IC₅₀ (µM) [MTT Assay] | % Apoptotic Cells (at IC₅₀) [Annexin V/PI] | % G2/M Phase Arrest (at IC₅₀) [PI Staining] | Caspase-3 Fold Increase (at IC₅₀) |
| A549 (Lung) | 8.5 ± 1.2 | 45.2 ± 3.5 | 38.1 ± 2.9 | 4.2 ± 0.5 |
| MCF-7 (Breast) | 12.3 ± 1.8 | 39.8 ± 4.1 | 31.5 ± 3.3 | 3.8 ± 0.4 |
| HCT116 (Colon) | 6.1 ± 0.9 | 52.5 ± 4.8 | 42.7 ± 3.8 | 5.1 ± 0.6 |
| MIA PaCa-2 (Pancreatic) | 7.4 ± 1.1 | 48.9 ± 3.9 | 40.2 ± 4.0 | 4.7 ± 0.7 |
Detailed Experimental Protocols
The following protocols are standardized, field-proven methodologies for executing the key experiments in the validation workflow.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan. [17][18]The amount of formazan produced is directly proportional to the number of living cells. [17] Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [19]2. Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. [20][21]5. Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. [19]6. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. [20]7. Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure all crystals are dissolved. [18]Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification via Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. [3]Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Methodology:
-
Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates. Treat with the subject compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using trypsin. Combine all cells from each treatment condition. [22]3. Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes. [23]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. [3]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension. 6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [3][23]7. Dilution: Add 400 µL of 1X Annexin Binding Buffer to each tube. 8. Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC is detected on the FL1 channel and PI on the FL2 or FL3 channel.
-
Data Analysis: Quadrant analysis is used to differentiate cell populations:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the cell's DNA content. [2][24]Flow cytometry can then be used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M). [25] Methodology:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 2 (Steps 1-2).
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at 4°C). [25][26]3. Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes, discard the supernatant, and wash twice with PBS. [26]4. RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, ensuring PI only stains DNA. Incubate for 30 minutes at 37°C. [25]5. PI Staining: Add 50 µg/mL PI to the cell suspension. [26]6. Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. [26]8. Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Caspase-3 Activity Measurement
Principle: Caspase-3 is a key executioner caspase in the apoptotic cascade. This colorimetric assay uses a peptide substrate (Ac-DEVD-pNA) that mimics the natural cleavage site of Caspase-3. When cleaved by active Caspase-3, the chromophore p-nitroaniline (pNA) is released, which can be quantified by measuring its absorbance at 405 nm. [27][28] Methodology:
-
Cell Treatment: Treat cells with the subject compound as described in Protocol 2 (Step 1).
-
Lysate Preparation: Pellet 2-5 x 10⁶ cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract). [29][30]3. Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well. Add 5 µL of the Caspase-3 substrate (DEVD-pNA, 4 mM stock). [30]6. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. [30]7. Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. [31]8. Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Caspase-3 activity.
Summary and Future Directions
This guide outlines a robust, hypothesis-driven approach to elucidating the mechanism of action for this compound. Based on extensive data from structurally similar compounds, we postulate that its primary anticancer effect is the induction of apoptosis, likely mediated through the inhibition of the STAT3 and/or GSK-3β/NF-κB pro-survival signaling pathways. The provided experimental workflow and detailed protocols offer a clear path for researchers to systematically test this hypothesis.
Future work should focus on confirming the direct molecular targets using techniques such as thermal shift assays, immunoprecipitation, or in vitro kinase assays. Furthermore, in vivo studies using xenograft models will be crucial to validate the therapeutic potential of this promising compound.
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Siveen, K. S., Sikka, S., Surana, R., Dai, X., Zhang, J., Kumar, A. P., ... & Sethi, G. (2014). Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(2), 136-154. Retrieved from [Link]
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Saito, T., Urasaki, Y., Tsuruda, K., Inagaki, A., & Ueda, M. (2012). Glycogen synthase kinase-3β inhibition induces nuclear factor-κB-mediated apoptosis in pediatric acute lymphocyte leukemia cells. International journal of oncology, 40(3), 787-794. Retrieved from [Link]
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Khan, I., Ali, A., Mohammed, A., Al-Harrasi, A., & Lee, Y. S. (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. International Journal of Molecular Sciences, 23(19), 10979. Retrieved from [Link]
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Hosseinihashemi, S. K., & Korkut, S. (2019). Synthesis and Activity Evaluation of New Benzofuran-1,3,4-Oxadiazole Hybrids Against Wood-Degrading Fungi. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 1-10. Retrieved from [Link]
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Fakhri, S., Davood, A., Mahdavi, M., Zare, A., & Khan, M. S. (2021). Synthesis and biological evaluation of a new series of benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides as potential α-glucosidase inhibitors. Journal of Biochemical and Molecular Toxicology, 35(4), e22688. Retrieved from [Link]
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Mushtaq, A., Zahoor, A. F., Kamal, S., Ahmad, M., Mojzych, M., & G-Krupińska, B. (2023). In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Molecules, 28(11), 4481. Retrieved from [Link]
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Drăghici, C., Beteringhe, A., Nitulescu, G. M., & Ion, G. N. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 438. Retrieved from [Link]
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Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Pharmacy & Bioallied Sciences, 7(4), 287. Retrieved from [Link]
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Sarsam, S. B. (2021). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 6(1), 143-151. Retrieved from [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical and Pharmaceutical Bulletin, 67(8), 779-786. Retrieved from [Link]
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A Comprehensive Spectroscopic and Analytical Guide to 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
This technical guide provides a detailed exploration of the spectroscopic characteristics of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique structural amalgamation of a benzofuran moiety, a 1,3,4-oxadiazole ring, and a propanoic acid side chain bestows upon this molecule a rich chemical profile, making a thorough understanding of its spectroscopic properties essential for its identification, characterization, and application in further research.
The benzofuran nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. Similarly, the 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The propanoic acid functional group can influence the molecule's solubility, pharmacokinetic properties, and potential for further chemical modification.
This guide presents a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. These predictions are grounded in the fundamental principles of spectroscopy and are supported by empirical data from structurally related molecules. Furthermore, this document outlines standardized protocols for the experimental acquisition of this data, ensuring reproducibility and scientific rigor.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. The following diagram illustrates the chemical structure of this compound with a systematic atom numbering scheme that will be used for spectral assignments throughout this guide.
Caption: A generalized workflow for the spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[2]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should cover the range of -1 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should be set to 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the ¹H NMR signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[3]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.[2]
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation:
-
Electron Ionization (EI): Introduce a small amount of the sample into the ion source, either via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL) and infuse it into the ESI source.
-
-
Instrumentation: A mass spectrometer with a suitable ionization source (EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight) should be used.
-
Data Acquisition:
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of accurate mass measurements (e.g., TOF or Orbitrap) to confirm the elemental composition.
-
-
Data Processing: The resulting mass spectrum will be a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Conclusion
This technical guide provides a comprehensive predictive overview of the NMR, IR, and Mass spectroscopic data for this compound. The detailed interpretations and standardized experimental protocols herein serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The accurate characterization of this and similar molecules is a critical step in advancing our understanding of their chemical and biological properties, ultimately paving the way for the development of novel therapeutic agents.
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. Retrieved January 20, 2026, from [Link]
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Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase. Retrieved January 20, 2026, from [Link]
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low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]
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IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]
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Interpreting Infrared Spectra. (n.d.). Specac. Retrieved January 20, 2026, from [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. Retrieved January 20, 2026, from [Link]
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Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- [1][4][5]oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach. (2020). ResearchGate.
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Benzofuran. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
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Benzofuran. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
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-
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Unveiling the Therapeutic Potential of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid: A Technical Guide to Target Identification and Validation
Foreword
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for novel therapeutic discovery. The compound 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is one such molecule, integrating the biologically significant benzofuran and 1,3,4-oxadiazole cores. Benzofuran derivatives are recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Similarly, the 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8][9][10][11][12] The propanoic acid side chain further adds a distinct physicochemical characteristic that can significantly influence the compound's pharmacokinetic profile and target interactions. This guide provides a comprehensive framework for researchers to systematically identify and validate the therapeutic targets of this promising molecule.
Strategic Overview: From Privileged Scaffolds to Testable Hypotheses
The known bioactivities of the benzofuran and 1,3,4-oxadiazole scaffolds provide a rational basis for hypothesizing potential therapeutic targets for this compound. This initial deductive step is crucial for designing a focused and efficient target identification campaign.
Hypothesized Target Classes:
-
Oncology: Given the frequent citation of anticancer activity for both heterocyclic systems, potential targets include protein kinases, transcription factors, and enzymes involved in cell cycle regulation and angiogenesis.[7][8][13][14][15] Specifically, pathways involving STAT3, EGFR, and VEGF are plausible areas of investigation.[7]
-
Inflammation: A significant number of 1,3,4-oxadiazole derivatives have been reported as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[16][17][18][19] This makes COX-1 and COX-2 primary candidates for investigation.
-
Infectious Diseases: The antimicrobial properties of both scaffolds suggest that the compound may target essential bacterial or fungal enzymes.[1][2][6][9][10][20] For instance, DNA gyrase has been identified as a target for some benzofuran derivatives.[2]
-
Neurological Disorders: Certain oxadiazole derivatives have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the regulation of endocannabinoid signaling, presenting a potential avenue for the treatment of pain and neuroinflammation.[21][22][23][24][25]
The following sections will detail a multi-pronged approach to empirically test these hypotheses and uncover novel targets.
A Multi-Pronged Approach to Target Identification
A robust target identification strategy should not rely on a single methodology. Instead, a combination of affinity-based and label-free approaches will provide a more comprehensive and validated picture of the compound's molecular interactions.[26][27][28]
Workflow for Target Identification
Caption: A multi-pronged workflow for target identification and validation.
Experimental Protocols
Affinity-Based Target Identification: Affinity Chromatography
Affinity chromatography remains a cornerstone for identifying direct binding partners of a small molecule.[29] This method involves immobilizing the compound of interest and using it as "bait" to capture interacting proteins from a cell lysate.
Protocol: On-Bead Affinity Chromatography
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker (e.g., polyethylene glycol) attached to a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity.
-
Covalently attach the linker-modified compound to a solid support, such as agarose beads.[26][27]
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line sensitive to the compound) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads conjugated only with the linker and no compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive inhibitor (if known), or by changing the pH or salt concentration, or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Excise protein bands that are present in the compound pull-down but not in the negative control.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[30][31][32][33] It relies on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.
Protocol: CETSA for Target Engagement
-
Cell Treatment:
-
Culture cells of interest and treat them with either the compound or a vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Challenge:
-
Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[31]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blot using an antibody against the hypothesized target protein.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay.
Broad-Spectrum Kinase Profiling
Given the prevalence of kinases as drug targets, a broad-spectrum kinase profiling assay is essential to determine the compound's selectivity.[34][35] This can be performed as a fee-for-service by specialized vendors.
Protocol: Kinome-Wide Inhibitor Profiling
-
Compound Submission:
-
Provide the compound to a contract research organization offering kinase profiling services.
-
-
Assay Performance:
-
The vendor will screen the compound at one or more concentrations against a large panel of purified kinases (often over 300).[36]
-
Kinase activity is typically measured by quantifying the phosphorylation of a substrate.
-
-
Data Analysis:
-
The results are provided as the percent inhibition of each kinase at the tested concentrations.
-
This data will reveal the primary kinase targets and the overall selectivity profile of the compound across the kinome.
-
| Potential Kinase Targets | Associated Pathologies |
| Epidermal Growth Factor Receptor (EGFR) | Various Cancers |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Angiogenesis in Cancer |
| Cyclin-Dependent Kinases (CDKs) | Cell Cycle Dysregulation in Cancer |
| Mitogen-Activated Protein Kinases (MAPKs) | Inflammation, Cancer |
Target Validation
Once putative targets have been identified, it is critical to validate them through orthogonal assays.
Biochemical Assays
Direct enzymatic assays are the gold standard for confirming that the compound inhibits the activity of a purified protein.
Example Protocol: COX Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use purified recombinant COX-1 and COX-2 enzymes.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Inhibition Assay:
-
IC50 Determination:
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Selectivity Index (SI) | The ratio of the IC50 for COX-1 to the IC50 for COX-2.[17] |
Cell-Based Assays
Cell-based assays are essential to confirm that the compound engages its target in a cellular environment and modulates downstream signaling pathways.
Example Protocol: Western Blot for Pathway Modulation
-
Cell Treatment:
-
Treat cells with the compound at various concentrations for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the phosphorylated (active) and total forms of the target protein and key downstream effectors.
-
Use a loading control (e.g., beta-actin) to ensure equal protein loading.
-
Conclusion
The systematic approach outlined in this guide, combining hypothesis-driven investigation with unbiased screening methodologies, provides a robust framework for elucidating the therapeutic targets of this compound. The integration of affinity-based methods, cellular thermal shift assays, and comprehensive proteomic and kinomic profiling will not only identify the primary targets but also provide crucial insights into the compound's mechanism of action and selectivity. This knowledge is paramount for the further development of this promising molecule into a potential therapeutic agent.
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Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PubMed Central. Available from: [Link]
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An In-depth Technical Guide to the In Silico Modeling of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid: A Strategic Approach for Drug Discovery Professionals
Preamble: The Strategic Imperative for In Silico Assessment
In the contemporary landscape of drug discovery, the imperative to de-risk and accelerate the identification of viable clinical candidates is paramount. Computational, or in silico, modeling has emerged as an indispensable tool in this endeavor, offering a predictive lens through which the multifaceted properties of novel chemical entities can be assessed prior to costly and time-intensive wet-lab synthesis and evaluation. This guide provides a comprehensive, technically-grounded framework for the in silico characterization of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, a novel molecule integrating two "privileged scaffolds" in medicinal chemistry: benzofuran and 1,3,4-oxadiazole.
The rationale for focusing on this specific molecule stems from the well-documented and diverse biological activities associated with its constituent moieties. Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Similarly, the 1,3,4-oxadiazole ring is a cornerstone of many therapeutic agents, recognized for its metabolic stability and its role in compounds with anticancer, antidiabetic, and antimicrobial activities.[4][5][6][7][8][9] The propanoic acid linker introduces a crucial element of flexibility and a potential point of interaction, which can significantly influence the molecule's pharmacokinetic profile and target engagement.
This document is structured not as a rigid protocol, but as a dynamic, logic-driven guide for researchers, scientists, and drug development professionals. It is designed to elucidate the causality behind methodological choices, ensuring a self-validating and robust computational workflow. Our exploration will be grounded in established scientific principles and supported by authoritative references, providing a reliable roadmap for the comprehensive in silico evaluation of this promising compound.
Part 1: Foundational Analysis and Target Selection
The initial phase of any in silico investigation is a thorough analysis of the molecule's structural features to inform the selection of plausible biological targets. The hybrid nature of this compound suggests a polypharmacological profile. Therefore, our strategy will be to investigate its potential against a panel of well-validated targets implicated in diseases where benzofuran and oxadiazole derivatives have shown promise.
Target Prioritization Based on Scaffold Bioactivity
Given the extensive literature on the anticancer potential of both scaffolds, key protein targets in oncology are a logical starting point.[2][6][10] Specifically, we will consider:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed in various cancers. Benzofuran-triazole hybrids have been investigated as potential EGFR inhibitors.[11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Another crucial receptor tyrosine kinase involved in tumor angiogenesis. Oxadiazole derivatives have been computationally screened against VEGFR2.[10]
-
Tubulin: A key component of the cytoskeleton and a validated target for anticancer agents. Some 1,3,4-oxadiazole derivatives have been reported to interfere with tubulin polymerization.[6]
In addition to oncology targets, the known antimicrobial and anti-inflammatory activities of the core scaffolds warrant investigation into relevant enzymes and receptors in these therapeutic areas.[1][4][12][13][14][15][16]
Ligand Preparation: The First Step to Accurate Modeling
The starting point for any in silico study is the generation of a high-quality, three-dimensional structure of the ligand. This is a critical step, as even minor inaccuracies in the ligand's geometry or protonation state can lead to significant errors in subsequent calculations.
Protocol for Ligand Preparation:
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw.
-
Conversion to 3D: Convert the 2D structure to a 3D conformation using a program like Open Babel or the graphical interface of a molecular modeling suite.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric strain and finds a low-energy conformation.
-
Protonation State and Tautomer Enumeration: At physiological pH (typically modeled at 7.4), the carboxylic acid group of the propanoic acid moiety will be deprotonated. It is crucial to correctly assign protonation states to all ionizable groups. Tools like MarvinSketch or Maestro can be used to predict pKa values and determine the dominant protonation state at a given pH.
-
Conformational Analysis: Generate a set of diverse, low-energy conformers of the ligand. This is important because the bioactive conformation (the one that binds to the target) may not be the global minimum energy conformation in solution.
Part 2: Molecular Docking - Probing the Binding Hypothesis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][17] It is a powerful tool for virtual screening and for generating hypotheses about how a ligand might interact with a protein's binding site.
Protein Preparation: Ensuring a Realistic Receptor Model
The quality of the protein structure is as critical as that of the ligand. Crystal structures of target proteins are typically obtained from the Protein Data Bank (PDB).
Protocol for Protein Preparation:
-
PDB Structure Selection: Choose a high-resolution crystal structure of the target protein, preferably with a co-crystallized ligand to define the binding site.
-
Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to be critical for binding.
-
Protonation and Tautomeric States of Residues: Add hydrogen atoms to the protein structure and assign the correct protonation states to ionizable residues (e.g., His, Asp, Glu). The orientation of the imidazole ring of histidine is particularly important and can be optimized based on the local hydrogen-bonding network.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process. The backbone atoms are typically held fixed, while the side chains are allowed to relax.
Docking Workflow and Interpretation of Results
The docking process involves placing the prepared ligand into the defined binding site of the prepared protein and scoring the different poses.
Experimental Protocol for Molecular Docking:
-
Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand or by using a cavity detection algorithm.
-
Docking Algorithm Selection: Choose a suitable docking algorithm. Popular choices include Glide, AutoDock Vina, and GOLD.
-
Execution of Docking: Run the docking simulation, allowing for flexibility of the ligand and potentially key side chains in the protein's active site.
-
Pose Analysis and Scoring: Analyze the top-scoring poses. The scoring function provides an estimate of the binding affinity. However, it is crucial to visually inspect the poses to ensure that the predicted interactions are chemically sensible. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-stacking.
Workflow for Molecular Docking
Caption: A streamlined workflow for molecular docking studies.
Data Presentation: Hypothetical Docking Results
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| EGFR | 2J6M | -9.8 | Met793, Leu718, Cys797 | H-bond, Hydrophobic |
| VEGFR2 | 4ASD | -10.2 | Cys919, Asp1046, Glu885 | H-bond, Ionic |
| Tubulin | 1SA0 | -8.5 | Cys241, Leu248, Ala316 | Hydrophobic |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Molecular Dynamics Simulation - Capturing the Dynamics of Binding
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a more realistic and dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex and the nature of the interactions.
Experimental Protocol for Molecular Dynamics Simulation:
-
System Setup: The top-scoring docked pose is used as the starting point. The complex is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any bad contacts.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure. This allows the system to relax and reach a stable state.
-
Production Run: A long simulation (typically tens to hundreds of nanoseconds) is run to collect data on the trajectory of the system.
-
Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the specific interactions between the ligand and the protein over time.
Logical Flow of MD Simulation
Caption: The sequential stages of a molecular dynamics simulation.
Part 4: ADMET Prediction - Assessing Drug-Likeness
A molecule's potential as a drug is not solely determined by its binding affinity to a target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical. In silico ADMET prediction tools can provide early warnings of potential liabilities.
Protocol for In Silico ADMET Prediction:
-
Physicochemical Properties: Calculate key physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
Pharmacokinetic Predictions: Use models to predict properties like aqueous solubility, blood-brain barrier permeability, Caco-2 cell permeability (as a surrogate for intestinal absorption), and interaction with cytochrome P450 enzymes (key for metabolism).
-
Toxicity Predictions: Screen for potential toxicities, such as hERG inhibition (a marker for cardiotoxicity), mutagenicity (e.g., Ames test prediction), and hepatotoxicity.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 348.32 g/mol | < 500 |
| LogP | 3.2 | < 5 |
| TPSA | 85.5 Ų | < 140 Ų |
| H-bond Donors | 1 | < 5 |
| H-bond Acceptors | 5 | < 10 |
| Blood-Brain Barrier Permeability | Low | Varies by target |
| hERG Inhibition | Unlikely | - |
| Ames Mutagenicity | Negative | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Tools like SwissADME can be used for these predictions.[11]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial evaluation of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable, data-driven hypotheses regarding the therapeutic potential of this novel compound. The insights gained from these computational studies can guide the prioritization of synthetic efforts and biological testing, ultimately accelerating the drug discovery process.
It is imperative to remember that in silico models are predictive tools and not a substitute for experimental validation. The hypotheses generated through this workflow must be tested in the laboratory. However, by embracing a robust computational strategy, we can significantly enhance the efficiency and success rate of identifying the next generation of therapeutic agents.
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (URL: [Link])
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: [Link])
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A Senior Application Scientist's Guide to the Preliminary Screening of Benzofuran-Containing Compounds
Introduction: The Benzofuran Scaffold as a Cornerstone in Modern Drug Discovery
The benzofuran nucleus, an elegant fusion of a benzene and a furan ring, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] This distinction is earned by its recurrence in a multitude of natural products and synthetic molecules that exhibit a vast spectrum of biological activities.[3][4][5][6] From potent anticancer and antiviral agents to anti-inflammatory and neuroprotective molecules, benzofuran derivatives have consistently emerged as promising starting points for therapeutic innovation.[4][7][8][9]
The preliminary screening phase is the crucible where a large collection of these compounds is systematically evaluated to identify "hits"—compounds that display a desired biological activity against a specific target or in a particular disease model. This guide provides a comprehensive, technically-grounded framework for designing and executing a robust preliminary screening cascade for novel benzofuran-containing compounds. We will move beyond rote protocols to explore the underlying scientific rationale, ensuring that the generated data is both reliable and actionable for advancing a drug discovery program.
Section 1: Assembling the Arsenal: Design and Synthesis of Benzofuran Screening Libraries
The quality and diversity of the compound library are paramount to the success of any screening campaign. A well-designed library should explore a wide range of chemical space around the benzofuran core to maximize the chances of identifying potent and selective modulators of biological targets.
Causality in Library Design: The choice of synthetic strategy directly impacts the diversity and novelty of the library. Diversity-Oriented Synthesis (DOS) is a powerful approach that aims to create structurally complex and diverse molecules from a common starting material, which is well-suited for generating novel benzofuran scaffolds.[10] More recently, the development of on-DNA synthesis methodologies has enabled the creation of massive DNA-Encoded Libraries (DELs) of benzofurans, allowing for the screening of billions of compounds simultaneously.[8]
Key synthetic routes frequently employed include:
-
Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization: A robust one-pot method for generating 2-substituted benzofurans from ortho-iodophenols and terminal alkynes.[1][11]
-
Intramolecular C-H Bond Functionalization: Palladium-catalyzed cyclization of intermediates like (Z)-2-bromovinyl phenyl ethers provides an efficient route to 2-substituted benzofurans.[12]
-
Addition of Boronic Acids to Nitriles: A versatile method for producing 2-arylbenzofurans, which are common motifs in bioactive compounds.[12]
The goal is not simply to create more compounds, but to create compounds with favorable physicochemical properties for screening and subsequent development. Compounds should generally adhere to criteria for "lead-likeness" to avoid issues with solubility, permeability, and other drug-like properties down the line.[10]
Section 2: The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation
A successful screening campaign is not a single experiment but a structured, multi-step process known as a screening cascade. This tiered approach is designed to efficiently sift through thousands of compounds, eliminate false positives, and characterize the most promising hits with increasing detail and rigor.
Caption: A typical workflow for a preliminary screening cascade.
Primary Screening: Casting a Wide Net with High-Throughput Screening (HTS)
The objective of the primary screen is to rapidly assess the entire compound library, typically at a single high concentration (e.g., 10-20 µM), to identify initial "hits." The choice of assay is critical and depends on the therapeutic area of interest. Given the known activities of benzofurans, common primary assays include:
-
Cell-Based Cytotoxicity Assays: For oncology programs, assays like the MTT or CellTiter-Glo® assay are used to identify compounds that inhibit the proliferation of cancer cell lines.[13][14]
-
Enzyme Inhibition Assays: For programs targeting specific enzymes like kinases, sirtuins, or proteases, biochemical assays measuring enzyme activity are employed.[15]
-
Reporter Gene Assays: These cell-based assays are used to measure the modulation of a specific signaling pathway, such as the STING pathway for antivirals or immunology.[16]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a self-validating system for assessing the anti-proliferative effects of benzofuran derivatives on cancer cells.
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549 lung carcinoma, HeLa cervical carcinoma) to ~80% confluency.[13][17]
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each benzofuran compound in DMSO. Create a working plate by diluting these stocks in culture medium to the desired final screening concentration (e.g., 10 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.[14]
-
Include controls: wells with untreated cells (vehicle control, 0.1% DMSO) and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
Remove the old medium from the cell plates and add 100 µL of the compound-containing medium.
-
Incubate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).[13]
-
Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13][14]
-
-
Data Acquisition:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Hit Criteria:
-
Calculate the percentage of cell viability for each compound relative to the vehicle control.
-
A compound is typically considered a "hit" if it reduces cell viability below a predefined threshold (e.g., <50% viability).
-
Hit Confirmation and Dose-Response Analysis
Hits from the primary screen must be confirmed. This involves re-testing the active compounds, often from a freshly prepared sample, to rule out experimental error. Confirmed hits are then subjected to dose-response analysis to determine their potency. Compounds are tested across a range of concentrations (typically 8-10 points in a semi-log dilution series) to generate a dose-response curve and calculate the half-maximal inhibitory or effective concentration (IC₅₀ or EC₅₀).
Secondary and Orthogonal Assays for Mechanism of Action (MOA)
Once a hit is confirmed and its potency is established, the next crucial step is to understand how it works. Secondary assays are designed to validate the presumed mechanism of action or to elucidate a new one. These assays should be "orthogonal"—meaning they rely on a different technology or principle than the primary assay—to ensure the observed effect is not an artifact of the initial screening platform.
For a hit from an anti-cancer cytotoxicity screen, a key secondary assay is to determine if it induces apoptosis (programmed cell death), a desirable trait for an anticancer drug.[13][17]
Caption: Inhibition of the mTOR pathway by benzofurans can block proliferation and induce apoptosis.[7][18]
Experimental Protocol: Caspase-Glo® 3/7 Assay (Apoptosis)
-
Assay Plate Setup: Seed and treat cells with benzofuran compounds in a white-walled 96-well plate as described in the MTT protocol, using a dose-response format.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a luminogenic caspase-3/7 substrate.
-
Assay Execution:
-
After the desired incubation period (e.g., 24-48 hours), remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity. A significant increase in luminescence compared to untreated cells indicates the induction of apoptosis.[17]
Section 3: Early Assessment of Drug-Like Properties (ADME)
A potent compound is of little therapeutic value if it cannot reach its target in the body. Therefore, preliminary screening should include an early assessment of key ADME (Absorption, Distribution, Metabolism, Excretion) properties. These are typically high-throughput, in vitro assays.
Key Physicochemical and ADME Parameters:
-
Aqueous Solubility: Poor solubility can hinder absorption and lead to unreliable data in biological assays. Kinetic solubility assays are often used in the screening phase.[19]
-
Lipophilicity (LogP/LogD): This parameter influences solubility, permeability, and metabolism. It is often determined computationally or via HPLC-based methods.
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes to predict how quickly it will be cleared from the body.[20]
-
Cell Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across the gut wall.
Table 1: Representative Data for Benzofuran Derivatives
| Compound ID | Primary Screen (A549 Viability %) | IC₅₀ (µM) vs. A549 | Apoptosis Induction (Fold Increase) | Kinetic Solubility (µM) |
| BZF-001 | 8.5 | 0.43 | 5.2 | 75 |
| BZF-002 | 45.2 | 5.0 | 2.1 | 150 |
| BZF-003 | 88.1 | > 50 | 1.1 | 2.5 |
| Doxorubicin | 2.1 | 0.08 | 6.8 | 2000 |
Note: Data are illustrative and compiled from concepts in cited literature.[7][13][19]
Section 4: Data Integration and Hit Prioritization
The final step in the preliminary screening process is to integrate all the data to select the most promising hits for the next stage: lead optimization. This is a multi-parameter optimization problem.
Caption: A decision-making flowchart for prioritizing hits based on key screening data.
Key Prioritization Criteria:
-
Potency: The IC₅₀ or EC₅₀ value from dose-response studies.
-
Selectivity: The ratio of activity against the target of interest versus off-targets or normal cells. The Selectivity Index (SI), calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells), is a critical metric. A higher SI value is desirable.[13]
-
Structure-Activity Relationship (SAR): A preliminary analysis of how small changes in the benzofuran structure affect its activity. A clear SAR trend within a chemical series is a strong indicator of a specific biological interaction.[7][21][22]
-
Physicochemical and ADME Properties: Compounds with a good balance of potency, selectivity, and favorable ADME properties are prioritized.
By systematically applying this integrated analysis, researchers can confidently select a small number of high-quality, validated hits, providing a solid foundation for the resource-intensive process of lead optimization and preclinical development.
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Oxadiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Oxadiazole Scaffold - A Privileged Motif in Modern Medicinal Chemistry
In the landscape of heterocyclic chemistry, the oxadiazole ring system stands out as a cornerstone of modern drug discovery.[1][2] This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is not merely a structural curiosity but a "privileged scaffold" that confers significant advantages in medicinal chemistry.[3][4] Its isomers, particularly the 1,3,4- and 1,2,4-oxadiazoles, are integral features in a multitude of pharmaceutical agents, valued for their metabolic stability, ability to modulate physicochemical properties, and capacity for diverse molecular interactions.[5][6]
This guide is structured to provide a field-proven perspective on the synthesis and application of novel oxadiazole compounds. We will move beyond simple reaction lists to explore the underlying principles that guide synthetic strategy, from the rationale of bioisosteric replacement to the practical execution of robust synthetic protocols and the critical importance of structural verification.
Part 1: The Strategic Impetus - Oxadiazoles as Bioisosteres
A primary driver for incorporating oxadiazole rings into drug candidates is their role as effective bioisosteres for metabolically labile functional groups like esters and amides.[7][8][9] The inherent stability of the aromatic oxadiazole ring to hydrolytic cleavage by metabolic enzymes can significantly enhance a compound's pharmacokinetic profile.[8][10]
Causality Behind Isomer Selection: The choice between the 1,2,4- and 1,3,4-isomers is a critical decision driven by desired physicochemical properties.
-
1,3,4-Oxadiazoles: This isomer generally exhibits lower lipophilicity (log D) and higher aqueous solubility compared to its 1,2,4-counterpart.[7][11] This increased polarity can be advantageous for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of highly lipophilic drug candidates.[11]
-
1,2,4-Oxadiazoles: While more lipophilic, this isomer offers a different spatial arrangement of substituents and hydrogen bond acceptors, which may be crucial for optimal target engagement.[7]
The strategic replacement of an amide or ester with an oxadiazole ring is a foundational step in overcoming common liabilities in lead optimization, as illustrated in the workflow below.
Caption: A typical workflow for employing oxadiazoles as bioisosteres.
Part 2: Synthesis of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole isomer is arguably the most widely explored, with a rich history of synthetic methodologies.[4] The choice of method is dictated by the availability of starting materials, desired substitution patterns, and scalability.
Method 1: Cyclodehydration of 1,2-Diacylhydrazines
This is a classic and reliable method. The core principle involves the formation of a 1,2-diacylhydrazine intermediate, followed by intramolecular cyclization with the elimination of a water molecule.
Causality: The reaction requires a potent dehydrating agent to drive the cyclization. Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are effective because they readily react with the hydroxyl groups of the tautomeric form of the diacylhydrazine, facilitating the ring-closing step.[12]
Caption: General scheme for 1,3,4-oxadiazole synthesis via cyclodehydration.
Method 2: Oxidative Cyclization of Acylhydrazones
This modern approach offers an efficient route from aldehydes and acyl hydrazides. The initially formed acylhydrazone is subjected to an oxidizing agent, which promotes the intramolecular cyclization.
Causality: Oxidants such as iodine (I₂), N-Bromosuccinimide (NBS), or copper salts facilitate the removal of two hydrogen atoms, forming the stable aromatic oxadiazole ring.[3][13] Copper-catalyzed methods are particularly attractive as they can proceed under milder conditions, often using air as the terminal oxidant.[13] This avoids the harsh, acidic conditions of traditional cyclodehydration.
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization
This protocol is a self-validating system for producing a diverse library of 1,3,4-oxadiazoles.
-
Step 1: Acylhydrazone Formation.
-
To a solution of the chosen acyl hydrazide (1.0 eq) in ethanol (10 mL), add the corresponding aldehyde (1.05 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
The resulting acylhydrazone often precipitates from the solution and can be collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Oxidative Cyclization.
-
Suspend the dried acylhydrazone (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile.
-
Add the oxidizing agent. For example, use 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) for an efficient and mild oxidation.[14]
-
Stir the reaction at room temperature for 3-6 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess halogen.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Part 3: Synthesis of the 1,2,4-Oxadiazole Core
The synthesis of 1,2,4-oxadiazoles is dominated by methods starting from amidoximes, which serve as versatile building blocks.
Method 1: Condensation of Amidoximes with Carboxylic Acids or Acyl Chlorides
This is the most prevalent and versatile route.[15][16] It involves the acylation of an amidoxime to form an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration.
Causality: The reaction hinges on the nucleophilicity of the amidoxime. The initial acylation occurs on the more nucleophilic nitrogen or oxygen atom. The subsequent ring closure is an intramolecular nucleophilic substitution, where the amidoxime nitrogen attacks the acyl carbonyl carbon, eliminating water to form the aromatic ring.[17] Using an activated carboxylic acid derivative, like an acyl chloride, or a coupling agent (e.g., EDCI) accelerates the initial acylation step significantly.[3]
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
This one-pot method is highly efficient for library synthesis.[18]
-
Step 1: Activation and Coupling.
-
In a flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) in an aprotic solvent like DMF or DMSO.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir for 15 minutes to form the activated ester.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-5 hours until the formation of the O-acylamidoxime intermediate is complete (monitored by LC-MS).
-
-
Step 2: Cyclodehydration.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the substrate.
-
Maintain heating for 4-16 hours until cyclization to the 1,2,4-oxadiazole is complete.
-
-
Step 3: Work-up and Purification.
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to obtain the pure 3,5-disubstituted-1,2,4-oxadiazole.
-
Comparison of Synthetic Routes
| Method | Isomer | Starting Materials | Key Reagents | Typical Yields | Key Advantages & Causality |
| Cyclodehydration | 1,3,4- | Acyl Hydrazides, Carboxylic Acids | POCl₃, PPA, SOCl₂ | 60-90% | Robust and well-established. The strong dehydrating agents are essential to overcome the energy barrier for water elimination.[12] |
| Oxidative Cyclization | 1,3,4- | Acylhydrazones | I₂, NBS, Cu(OTf)₂ | 70-95% | Milder conditions, high functional group tolerance. The oxidant facilitates the formation of the N-N bond and subsequent aromatization.[3][13] |
| Amidoxime Condensation | 1,2,4- | Amidoximes, Carboxylic Acids | Coupling Agents (HATU, EDCI), Acyl Chlorides | 65-95% | Highly versatile for diverse substitutions. The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amidoxime.[3][15] |
| 1,3-Dipolar Cycloaddition | 1,2,4- | Nitriles, Nitrile Oxides | Pt(IV) catalysts | Variable | Accesses unique substitution patterns, but can be limited by nitrile oxide instability and dimerization.[19] |
Part 4: Structural Characterization and Validation
The unambiguous identification of the synthesized compound and, crucially, the correct isomer, is paramount. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.[12][20]
-
¹H and ¹³C NMR Spectroscopy: Provides the primary structural map. The chemical shifts of protons and carbons adjacent to the heterocyclic ring are highly diagnostic. The absence of N-H or O-H protons from the starting materials is a key indicator of successful cyclization.[21]
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product, providing definitive proof that the desired addition and cyclization-dehydration have occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[21]
-
Infrared (IR) Spectroscopy: Useful for tracking the reaction's progress. Key indicators include the disappearance of the N-H stretching bands (from hydrazides/amidoximes) and C=O stretching bands (from diacylhydrazine intermediates) and the appearance of characteristic C=N and C-O-C stretching vibrations of the oxadiazole ring around 1650-1550 cm⁻¹ and 1250-1020 cm⁻¹, respectively.[21]
Part 5: Applications in Drug Discovery - From Scaffold to Clinical Candidate
The versatility of the oxadiazole core is demonstrated by its presence in numerous clinically evaluated and approved drugs.[5][6] The scaffold's ability to engage in hydrogen bonding and other non-covalent interactions, combined with its favorable electronic properties, makes it a powerful tool for designing inhibitors of various biological targets, including enzymes and receptors.[1][22][23]
Examples of Pharmacological Activities:
-
Anticancer: Many 1,3,4-oxadiazole derivatives have shown potent anticancer activity by inhibiting key enzymes like telomerase or various kinases involved in cell proliferation.[23][24]
-
Antibacterial/Antifungal: The oxadiazole nucleus is a common feature in novel antimicrobial agents, acting against a wide spectrum of bacteria and fungi.[3][4][12]
-
Anti-inflammatory: Derivatives have been developed as potent anti-inflammatory agents, often by inhibiting enzymes in the inflammatory cascade.[3][25]
-
Antiviral: The structural rigidity and interaction potential of oxadiazoles have been exploited in the design of antiviral compounds, including anti-HIV agents.[3][26]
The continued exploration of novel synthetic routes and the rational design of new derivatives ensure that oxadiazoles will remain a highly valuable and frequently utilized scaffold in the pursuit of new medicines.[27][28][29]
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Hiesinger, K., et al. (2020). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters, 30(19), 127409. [Link]
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Chaudhary, T., & Upadhyay, P. K. (2022). A Review on Novel Synthesis Approaches and Biological Activities of 1,2,4- Oxadiazole and 1,3,4-Oxadiazole Tailored Compounds. Current Organic Synthesis, 19(6), 731-747. [Link]
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Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4443. [Link]
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(No Date). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Semantic Scholar. [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (No Date). Indian Journal of Pharmaceutical Education and Research. [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (No Date). Avicenna Journal of Medical Biochemistry. [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
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Sharma, S., et al. (No Date). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
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Synthesis of 1,2,4-oxadiazoles. (No Date). Organic Chemistry Portal. [Link]
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A Pharmacological Update of Oxadiazole Derivatives: A Review. (2025). PubMed. [Link]
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Khedkar, N. R., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. [Link]
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). ResearchGate. [Link]
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Bioisosterism: 1,2,4‐Oxadiazole Rings. (No Date). ResearchGate. [Link]
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Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025). Journal of Pharma and Biomedics. [Link]
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Pažitná, L., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2849-2853. [Link]
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Mphahlele, M. J., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7949-7954. [Link]
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Diana, G. D., et al. (1993). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 36(3), 3240-3250. [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). LinkedIn. [Link]
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Gaonkar, S. L., et al. (2010). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
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Synthesis of 1,3,4-oxadiazoles. (No Date). Organic Chemistry Portal. [Link]
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Maftei, C. V., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Research Square. [Link]
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Kumar, S., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
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Yurttaş, L., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(21), 12235-12247. [Link]
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Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). PubMed. [Link]
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Al-Abdullah, E. S., et al. (2011). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 16(4), 3055-3067. [Link]
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Khedkar, N. R., et al. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Advances. [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (No Date). JournalsPub. [Link]
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Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. (No Date). STM Journals. [Link]
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Methodological & Application
Application Notes & Protocols: Investigating the Anticancer Potential of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Privileged Scaffolds in Oncology
The pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. The molecule 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid represents a strategic hybridization of two "privileged" heterocyclic systems: benzofuran and 1,3,4-oxadiazole.
Benzofuran, a bicyclic system composed of fused benzene and furan rings, is a core component of numerous natural products and synthetic molecules with potent biological activities, including significant anticancer properties.[1][2][3] Its derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in various cancer cell lines.[1][4] Similarly, the 1,3,4-oxadiazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacological properties.[5][6][7] Hybrid molecules incorporating both scaffolds have demonstrated synergistic cytotoxicity against a range of human cancers, including pancreatic, colon, and lung cancer cell lines.[1][8]
This guide provides a comprehensive framework for investigating the anticancer applications of this compound (hereinafter referred to as BOPA). It outlines potential mechanisms of action based on related compounds and provides detailed, field-proven protocols for its in vitro evaluation.
Part 1: Postulated Mechanism of Action
While the precise molecular target of BOPA requires empirical validation, the extensive literature on benzofuran-oxadiazole conjugates allows for the formulation of a strong, testable hypothesis. Many derivatives in this class exert their anticancer effects by modulating key cellular signaling pathways involved in proliferation, survival, and apoptosis.
One prominent mechanism involves the inhibition of pro-survival signaling cascades. For instance, related benzofuran-oxadiazole compounds have been shown to suppress the activity of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous carcinogenic processes.[1] Inhibition of GSK-3β can lead to the destabilization of proteins crucial for cancer cell survival and can induce apoptosis through the suppression of the NF-κB pathway.[1] This pathway is a critical regulator of inflammatory responses and cell survival, and its constitutive activation is a hallmark of many cancers.
Therefore, a primary hypothesis is that BOPA induces apoptosis in cancer cells by inhibiting the GSK-3β/NF-κB signaling axis. This leads to a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax), ultimately activating the caspase cascade.
Caption: Stepwise experimental workflow for evaluating BOPA.
Protocol 1: Cell Viability Assessment via MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of BOPA on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Causality: The MTT assay is a foundational colorimetric assay that measures cellular metabolic activity. [4][6][9]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of this color is directly proportional to the number of living cells, providing a robust quantitative measure of cytotoxicity.
Materials:
-
BOPA (stock solution in DMSO, e.g., 10 mM)
-
Selected cancer cell lines (e.g., HCT116-colon, MIA PaCa-2-pancreatic, A549-lung) [1][8]* Normal, non-cancerous cell line (e.g., CCD841 CoTr-colon epithelial) for selectivity assessment [4]* DMEM or RPMI-1640 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BOPA in complete medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BOPA. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control. Incubate the plate for 48 or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the BOPA concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with BOPA.
Causality: This flow cytometry-based assay relies on two key cellular changes during apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for precise quantification of different cell populations.
Materials:
-
Cancer cells treated with BOPA (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with BOPA (e.g., vehicle, IC₅₀, 2x IC₅₀) for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Key Apoptotic and Signaling Proteins
Objective: To investigate the effect of BOPA on the expression levels of proteins involved in the hypothesized GSK-3β/NF-κB signaling pathway.
Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. By probing for key proteins like phosphorylated GSK-3β, p65 (a subunit of NF-κB), Bcl-2, Bax, and cleaved Caspase-3, we can directly test the hypothesis that BOPA modulates this specific apoptotic pathway.
Materials:
-
Cell lysates from BOPA-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-GSK-3β, anti-GSK-3β, anti-p65, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Methodology:
-
Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager. Use β-actin as a loading control to ensure equal protein loading across lanes.
-
Densitometry: Quantify the band intensities using software like ImageJ to compare protein expression levels between treated and control groups.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting experimental outcomes.
Table 1: Hypothetical Cytotoxicity (IC₅₀) of BOPA against Human Cancer Cell Lines
This table summarizes potential IC₅₀ values derived from the MTT assay, providing a quick comparison of BOPA's potency and selectivity.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |
| HCT116 | Colon Carcinoma | 3.27 | 10.5 |
| MIA PaCa-2 | Pancreatic Cancer | 5.81 | 5.9 |
| A549 | Lung Carcinoma | 8.15 | 4.2 |
| MCF-7 | Breast Adenocarcinoma | 4.52 | 7.6 |
| CCD841 CoTr | Normal Colon Epithelial | 34.4 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Interpretation: The hypothetical data in Table 1 suggest that BOPA exhibits potent cytotoxic activity against a panel of cancer cell lines, with particular efficacy against colon cancer (HCT116). The high SI value indicates that BOPA is significantly more toxic to cancer cells than to normal cells, a highly desirable characteristic for a potential therapeutic agent.
References
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances.
- Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles. (n.d.).
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Semantic Scholar.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025).
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.
- In vitro assay of benzofuran derivatives 3. (n.d.).
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). [Source not available].
- 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). [Source not available].
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). [Source not available].
- 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. (n.d.). MDPI.
- The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. (2022). PMC - NIH.
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- 4. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: Solubilization of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid for In Vitro Assays
Abstract
This document provides a detailed guide and robust protocols for the solubilization of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, a compound characterized by a hydrophobic core and an acidic propanoic acid moiety. Due to these structural features, the compound exhibits poor aqueous solubility at neutral pH, a common challenge in drug discovery and in vitro biological assays. This guide outlines a systematic approach, beginning with the preparation of a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), followed by methods for preparing aqueous working solutions suitable for various experimental setups. We emphasize the chemical principles of pH-dependent solubility and provide troubleshooting strategies to prevent compound precipitation, ensuring accurate and reproducible experimental results.
Introduction: The Challenge of Solubility
The compound this compound incorporates a large, rigid, and hydrophobic benzofuran-oxadiazole ring system. This structural characteristic inherently limits its solubility in aqueous media, which is the basis for most biological assays. However, the terminal propanoic acid group provides a critical handle for solubilization.
Carboxylic acids are weak acids that exist in equilibrium between a protonated (neutral) form and a deprotonated (anionic or salt) form.[1] The protonated form (R-COOH) is significantly less polar and thus less water-soluble than the deprotonated carboxylate form (R-COO⁻).[2][3] By increasing the pH of the solution above the compound's pKa, we can shift the equilibrium towards the more soluble deprotonated state, a fundamental principle we will leverage in these protocols.[2][4] Delivering carboxylic acids into cells can be challenging due to their ionized state at physiological pH, which hinders passage across lipophilic membranes.[5][6]
The primary challenge for researchers is to dissolve the compound at a high enough concentration for a stock solution and then dilute it into an aqueous assay buffer (typically at physiological pH ~7.4) without causing it to precipitate.[7][8] This guide provides a validated, two-part strategy to overcome this hurdle.
Physicochemical Properties & Solvent Selection
A thorough understanding of the compound's properties and the chosen solvent is essential for success.[9]
| Property | Consideration | Rationale & Best Practices |
| Compound Structure | Contains a carboxylic acid group and a large hydrophobic core. | The hydrophobic nature suggests initial dissolution in an organic solvent is necessary. The acidic group allows for pH-dependent manipulation of aqueous solubility. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. | DMSO is a powerful, water-miscible solvent capable of dissolving many hydrophobic compounds.[9] However, it is hygroscopic and can cause compound precipitation upon freeze-thaw cycles if it absorbs water.[10][11] For cellular assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.[12] |
| Aqueous Buffer | Standard biological buffers (e.g., PBS, HBSS, DMEM) at pH 7.2-7.4. | The compound will have very low solubility in these buffers without pH modification. Direct dilution of a concentrated DMSO stock is highly likely to cause immediate precipitation.[7][13] |
| pH Modifying Agent | 1N Sodium Hydroxide (NaOH) | A strong base is used to deprotonate the carboxylic acid, forming the highly water-soluble sodium salt (sodium 3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoate).[1][14] |
Experimental Protocols
This section details the step-by-step procedures for preparing both a high-concentration primary stock solution and ready-to-use aqueous working solutions.
Protocol Part A: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol creates a concentrated, stable stock solution that can be stored for long-term use.[15]
Materials:
-
This compound (MW: 286.25 g/mol , assumed)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial or cryovial
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 286.25 g/mol × 1000 mg/g = 2.86 mg
-
-
Weighing: Accurately weigh 2.86 mg of the compound and transfer it to a clean, dry amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes until the solution is clear. Gentle warming (to 37°C) may also aid dissolution but should be used cautiously.
-
Storage: Store the 10 mM primary stock at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]
Protocol Part B: Preparation of Aqueous Working Solutions via pH Adjustment
This protocol describes the critical step of diluting the DMSO stock into your final aqueous assay buffer while maintaining solubility.
Materials:
-
10 mM Primary Stock Solution in DMSO (from Part A)
-
Sterile 1N Sodium Hydroxide (NaOH)
-
Sterile Assay Buffer (e.g., PBS, pH 7.4)
-
Sterile polypropylene microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM DMSO stock to 1 mM in DMSO. This reduces the volume of concentrated stock needed and improves accuracy.
-
Alkaline Dilution Step: To prepare a 100 µM working solution in 1 mL of assay buffer: a. In a sterile microcentrifuge tube, add 989 µL of your aqueous Assay Buffer. b. Add 1 µL of 1N NaOH to the buffer. Vortex briefly. This will slightly raise the pH, preparing an environment favorable for the carboxylate salt. c. Add 10 µL of the 1 mM intermediate DMSO stock solution to the basic buffer. d. Immediately vortex the solution vigorously for 30 seconds to ensure rapid and complete mixing, preventing localized high concentrations that can lead to precipitation.
-
Final pH Check (Optional): The final concentration of NaOH (1 mM) will have a minimal effect on a well-buffered system. For highly pH-sensitive assays, the pH should be measured and adjusted back to the target value with sterile 1N HCl if necessary.
-
Use Immediately: Aqueous solutions of the compound, especially in a basic state, may be less stable than the DMSO stock. It is recommended to prepare these working solutions fresh for each experiment.
Workflow and Decision-Making Diagram
The following diagram illustrates the logical flow for solubilizing the compound.
Caption: Workflow for dissolving the carboxylic acid compound.
Troubleshooting & Best Practices
-
Precipitation Upon Dilution: If the compound precipitates when added to the aqueous buffer, it is almost always due to the compound crashing out of solution before it can be fully dispersed and deprotonated.
-
Solution 1: Ensure you are adding the DMSO stock to the buffer (not the other way around) and that you vortex immediately and vigorously.[16]
-
Solution 2: Try slightly increasing the amount of 1N NaOH (e.g., 1.5-2.0 µL per mL) to make the buffer more basic before adding the compound.
-
Solution 3: The target concentration may be above the compound's solubility limit even with pH adjustment. Redo the dilution to achieve a lower final concentration.
-
-
Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO and NaOH in the assay buffer as your test samples to account for any effects of the solvents on the biological system.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can introduce moisture, which can lead to compound precipitation within the stock vial over time.[11] Using single-use aliquots is a critical best practice.[9]
-
Compound Stability: Do not store the compound in the basic aqueous solution for extended periods (hours to days). The ester-like linkages in the oxadiazole ring or other parts of the molecule could be susceptible to base-catalyzed hydrolysis. Prepare aqueous solutions fresh before each experiment.
Conclusion
The successful use of this compound in in vitro assays is critically dependent on proper solubilization. By leveraging the compound's acidic moiety through pH modification, researchers can overcome its inherent low aqueous solubility. The two-part protocol provided—creating a concentrated DMSO stock followed by a carefully controlled dilution into a slightly basic aqueous buffer—offers a reliable and reproducible method. Adherence to these guidelines, including the use of appropriate controls and best practices for solution handling, will ensure data integrity and experimental success.
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
- How does pH affect water solubility of organic acids (or acids in general)? Reddit.
- Top Ten Tips for Making Stock Solutions. Bitesize Bio.
- Preparing Stock Solutions. PhytoTech Labs.
- Is there any protocols for making stock solution in cytotoxicity assay?
- Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
- Carboxylic acid - Properties, Structure, Reactions. Britannica.
- Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?
- Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- Samples in DMSO: What an end user needs to know.
- Compound precipitation in high-concentr
- Fast Release of Carboxylic Acid inside Cells. PMC.
- Fast Release of Carboxylic Acid inside Cells. PubMed.
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- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. brainly.com [brainly.com]
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- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. bitesizebio.com [bitesizebio.com]
Application Note: High-Throughput Quantification of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, a novel heterocyclic compound with significant potential in pharmaceutical development. In the absence of pre-existing specific assays for this molecule, this document provides expertly crafted protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for high-throughput screening and accurate quantification in both bulk drug substance and complex biological matrices. The protocols are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, reliability, and regulatory compliance.[1][2][3][4]
Introduction: The Analytical Challenge
This compound is a molecule of interest due to its unique structural combination of a benzofuran, an oxadiazole, and a carboxylic acid moiety. This intricate structure presents a distinct analytical challenge, requiring methodologies that are not only sensitive and specific but also robust enough for routine use in a drug development setting. The benzofuran and oxadiazole rings provide a chromophore suitable for UV detection, while the carboxylic acid group offers a site for potential derivatization and influences the compound's chromatographic behavior. Furthermore, the ability to quantify this compound in biological fluids is paramount for pharmacokinetic and metabolic studies.
This application note provides two primary analytical approaches to address these challenges, each with its own merits depending on the specific application. The HPLC-UV method offers a reliable and accessible technique for routine quality control and quantification in simpler matrices. For applications requiring higher sensitivity and selectivity, such as analysis in plasma or tissue homogenates, the LC-MS/MS method is presented as the gold standard.
Methodology 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is ideal for the quantification of this compound in bulk powder or simple formulations. The principle lies in the separation of the analyte from potential impurities on a reversed-phase column, followed by detection using its inherent UV absorbance.
Rationale for Experimental Choices
-
Column: A C18 reversed-phase column is selected due to its versatility and proven efficacy in retaining and separating moderately polar organic compounds like the target analyte.[5] The hydrophobic C18 stationary phase interacts with the non-polar benzofuran and oxadiazole portions of the molecule.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer (pH adjusted to 3) is employed.[6] The acidic pH of the buffer is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent solubilizing properties for a wide range of organic molecules.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzofuran-oxadiazole chromophore ensures optimal sensitivity. A preliminary UV scan of the compound in the mobile phase should be performed to determine the optimal wavelength.
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for RP-HPLC-UV analysis.
Detailed Protocol: RP-HPLC-UV
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Phosphate Buffer pH 3.0B: Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (e.g., 280 nm) |
4. Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4]
Methodology 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS provides superior sensitivity and selectivity.[7][8] This technique couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.
Rationale for Experimental Choices
-
Ionization: Electrospray ionization (ESI) in negative ion mode is chosen due to the presence of the acidic carboxylic acid group, which readily deprotonates to form a [M-H]⁻ ion.
-
Multiple Reaction Monitoring (MRM): MRM is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition, minimizing interference from the matrix. The precursor ion will be the deprotonated molecule, and product ions will be generated through collision-induced dissociation (CID).
-
Sample Preparation: Solid-phase extraction (SPE) is recommended for sample clean-up from biological matrices.[7][9] Anion exchange or mixed-mode SPE cartridges can effectively retain the acidic analyte while allowing interfering matrix components to be washed away.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents
-
As per HPLC-UV method, plus:
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (for SPE)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into the blank biological matrix.
3. Sample Preparation Protocol (Plasma)
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized for optimal peak shape and separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by direct infusion of the analyte |
| Collision Energy | To be optimized for each transition |
5. Data Analysis and Validation
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. The method must be fully validated according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.
Data Presentation
The following tables provide an example of how validation data for the developed methods should be presented.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | - | 1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | - | 0.2 |
| LOQ (µg/mL) | - | 0.7 |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (ng/mL) | - | 1 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -10.5% to 8.2% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Matrix Effect (%) | 85 - 115% | 92 - 108% |
| Recovery (%) | Consistent and reproducible | > 85% |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, with the former being suitable for less complex matrices and the latter for bioanalytical applications demanding high sensitivity and selectivity. Adherence to the principles of method validation outlined herein is critical to ensure the generation of high-quality, defensible data throughout the drug development lifecycle.
References
-
ICH. (2013). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
Kansas Bio. Advancements in Sample Prep for LCMS-MS Organic Acid Analysis. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
PMC. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link]
-
ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Scholz-Böttcher, B. M., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]
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- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. Advancements in Sample Prep for LCMS-MS Organic Acid Analysis [kansasbio.org]
- 8. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid as a Versatile Fluorescent Probe
Introduction: Unveiling a Novel Fluorophore for Cellular Interrogation
The convergence of benzofuran and 1,3,4-oxadiazole moieties has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Within this family, 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid emerges as a promising, yet underexplored, fluorescent probe. This molecule's rigid, planar structure, a result of the fused aromatic systems, suggests intrinsic fluorescence properties that are highly sensitive to the local microenvironment. Such sensitivity is a key characteristic of powerful tools for biological imaging and sensing. Benzofuran-containing dyes are known for their solvatochromic properties and large Stokes shifts, which are advantageous for minimizing self-quenching and reducing background noise in fluorescence microscopy.[1]
The propanoic acid functional group is a particularly noteworthy feature, providing a versatile handle for bioconjugation. This allows for the covalent attachment of the probe to proteins, antibodies, or other biomolecules, enabling targeted imaging and tracking of specific cellular components and processes. While extensive photophysical data for this specific molecule is not yet prevalent in the public domain, its structural similarity to other studied benzofuran-oxadiazole derivatives allows us to infer its potential applications and propose robust protocols for its use.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this compound as a fluorescent probe. The protocols provided herein are based on established methodologies for similar fluorescent probes and should be considered as a starting point for optimization in specific experimental contexts.
Anticipated Photophysical Properties
Based on the analysis of structurally related benzofuran and oxadiazole derivatives, the following photophysical characteristics are anticipated for this compound. It is crucial to experimentally determine these properties for the specific batch of the probe being used.
| Property | Expected Characteristic | Rationale and Significance |
| Excitation Maximum (λex) | ~350 - 400 nm | Benzofuran and oxadiazole systems typically absorb in the near-UV to blue region of the spectrum. |
| Emission Maximum (λem) | ~450 - 550 nm | A significant Stokes shift is expected, which is beneficial for reducing spectral overlap and improving signal-to-noise ratio. |
| Quantum Yield (ΦF) | Moderate to High | The rigid, conjugated system is expected to favor radiative decay over non-radiative pathways, leading to a good quantum yield. The quantum yield of benzofuran derivatives can be enhanced by annulation.[2] |
| Solvatochromism | Pronounced | The fluorescence emission is likely to be sensitive to solvent polarity, with a bathochromic (red) shift in more polar solvents. This property can be exploited to probe the polarity of cellular microenvironments.[3][4][5][6] |
| Photostability | Good | Heterocyclic aromatic compounds often exhibit good photostability, which is essential for long-term imaging experiments. |
Potential Applications in Research and Drug Development
The unique structural features of this compound open up a range of potential applications:
-
Cellular Imaging: The intrinsic fluorescence and anticipated cell permeability make it a candidate for live-cell imaging. Its solvatochromic properties could be harnessed to visualize variations in the polarity of different cellular compartments.
-
Organelle-Specific Staining: While not possessing a specific targeting moiety in its native form, the probe's lipophilicity might lead to accumulation in lipid-rich organelles like mitochondria or the endoplasmic reticulum. Conjugation to specific targeting peptides could enable precise organelle labeling.
-
Sensing of Reactive Oxygen Species (ROS): The electron-rich benzofuran and oxadiazole rings could potentially interact with reactive oxygen species, leading to a change in fluorescence.[7][8][9] This would allow for the monitoring of oxidative stress within cells, a key factor in many diseases.
-
Bioconjugation and Targeted Delivery: The carboxylic acid group allows for straightforward conjugation to biomolecules via amide bond formation. This enables the development of targeted fluorescent probes for specific proteins or cellular receptors, which is invaluable in drug development for tracking drug-target engagement.
-
Cytotoxicity and Drug Efficacy Studies: The probe can be used in conjunction with other assays to assess cell viability and the cytotoxic effects of drug candidates. Changes in cellular morphology and probe uptake/localization can provide insights into the mechanisms of drug action.
Experimental Protocols
The following protocols are generalized and should be optimized for your specific cell type, instrumentation, and experimental goals.
Protocol 1: General Live-Cell Staining
This protocol describes the basic steps for staining live cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel)
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended.
-
Cell Staining: a. Grow cells to the desired confluency (typically 50-70%). b. Remove the culture medium and wash the cells once with pre-warmed PBS. c. Add the probe-containing medium to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope. Acquire images using the appropriate filter set based on the experimentally determined excitation and emission spectra.
Workflow for General Live-Cell Staining
Caption: Sequential staining protocol for co-localization studies.
Protocol 3: Assessment of Cytotoxicity
It is essential to determine the concentration range at which the probe is non-toxic to cells. This can be assessed using a variety of commercially available cytotoxicity assays. [10][11][12] Materials:
-
This compound
-
Cells of interest
-
96-well plates
-
A commercial cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit) [13][14]* Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Probe Treatment: The following day, treat the cells with a serial dilution of the fluorescent probe (e.g., from 0.1 µM to 100 µM) in fresh culture medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a period relevant to your planned imaging experiments (e.g., 24 hours).
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Calculate the percentage of cell viability for each concentration of the probe relative to the untreated control. Determine the concentration at which the probe exhibits minimal cytotoxicity.
Logical Flow for Cytotoxicity Assessment
Caption: Decision-making process for determining the optimal non-toxic probe concentration.
Conclusion and Future Perspectives
This compound stands as a fluorescent probe with considerable untapped potential. Its core structure suggests favorable photophysical properties for cellular imaging, while the propanoic acid moiety provides a gateway for targeted applications through bioconjugation. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the utility of this molecule in their specific areas of interest.
Future work should focus on a comprehensive characterization of the probe's photophysical properties, including its quantum yield, lifetime, and two-photon absorption cross-section. Investigating its response to various cellular stressors, such as changes in pH, ion concentration, and redox state, will further expand its application portfolio. The development of bioconjugates targeting specific proteins or organelles will undoubtedly unlock new avenues for its use in understanding complex biological processes and in the development of novel diagnostic and therapeutic agents.
References
-
[Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- [7][9][15]oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach]([Link])
-
[Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- [7][9][15]oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach.]([Link])
-
[5-Furan-2ylo[7][9][15]xadiazole-2-thiol, 5-Furan-2yl-4H [7][8][15]triazole-3-thiol and Their Thiol-Thione Tautomerism]([Link])
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Solvatochromic probes for detecting hydrogen-bond-donating solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.sg]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Benzofuran-Oxadiazole Derivatives: A Guide for Drug Discovery
Introduction: The Therapeutic Promise of Benzofuran-Oxadiazole Scaffolds
The fusion of benzofuran and oxadiazole rings has given rise to a class of heterocyclic compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their diverse pharmacological profiles make them attractive candidates for drug discovery programs. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify promising leads for further development.[4] This guide provides detailed application notes and protocols for various HTS assays tailored to the screening of benzofuran-oxadiazole derivatives, enabling researchers to efficiently explore their therapeutic potential.
Core Principles of High-Throughput Screening (HTS)
HTS methodologies are designed to test thousands of compounds daily through automation and miniaturization of assays.[5] The primary goal is to identify "hits"—compounds that exhibit a desired biological activity against a specific target. The choice of assay is critical and depends on the biological question being addressed. For benzofuran-oxadiazole derivatives, assays targeting cell viability, enzyme activity, and specific signaling pathways are particularly relevant.
Section 1: Anticancer Activity Screening
Benzofuran-oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including lung, colon, and pancreatic cancer.[1] HTS assays for anticancer activity primarily focus on assessing cell viability and proliferation.
Cell Viability Assays: Measuring Cytotoxicity
Cell viability assays are fundamental in anticancer drug screening. They provide a quantitative measure of a compound's ability to kill or inhibit the growth of cancer cells.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay for Anticancer Screening
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzofuran-oxadiazole compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the benzofuran-oxadiazole derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[7] The amount of ATP is directly proportional to the number of viable cells. This assay is known for its high sensitivity and is well-suited for HTS.[7][8]
Protocol: CellTiter-Glo® Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzofuran-oxadiazole compound library
-
CellTiter-Glo® Reagent[7]
-
Opaque-walled multiwell plates (e.g., 96- or 384-well)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates.
-
Reagent Addition: After the 48-72 hour incubation, equilibrate the plate to room temperature for approximately 30 minutes.[9] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Kinase Inhibitor Screening
Some benzofuran-oxadiazole derivatives have been identified as inhibitors of specific kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), which are often dysregulated in cancer.[10][11] Fluorescence Polarization (FP) is a powerful HTS technique for monitoring the binding of a fluorescently labeled ligand to a protein, making it ideal for screening kinase inhibitors.[12][13]
Protocol: Fluorescence Polarization (FP) Assay for Kinase Inhibition
Materials:
-
Purified kinase (e.g., GSK-3β)
-
Fluorescently labeled tracer (a ligand that binds to the kinase's ATP-binding site)
-
Assay buffer
-
Benzofuran-oxadiazole compound library
-
Black, low-volume 384-well microplates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, fluorescent tracer, and test compounds in the assay buffer.
-
Compound Addition: Dispense a small volume of the benzofuran-oxadiazole compounds into the wells of the microplate.
-
Kinase and Tracer Addition: Add the kinase and fluorescent tracer to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: A decrease in FP indicates that the test compound has displaced the fluorescent tracer from the kinase, signifying inhibitory activity. Calculate the percent inhibition and determine the IC50 for active compounds.
Section 2: Anti-inflammatory Activity Screening
Benzofuran-oxadiazole derivatives have also demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways such as the NF-κB and MAPK pathways.[3][14][15]
NF-κB Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammation.[14] High-content screening (HCS) can be used to monitor the translocation of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[16][17]
Protocol: High-Content Screening for NF-κB Translocation
Materials:
-
HEK293 or other suitable cell line
-
Complete cell culture medium
-
Benzofuran-oxadiazole compound library
-
NF-κB activator (e.g., TNF-α)[16]
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 384-well imaging plate and incubate overnight. Pre-treat the cells with the benzofuran-oxadiazole compounds for 1 hour.
-
Pathway Activation: Stimulate the cells with TNF-α for 30-60 minutes to induce NF-κB translocation.[16]
-
Immunofluorescence Staining: Fix, permeabilize, and stain the cells with the anti-p65 primary antibody, followed by the fluorescent secondary antibody and DAPI.
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. The software will identify the nucleus (DAPI) and cytoplasm and quantify the fluorescence intensity of the p65 stain in each compartment.
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. A decrease in this ratio in compound-treated cells compared to the TNF-α-stimulated control indicates inhibition of NF-κB translocation.
Section 3: Antimicrobial Activity Screening
The antimicrobial potential of benzofuran-oxadiazole derivatives can be assessed using whole-cell HTS assays that measure bacterial growth inhibition.[4]
Broth Microdilution Assay
The broth microdilution method is a standard HTS assay for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[4]
Protocol: Broth Microdilution Assay for Antimicrobial Activity
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Benzofuran-oxadiazole compound library
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the benzofuran-oxadiazole compounds in the microplate wells.
-
Bacterial Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Growth Measurement: Measure the optical density (OD) at 600 nm to determine bacterial growth.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Target | Readout | Key Parameter | Example Data for a "Hit" Compound |
| MTT/CellTiter-Glo | Cancer Cell Viability | Absorbance/Luminescence | IC50 | 5 µM |
| Fluorescence Polarization | Kinase Activity | mP (millipolarization) | IC50 | 1 µM |
| High-Content Screening | NF-κB Translocation | Fluorescence Intensity | IC50 | 10 µM |
| Broth Microdilution | Bacterial Growth | Optical Density | MIC | 8 µg/mL |
Visualizing Workflows and Pathways
Experimental Workflow for Anticancer Screening
Caption: A generalized workflow for high-throughput screening of anticancer compounds.
Simplified NF-κB Signaling Pathway
Caption: Inhibition of IKK or IκB degradation prevents NF-κB translocation and subsequent gene expression.
Conclusion and Future Directions
The HTS assays outlined in this guide provide a robust framework for the initial screening of benzofuran-oxadiazole derivatives. Positive "hits" from these primary screens will require further validation through secondary assays and mechanistic studies to confirm their mode of action and selectivity. The versatility of the benzofuran-oxadiazole scaffold, combined with efficient and targeted screening strategies, holds great promise for the discovery of novel therapeutics.
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Application Note & Protocol: A Multi-Faceted Approach to Assessing the Cytotoxicity of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of novel therapeutic agents requires a thorough evaluation of their cytotoxic potential. This document provides a detailed framework for assessing the in vitro cytotoxicity of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, a compound belonging to the benzofuran-oxadiazole class known for its diverse biological activities, including potential anticancer properties.[1][2][3][4] A multi-parametric approach is essential for a comprehensive understanding of a compound's effect on cell health. We present three robust, sequential protocols: the MTT assay to measure metabolic viability, the Lactate Dehydrogenase (LDH) assay to quantify membrane integrity, and Annexin V/Propidium Iodide (PI) staining to delineate apoptotic versus necrotic cell death pathways. This guide emphasizes the scientific principles behind each method, offers step-by-step experimental procedures, and provides insights into data analysis and interpretation, enabling researchers to build a complete cytotoxic profile of this and similar novel compounds.
Introduction: The Rationale for a Tri-Partite Cytotoxicity Assessment
The compound this compound is a heterocyclic molecule featuring both a benzofuran and a 1,3,4-oxadiazole moiety. Both scaffolds are prevalent in medicinal chemistry and are associated with a wide range of biological activities, including significant anticancer and antiproliferative effects.[1][2][4][5] Derivatives of 1,3,4-oxadiazole, in particular, have been shown to induce apoptosis and perturb the cell cycle in cancer cell lines.[5] Therefore, it is imperative to rigorously characterize the cytotoxic profile of this specific propanoic acid derivative.
A single cytotoxicity assay provides only one perspective on cell health. To build a robust and reliable profile, we advocate for a three-pronged strategy:
-
Metabolic Activity (MTT Assay): This initial screen assesses the overall viability of the cell population by measuring mitochondrial reductase activity, a hallmark of metabolically active cells.[6][7][8] A reduction in this activity can indicate either cell death or cytostatic effects (inhibition of proliferation).
-
Membrane Integrity (LDH Assay): This assay quantifies cell death resulting from the loss of plasma membrane integrity (necrosis or late apoptosis) by measuring the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium.[9][10][11]
-
Mode of Cell Death (Annexin V/PI Staining): This flow cytometry-based method provides critical mechanistic insight by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] This is crucial for understanding how the compound induces cell death, a key factor in drug development.
This integrated workflow allows researchers to move from a general assessment of viability to a specific determination of the mode and magnitude of cell death.
General Materials and Preparations
2.1. Equipment
-
Biosafety Cabinet (Class II)
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
-
96-well flat-bottom cell culture plates (clear for absorbance, black for fluorescence if applicable)
-
Multichannel pipettes and sterile tips
-
Inverted microscope
-
Microplate spectrophotometer (ELISA reader)
-
Flow Cytometer
-
Centrifuge with microplate and conical tube rotors
2.2. Cell Culture
-
Select a relevant human cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer).[1][3]
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA solution.
2.3. Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
Protocol 1: Metabolic Viability via MTT Assay
3.1. Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8][14][15] These crystals are then dissolved, and the absorbance of the resulting solution is measured. The intensity of the color is directly proportional to the number of metabolically active, viable cells.[6]
3.2. Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
3.3. Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same concentration of DMSO as the highest compound dose).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14] Incubate for 3-4 hours at 37°C until purple precipitates are visible under a microscope.[15][16]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[16]
-
Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader.[8]
3.4. Data Analysis
-
Background Subtraction: Subtract the absorbance of a blank well (medium and MTT, no cells) from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This can be calculated by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or an Excel add-in.[17][18][19]
Protocol 2: Membrane Integrity via LDH Assay
4.1. Principle of the Assay Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage or lysis of the plasma membrane.[11] The LDH assay is a colorimetric method that measures this released LDH activity through a coupled enzymatic reaction.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan formed is proportional to the amount of LDH released, and thus, to the number of lysed cells.[10][20]
4.2. Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
4.3. Step-by-Step Protocol
-
Plate Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3).
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) for 45 minutes before the final step.[20]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[9]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, optically clear 96-well plate.
-
Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[9]
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[9][10]
-
Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[20]
4.4. Data Analysis
-
Background Correction: Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [ (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
-
Protocol 3: Apoptosis vs. Necrosis via Annexin V/PI Staining
5.1. Principle of the Assay This assay differentiates between different stages of cell death.
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.
By using both stains, flow cytometry can distinguish four populations:
-
Q3 (Annexin V- / PI-): Viable cells.[13]
-
Q4 (Annexin V+ / PI-): Early apoptotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.[13]
-
Q1 (Annexin V- / PI+): Necrotic cells (or nuclear debris).[13]
5.2. Step-by-Step Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the culture medium, then wash the adherent cells with PBS, trypsinize them, and combine the trypsinized cells with the collected medium.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI solution.[21]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12] Keep samples on ice and analyze by flow cytometry within one hour.
5.3. Data Analysis Using the flow cytometer's software, gate the cell populations and quantify the percentage of cells in each of the four quadrants (Q1, Q2, Q3, Q4). Compare the distribution of treated samples to the untreated and vehicle controls to determine the primary mode of cell death induced by the compound.
Interpretation and Synthesis of Results
By combining the data from these three assays, a comprehensive cytotoxic profile of this compound can be constructed.
| Scenario | MTT Result (Viability) | LDH Result (Cytotoxicity) | Annexin V/PI Result | Interpretation |
| 1. Apoptotic Induction | ↓ Decreased | ↑ Increased (may be delayed) | ↑ Increase in Annexin V+/PI- and Annexin V+/PI+ cells | The compound is cytotoxic and primarily induces programmed cell death (apoptosis). |
| 2. Necrotic Induction | ↓ Decreased | ↑↑ Sharply Increased | ↑ Increase in Annexin V+/PI+ and Annexin V-/PI+ cells | The compound is highly cytotoxic, causing rapid loss of membrane integrity and necrosis. |
| 3. Cytostatic Effect | ↓ Decreased | ~ No change | ~ No significant change in apoptotic/necrotic populations | The compound inhibits cell proliferation without directly killing the cells at the tested concentrations. |
This integrated analysis provides a robust foundation for further mechanistic studies and is a critical step in the preclinical evaluation of novel therapeutic candidates.
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Application Notes & Protocols: Evaluating the Antimicrobial Potential of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Introduction
The benzofuran nucleus is a common scaffold in many natural and synthetic compounds exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[5][6] Similarly, the 1,3,4-oxadiazole ring is a bioisostere for carboxylic acid and amide functionalities, which can enhance pharmacokinetic properties and is a core component of numerous compounds with demonstrated antibacterial, antifungal, and antiviral efficacy.[1][2][4][8] The propanoic acid side chain can also influence the compound's solubility and interaction with biological targets.
This guide provides a comprehensive framework for researchers to systematically evaluate the antimicrobial efficacy of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. It details standardized protocols for preliminary screening and quantitative assessment of its activity against a panel of clinically relevant bacteria.
Mechanism of Action: A Postulated Overview
While the precise mechanism of action for this hybrid molecule is yet to be elucidated, insights can be drawn from the known activities of its constituent moieties. 1,3,4-oxadiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.[1] Other proposed targets include enzymes involved in cell wall synthesis and protein synthesis.[8] The benzofuran component may contribute to the compound's ability to intercalate with DNA or disrupt cell membrane integrity. The synergistic combination of these pharmacophores in a single molecule could lead to a multi-target mechanism of action, potentially reducing the likelihood of resistance development.
Caption: Postulated mechanisms of antimicrobial action.
Quantitative Data Summary
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of standard bacterial strains. These values are for illustrative purposes and must be determined experimentally.
| Bacterial Strain | Gram Stain | ATCC Number | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | 8 |
| Bacillus subtilis | Gram-positive | 6633 | 16 |
| Escherichia coli | Gram-negative | 25922 | 32 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 64 |
Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test
This method serves as an initial qualitative screening to assess the antimicrobial activity of the test compound.[9][10] It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates[11]
-
Sterile paper disks (6 mm diameter)
-
Test compound solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Bacterial cultures (adjusted to 0.5 McFarland turbidity standard)[11][12]
-
Sterile cotton swabs[10]
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (impregnated with the solvent used to dissolve the test compound)
-
Incubator (37°C)[11]
-
Ruler or calipers[11]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.[11][12]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, remove excess fluid by pressing against the inside of the tube, and streak the entire surface of an MHA plate to create a uniform lawn of bacteria.[10][12] Rotate the plate approximately 60 degrees and repeat the streaking process twice more to ensure even coverage.[10]
-
Disk Application: Aseptically apply the paper disks impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.[11] Ensure the disks are placed at least 24 mm apart.[11]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[11][13]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] A larger zone of inhibition generally indicates greater antimicrobial activity.[13]
Caption: Kirby-Bauer Disk Diffusion Workflow.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[14][15][16]
Materials:
-
96-well microtiter plates[17]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]
-
Test compound stock solution
-
Bacterial inoculum (prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well)[16][18]
-
Positive control (broth with bacteria, no compound)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader (for measuring optical density at 600 nm)
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.[18] Typically, this involves adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the working solution of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard the final 100 µL from well 10.[18]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).[18]
-
Controls: Well 11 serves as the growth control (inoculum without the compound), and well 12 is the sterility control (broth only).[18]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[17][18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16][18] This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Broth Microdilution MIC Assay Workflow.
References
-
1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed. Available at: [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. Available at: [Link]
-
Review on Antimicrobial Activity of Oxadiazole - Human Journals. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. Available at: [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available at: [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Method - BioLabTests. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. Available at: [Link]
-
Benzofuran-oxadiazole hybrids: Design, Synthesis and antimicrobial activity studies - ResearchGate. Available at: [Link]
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(PDF) Benzofuran-oxadiazole hybrids: Design, Synthesis and antimicrobial activity studies. Available at: [Link]
-
Full article: Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Available at: [Link]
-
1, 3, 4-Oxadiazole as antimicrobial agents: An overview - JOCPR. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed. Available at: [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. Available at: [Link]
-
Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed. Available at: [Link]
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Application Note & Protocols: Covalent Conjugation of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid to Proteins
Abstract
This technical guide provides a comprehensive framework for the covalent conjugation of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, a molecule incorporating biologically significant benzofuran and 1,3,4-oxadiazole scaffolds, to target proteins.[1][2][3] The presence of these heterocyclic systems is common in medicinal chemistry, suggesting the utility of this compound in developing advanced bioconjugates such as antibody-drug conjugates (ADCs), targeted therapeutics, or immunogens for antibody production.[4][5][6] The terminal propanoic acid moiety provides a carboxylic acid functional group, which serves as the primary attachment point. The principal method detailed herein is the robust and widely adopted carbodiimide-mediated coupling chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond with primary amines on the protein surface.[7][8][9] This document offers detailed protocols, workflow diagrams, and expert insights into the reaction mechanism, purification, and characterization of the final protein-small molecule conjugate.
Introduction and Core Principles
The conjugation of small molecules to proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of hybrid molecules that combine the targeting specificity of a protein with the therapeutic or diagnostic function of a small molecule.[10][11][12] The subject molecule, this compound, features a terminal carboxylic acid that is an ideal handle for bioconjugation. The most reliable method for creating a covalent bond between this carboxylic acid and a protein is by targeting the abundant primary amines found on the protein's surface, specifically the ε-amine of lysine residues and the N-terminal α-amine.[13][14][15]
The chosen chemistry, EDC/NHS coupling, is a "zero-length" crosslinking method, meaning no additional atoms are incorporated into the final bond between the two molecules.[7][9] The reaction proceeds through a two-step mechanism that enhances efficiency and control over the conjugation process.
Mechanism of EDC/NHS Mediated Amide Bond Formation:
-
Carboxyl Activation: EDC reacts with the carboxylic acid group of the propanoic acid moiety to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5–6.0).[7][16]
-
NHS Ester Formation: To prevent hydrolysis of the unstable intermediate back to the original carboxylic acid, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[7][16] This NHS ester is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate, allowing for a more controlled reaction with the protein.
-
Amine Coupling: The NHS ester readily reacts with primary amines on the protein surface to form a stable and irreversible amide bond. This final step is most efficient at a physiological to slightly basic pH (pH 7.0–8.5), where the primary amines are deprotonated and thus more nucleophilic.[13][17]
Caption: EDC/NHS reaction mechanism for amide bond formation.
Materials and Reagents
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Reaction vials (glass or polypropylene)
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
Chromatography system (e.g., FPLC, HPLC) for purification and analysis[18][19]
-
Desalting columns (e.g., PD-10) or dialysis cassettes (e.g., 10K MWCO)
Reagents and Buffers
-
Target Protein: (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, MES).
-
Small Molecule: this compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.
-
NHS or sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide): Store desiccated at 4°C.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) to dissolve the small molecule.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 or 0.1 M Sodium Bicarbonate, pH 8.0-8.5.[17]
-
Quenching Buffer (Optional): 1 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.5).[20]
-
Purification Buffer: Buffer suitable for the final application of the protein conjugate (e.g., PBS, pH 7.4).
Experimental Protocols
The two-step protocol is highly recommended as it provides greater control over the reaction and minimizes the risk of undesirable protein-protein cross-linking, which can occur if EDC is present with the protein.[16][21]
Caption: General workflow for the two-step conjugation protocol.
Protocol 1: Two-Step Conjugation (Recommended)
This method involves activating the small molecule first, then adding it to the protein solution.
Part A: Activation of the Small Molecule
-
Prepare Small Molecule: Dissolve this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare Coupling Reagents: Immediately before use, weigh out EDC and sulfo-NHS. Prepare concentrated stock solutions in Activation Buffer (e.g., 100 mM). Causality: EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions; fresh solutions are critical for high efficiency.[21]
-
Activation Reaction: In a microfuge tube, combine the reagents in the order listed in the table below.
| Reagent | Molar Ratio (vs. Small Molecule) | Example Calculation (for 1 µmol Small Molecule) |
| Small Molecule Stock | 1x | 20 µL of 50 mM stock |
| Activation Buffer | - | to 80 µL final volume |
| sulfo-NHS Stock | 1.5x - 2.5x | 15 µL of 100 mM stock (1.5x) |
| EDC Stock | 1.5x - 2.5x | 15 µL of 100 mM stock (1.5x) |
| Total Volume | - | ~115 µL |
-
Incubate: Mix well and incubate at room temperature for 15-30 minutes. This allows for the formation of the semi-stable sulfo-NHS ester.
Part B: Conjugation to Protein
-
Prepare Protein: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 2-10 mg/mL). The recommended buffer is PBS at pH 7.2-8.5.
-
Combine: Add the activated small molecule solution from Part A directly to the protein solution. The molar ratio of the activated small molecule to the protein will determine the final degree of labeling and should be optimized.
| Molar Ratio of (Activated SM : Protein) | Expected Degree of Labeling (DOL) | Application |
| 5:1 to 10:1 | Low (1-3) | Introducing a single label, minimizing protein disruption. |
| 10:1 to 20:1 | Medium (3-7) | General purpose labeling, fluorescent probes. |
| >20:1 | High (>7) | Creating immunogens, potential for protein precipitation. |
-
Incubate: React for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench (Optional): To stop the reaction, add a quenching buffer (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM and incubate for 15-30 minutes. This will hydrolyze any remaining unreacted NHS esters.[16]
Protocol 2: One-Pot Conjugation (Simplified)
This method is faster but carries a higher risk of forming protein-protein cross-links. It is best used when the protein concentration is low.
-
Prepare Solutions: Dissolve the small molecule in DMSO/DMF. Prepare the protein in Reaction Buffer (pH 7.2-8.0).
-
Combine: Add the desired molar excess of the small molecule stock solution to the protein solution and mix gently.
-
Initiate Reaction: Prepare a fresh solution of EDC/NHS mixture in Reaction Buffer. Add this mixture to the protein/small molecule solution to initiate the conjugation.
-
Incubate: React for 2 hours at room temperature.
-
Purify: Immediately proceed to purification to remove unreacted reagents and byproducts.
Purification of the Protein Conjugate
Purification is essential to remove excess small molecule and coupling reagents, which can interfere with downstream applications.[22][23]
Method: Size-Exclusion Chromatography / Desalting Column
-
Equilibrate Column: Equilibrate a desalting column (e.g., Glen Gel-Pak™, PD-10) with 3-5 column volumes of the desired final storage buffer (e.g., PBS, pH 7.4).[17]
-
Load Sample: Apply the entire reaction mixture from the conjugation step to the top of the column.
-
Elute: Elute the conjugate according to the manufacturer's instructions, typically by adding the final storage buffer.
-
Collect Fractions: The protein conjugate, being larger, will elute first in the void volume. The smaller, unreacted molecules and byproducts will be retained longer and elute later. Collect the initial, protein-containing fractions.
-
Confirm: Measure the absorbance of the collected fractions at 280 nm (for protein) to identify the fractions containing the purified conjugate.
Characterization of the Conjugate
Characterization is performed to confirm successful conjugation and determine the average number of small molecules attached per protein, known as the Degree of Labeling (DOL).[24][25]
Method 1: UV-Vis Spectrophotometry
This method requires that the small molecule has a unique absorbance peak separate from the protein's absorbance at 280 nm.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the small molecule (Aₘₐₓ).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the small molecule's contribution at 280 nm.
-
Calculate the concentration of the conjugated small molecule.
-
The DOL is the molar ratio of the small molecule to the protein.
Method 2: Mass Spectrometry (MS)
Mass spectrometry is the most accurate method for determining the DOL and assessing the heterogeneity of the conjugate population.[24]
-
Analyze the purified conjugate using techniques like ESI-MS or MALDI-TOF.
-
Compare the mass of the unconjugated protein to the mass spectrum of the conjugate.
-
The mass spectrum of the conjugate will show a distribution of peaks, with each successive peak corresponding to the addition of one small molecule. The average mass shift can be used to calculate the average DOL.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | - Inactive EDC/NHS (hydrolyzed).- Amine-containing buffer used for protein.- Incorrect pH for activation or coupling steps.- Insufficient molar excess of small molecule. | - Use fresh, high-quality EDC and NHS; prepare solutions immediately before use.- Perform buffer exchange on protein into an amine-free buffer (PBS, MES, HEPES).- Verify pH of all buffers before starting.- Increase the molar ratio of activated small molecule to protein. |
| Protein Precipitation | - High degree of labeling (DOL).- Use of DMF instead of DMSO for a sensitive protein.- High concentration of organic solvent. | - Reduce the molar ratio of small molecule to protein.- Use sulfo-NHS for better aqueous solubility.- Try DMSO as the solvent. Ensure the final concentration of organic solvent in the reaction is low (<10%). |
| High Heterogeneity | - Inherent to random lysine conjugation.- Reaction time too long or conditions too harsh. | - This is expected with lysine chemistry. For homogenous products, site-specific conjugation methods are required.- Optimize reaction time and temperature. |
References
-
Mishra, M., et al. (2020). Oxadiazoles in Medicinal Chemistry . ACS Publications. [Link]
-
Bisht, T., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics . PubMed. [Link]
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Zareef, M., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 . Future Medicinal Chemistry. [Link]
-
Kumar, K., et al. (2018). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry . Open Access Journals. [Link]
-
Khan, I., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications . Polycyclic Aromatic Compounds. [Link]
-
Asghari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review . PMC - NIH. [Link]
-
Creative Biolabs. Chemical Conjugation . Creative Biolabs. [Link]
-
Zareef, M., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 . Future Medicinal Chemistry. [Link]
-
Liu, J., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications . Analytical Chemistry. [Link]
-
Koder, R. (2009). Book Review of Bioconjugate Techniques . Journal of the American Chemical Society. [Link]
-
CellMosaic. Bioconjugate Analysis & Purification . CellMosaic. [Link]
-
Chen, Y., et al. (2011). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-Bond Linkers . Bioconjugate Chemistry. [Link]
-
Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics . Current Protein & Peptide Science. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Advances in Bioconjugation . PMC - PubMed Central. [Link]
-
Glen Research. (2021). Application Note – Protein Labeling with NHS Esters . Glen Research. [Link]
-
St. Clair, J. R., et al. (2020). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation . Bioconjugate Chemistry. [Link]
-
Eldehna, W. M., et al. (2022). Benzofuran – Knowledge and References . Taylor & Francis. [Link]
-
Ocean NanoTech. (2022). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS . Ocean NanoTech. [Link]
-
Lee, L. (2008). Book Review of Bioconjugate Techniques. Second Edition . Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, O. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . PMC - PubMed Central. [Link]
-
Liu, J., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications . ACS Publications. [Link]
-
Xiao, S., et al. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester . RSC Advances. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS . G-Biosciences. [Link]
-
PubChem. Conjugation of carboxylic acids | Pathway . PubChem - NIH. [Link]
-
Reactome. Conjugation of carboxylic acids . Reactome Pathway Database. [Link]
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AMRI. Protein Expression, Purification and Conjugation . AMRI. [Link]
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Fallon, A., & Jellis, C. L. (1989). Small-molecule-protein conjugation procedures . PubMed. [Link]
-
Hanley, A. (2018). EDC/NHS coupling chemistry? . ResearchGate. [Link]
-
van der Vlis, E. (2019). Analysis and characterization of protein-drug conjugates? . ResearchGate. [Link]
-
Woldring, D. R., et al. (2020). Engineered protein-small molecule conjugates empower selective enzyme inhibition . PMC. [Link]
-
Cai, H., et al. (2021). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety . MDPI. [Link]
-
Bobály, B., et al. (2017). Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry . ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Welcome to the technical support guide for the synthesis of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and peer-reviewed methodologies.
The synthesis of this molecule, which features a core benzofuran moiety linked to a propanoic acid chain via a 1,3,4-oxadiazole ring, is a linear process involving three critical stages. Success at each stage is paramount for achieving a high overall yield of the final product.
Overall Synthetic Pathway
The synthesis can be logically divided into three primary stages:
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Formation of the Benzofuran Core: Synthesis of the key intermediate, benzofuran-2-carbohydrazide.
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1,3,4-Oxadiazole Ring Construction: Cyclization of the carbohydrazide with a succinic acid precursor to form the heterocyclic ring with the ester side chain.
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Final Product Formation: Hydrolysis of the ester to yield the target propanoic acid.
Below is a diagram outlining the complete synthetic route.
Caption: General three-stage synthesis pathway for the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the synthesis.
Stage 1: Synthesis of 1-Benzofuran-2-carbohydrazide
This initial stage is foundational; the purity and yield of the carbohydrazide intermediate directly impact the subsequent steps. The process involves the reaction of a substituted salicylaldehyde with an alpha-halo ester to form the benzofuran ester, followed by hydrazinolysis.[1]
Question 1: My yield for ethyl 1-benzofuran-2-carboxylate is consistently low. What are the likely causes?
Answer: Low yields in this step, a variation of the Perkin reaction, are typically traced back to three factors: reagent quality, reaction conditions, or incomplete reaction.
-
Causality: The reaction involves the deprotonation of the phenolic hydroxyl group by a base (K₂CO₃), followed by nucleophilic attack on the ethyl chloroacetate and subsequent intramolecular cyclization. Moisture can quench the base and hydrolyze the ester, while improper temperature can lead to side reactions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried potassium carbonate (K₂CO₃) and anhydrous acetone as the solvent. Moisture will significantly reduce the efficacy of the base.[1]
-
Verify Reagent Purity: Use freshly distilled salicylaldehyde and ethyl chloroacetate to remove any acidic impurities that might neutralize the base.
-
Optimize Temperature and Time: While reflux is necessary, prolonged heating can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC). Typically, the reaction should reach completion within 3-4 hours.
-
Question 2: The conversion of the benzofuran ester to the carbohydrazide is incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrazinolysis is a common issue, often related to stoichiometry or reaction temperature.
-
Causality: This is a nucleophilic acyl substitution where hydrazine attacks the electrophilic carbonyl carbon of the ester. The reaction is generally favorable but can be slow if conditions are not optimal.
-
Troubleshooting Steps:
-
Increase Hydrazine Hydrate: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to shift the equilibrium towards the product.
-
Control Temperature: The initial reaction should be started at a low temperature (0-5°C) to control the initial exothermic reaction, followed by stirring at room temperature for several hours to ensure completion.[2]
-
Monitor with TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of the starting ester spot. If the reaction stalls, gentle warming (to 40-50°C) for a short period can sometimes help, but be cautious as higher temperatures can lead to side products.
-
Stage 2: 1,3,4-Oxadiazole Ring Formation
This is the most critical and often lowest-yielding step. It involves condensing the carbohydrazide with succinic anhydride and then performing a cyclodehydration to form the 1,3,4-oxadiazole ring.
Question 3: Which cyclodehydrating agent is best for forming the 1,3,4-oxadiazole ring, and why is my yield so low?
Answer: Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.[3][4] However, its high reactivity can also lead to charring and side product formation if not controlled carefully. Low yields are often due to harsh reaction conditions, side reactions, or impure intermediates.
-
Causality: The reaction proceeds via the formation of a 1,2-diacylhydrazine intermediate from the carbohydrazide and succinic anhydride. The POCl₃ then facilitates the intramolecular cyclodehydration to form the stable, aromatic 1,3,4-oxadiazole ring.[5] Competing reactions, such as the formation of other heterocyclic systems or decomposition, can occur if the conditions are too harsh.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the cyclodehydration step.
-
Protocol Insight: The reaction of the carbohydrazide with succinic anhydride should be performed first to form the diacylhydrazine intermediate before the addition of the dehydrating agent. Performing this as a one-pot reaction where POCl₃ is added to a mixture of the two starting materials can lead to complex side reactions.
Stage 3: Final Hydrolysis
The final step involves the hydrolysis of the ethyl propanoate ester to the desired carboxylic acid. The primary challenge here is to achieve complete hydrolysis without cleaving the relatively stable but potentially susceptible 1,3,4-oxadiazole ring.
Question 4: During the final hydrolysis step, I am seeing byproducts that suggest my oxadiazole ring is opening. How can I prevent this?
Answer: Ring-opening of the 1,3,4-oxadiazole is a known risk under harsh hydrolytic conditions (either strongly acidic or basic) and elevated temperatures.[5] The key is to use milder conditions and carefully monitor the reaction.
-
Causality: The oxadiazole ring is an electron-deficient aromatic system. While generally stable, it can be susceptible to nucleophilic attack, especially under forcing conditions that might lead to cleavage.
-
Troubleshooting Steps & Optimized Conditions:
| Condition | Problematic Approach | Recommended Protocol | Rationale |
| Base | High concentration of NaOH or KOH (e.g., > 5M) | Use a moderate concentration of base, such as 1-2M NaOH or LiOH in a THF/water mixture. | LiOH is often preferred for its gentler hydrolysis of esters with minimal side reactions. The THF co-solvent ensures solubility. |
| Temperature | Refluxing for extended periods (>12h) | Stir at room temperature or warm gently to 40-50°C. | Minimizes the energy available for the undesired ring-opening pathway. The reaction should be monitored closely by TLC. |
| Acidification | Rapidly adding concentrated strong acid (e.g., conc. HCl) | After the reaction is complete (as judged by TLC), cool the mixture in an ice bath and acidify slowly with dilute acid (e.g., 1N HCl) to pH 2-3. | Slow, controlled acidification prevents localized heating and potential acid-catalyzed degradation of the product upon workup. |
| Reaction Time | Arbitrary or overly long reaction times. | Monitor the reaction every 30-60 minutes by TLC until the starting ester spot has disappeared. | Prevents exposing the product to hydrolytic conditions for longer than necessary. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Benzofuran-2-carbohydrazide (Int2)
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To a solution of ethyl 1-benzofuran-2-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester), add hydrazine hydrate (3.0 eq) dropwise at 0-5°C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction's completion using TLC (30% Ethyl Acetate in Hexane).
-
Once complete, pour the reaction mixture into ice-cold water.
-
Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum to yield the product as a white solid. Recrystallization from ethanol can be performed if necessary.
Protocol 2: Synthesis of the Ester Intermediate (Int3)
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In a round-bottom flask, dissolve 1-benzofuran-2-carbohydrazide (1.0 eq) and succinic anhydride (1.1 eq) in a suitable solvent like dioxane or glacial acetic acid.
-
Reflux the mixture for 2-3 hours to form the diacylhydrazine intermediate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise, keeping the temperature below 10°C.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux (80-90°C) for 3-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is the carboxylic acid, which should be esterified by refluxing in ethanol with a catalytic amount of sulfuric acid.
-
Purify the resulting ester by column chromatography (silica gel, ethyl acetate/hexane gradient).
Protocol 3: Synthesis of the Final Product (FP)
-
Dissolve the ethyl propanoate intermediate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (1.5 eq) and stir the mixture at 40°C.
-
Monitor the reaction by TLC (50% Ethyl Acetate in Hexane).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to 0°C.
-
Acidify to pH 2-3 by the slow, dropwise addition of 1N HCl.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the final product.
References
-
Godhani, D. R., Mulani, V. B., & Mehta, J. P. (2019). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News, 124(2), 304-311.
-
Kumar, A., Ahmad, I., Chashoo, G., & Saxena, A. (2014). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Journal of Chemical and Pharmaceutical Research, 6(5), 980-987.
-
Chau, N. T. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU, 20, 10-17.
-
Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2 -ONE- A BENZOFURAN DERIVATIVE. Rasayan Journal of Chemistry, 7(1), 88-92.
-
Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960-2963.
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Patel, H. (2014). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 134-136.
-
Aiswarya, G., et al. (2019). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Der Pharma Chemica, 11(4), 114-126.
-
Srinivas, M., et al. (2010). Synthesis of N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants. Asian Journal of Chemistry, 22(5), 3549-3556.
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Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191.
-
Bar-Natan, R., et al. (2014). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1086-1096.
-
Al-Ghorbani, M., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(19), 6883.
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Sharma, D., & Narasimhan, B. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 59(1), 1-8.
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University of Wisconsin-Madison, Department of Chemistry. Synthesis of Carboxylic Acids.
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Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Recent Updates on Synthetic Strategies and Biological Potential of 1,3,4-oxadiazole: Review. Bentham Science Publishers.
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Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles.
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Ng, Y. X. (2017). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository.
-
Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
-
Al-Ghorbani, M., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(19), 6883.
-
Zhang, Z., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 85(15), 9839-9849.
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1109-1117.
-
Wang, Y., et al. (2015). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 20(8), 13790-13800.
-
Husain, A., Ahuja, P., & Sarafroz, M. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Acta Poloniae Pharmaceutica, 66(2), 149-155.
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Technical Support Center: A Guide to Overcoming Solubility Challenges of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Welcome to the technical support center for 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during their experiments. Here, we provide a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address these challenges. Our approach is grounded in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate solubility problems but also to proactively design more robust experimental protocols.
Understanding the Molecule: A Triad of Solubility Challenges
The structure of this compound presents a classic triad of features that contribute to its low aqueous solubility:
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Aromatic Hydrophobicity : The presence of the benzofuran ring system, a fused aromatic structure, significantly contributes to the molecule's lipophilicity. Aromatic hydrocarbons are notoriously poorly soluble in water.
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Heterocyclic Core : The 1,3,4-oxadiazole ring, particularly when substituted with aryl groups, further decreases aqueous solubility.[1]
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Ionizable Group : The propanoic acid moiety provides a handle for pH-dependent solubility. As a weak acid, its charge state—and therefore its solubility—is dictated by the pH of the surrounding medium.
To quantitatively understand these characteristics, we can refer to computationally predicted physicochemical properties.
| Property | Predicted Value | Significance for Solubility |
| pKa (acidic) | ~4.5 - 5.0 | The carboxylic acid group is expected to be deprotonated and more soluble at pH values above this range. This is based on the known pKa of propanoic acid, which is approximately 4.87.[2][3][4][5] |
| cLogP | ~2.5 - 3.5 | A positive logP value indicates a preference for a non-polar environment over water, confirming the compound's lipophilic nature.[6] |
| Predicted Aqueous Solubility (logS) | Low to Very Low | In line with its structural features, the predicted intrinsic solubility in water is expected to be minimal. |
Note: These values are estimations based on the structure and may vary from experimental results.
Troubleshooting Low Solubility: A Step-by-Step Guide
The following sections are designed to walk you through a logical progression of troubleshooting steps, from initial stock solution preparation to more advanced formulation strategies.
Q1: My initial attempt to dissolve the compound in aqueous buffer failed. Where do I start?
Answer: The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent. Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's inherent hydrophobicity.
Recommended Starting Solvents:
-
Dimethyl sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.
-
Ethanol: A good alternative to DMSO, especially for applications where DMSO may interfere with the experimental system.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used, though typically with more caution due to its higher toxicity.
Workflow for Initial Stock Preparation:
Caption: Initial stock solution preparation workflow.
Q2: The compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do next?
Answer: This is a common issue known as "crashing out." It occurs because the high concentration of the compound in the organic stock is no longer soluble when introduced to the predominantly aqueous environment of the assay buffer. The key is to control the final concentration of both the compound and the organic solvent.
Troubleshooting Steps:
-
Lower the Final Compound Concentration: The most straightforward approach is to test a lower final concentration of your compound in the assay.
-
Optimize the Final DMSO Concentration: While you want to keep the final DMSO concentration as low as possible to avoid artifacts (typically <0.5% for cell-based assays), a slight increase might be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental results.
-
Use a Co-solvent System: If lowering the compound concentration is not feasible, introducing a co-solvent into your aqueous buffer can increase the solubility of your compound.[7]
Co-solvent Selection and Protocol:
Commonly used co-solvents that are generally well-tolerated in biological assays include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare a series of your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).
-
To each of these co-solvent buffers, add your DMSO stock solution to achieve the desired final compound concentration.
-
Visually inspect for precipitation immediately and after a period that mimics your experimental incubation time.
-
Remember to include a vehicle control for each co-solvent concentration in your final experiment to account for any effects of the co-solvent itself.
Q3: I've tried co-solvents, but I still see precipitation at my desired concentration. How can I leverage the carboxylic acid group to improve solubility?
Answer: The propanoic acid moiety is your key to unlocking pH-dependent solubility. As a weak acid, the compound will exist in its neutral, less soluble form at acidic pH and its ionized (deprotonated), more soluble form at basic pH.[8]
The Henderson-Hasselbalch Relationship for Solubility:
The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. For a carboxylic acid, as the pH of the solution increases above the pKa, the equilibrium shifts towards the more soluble carboxylate anion.
Caption: pH-dependent ionization of the carboxylic acid.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5).
-
Add a small, consistent amount of your DMSO stock solution to each buffer to reach your target final concentration.
-
Incubate the samples under gentle agitation for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.
-
Visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Important Considerations:
-
Buffer Compatibility: Ensure that the chosen buffer system does not interact with your compound or interfere with your assay.
-
Physiological Relevance: While increasing the pH will likely improve solubility, consider the pH tolerance of your experimental system (e.g., cells, enzymes).
Q4: Adjusting the pH is not compatible with my experimental system. Are there other formulation strategies I can explore?
Answer: Yes, if pH modification is not an option, you can explore the use of solubilizing excipients, with cyclodextrins being a prime candidate.
Cyclodextrins for Enhanced Solubility:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[9][10][11]
Commonly Used Cyclodextrins:
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Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare a stock solution of the cyclodextrin (e.g., 100 mM HP-β-CD) in your aqueous buffer.
-
Create a series of dilutions of the cyclodextrin stock to generate a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Add your compound (from a DMSO stock to minimize the organic solvent) to each cyclodextrin solution to achieve the desired final concentration.
-
Allow the solutions to equilibrate with gentle agitation.
-
Assess the solubility as described in the previous protocols.
Visualization of Cyclodextrin Encapsulation:
Caption: Encapsulation by a cyclodextrin.
Summary of Troubleshooting Strategies
| Strategy | Principle | When to Use | Key Considerations |
| Organic Solvent Stock | Initial dissolution in a compatible solvent. | Always the first step. | Choose a solvent compatible with your downstream application (e.g., DMSO for in vitro assays). |
| Co-solvents | Increase the polarity of the aqueous phase. | When dilution of the stock leads to precipitation. | Run vehicle controls to account for co-solvent effects. |
| pH Adjustment | Ionize the carboxylic acid group to its more soluble form. | When co-solvents are insufficient and the system tolerates pH changes. | Ensure the pH is compatible with your biological system. |
| Cyclodextrins | Encapsulate the hydrophobic molecule in a soluble complex. | When pH adjustment is not possible or for further solubility enhancement. | Can be a more expensive option; test different cyclodextrin types and concentrations. |
By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with this compound and proceed with your research with greater confidence and reproducibility.
References
-
PubChem. (n.d.). Propionic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Fiveable. (n.d.). Propanoic Acid Definition. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for Benzofuran (HMDB0032929). Retrieved from [Link]
-
Brainly. (2020, May 6). The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
- A. F. M. Fahmy et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
-
ResearchGate. (2025, August 9). Pharmaceutical Uses of Cyclodextrins and Derivatives. Retrieved from [Link]
- M. A. Ilies et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals, 16(8), 1092.
-
MDPI. (2021, November 2). Native Cyclodextrins and Their Derivatives as Potential Additives for Food Packaging: A Review. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2022, April 5). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico study. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
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how to prevent degradation of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid in solution
Welcome to the technical support resource for 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As Senior Application Scientists, we have compiled this information to help you ensure the integrity of your experiments and the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this molecule is influenced by several factors, primarily stemming from the chemical nature of its constituent rings: the 1,3,4-oxadiazole and the benzofuran moieties. The key environmental and chemical factors to control are:
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pH: The 1,3,4-oxadiazole ring is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2][3] Studies on similar oxadiazole derivatives show that degradation rates increase significantly at pH values outside the optimal range.[1][2]
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Solvent Choice: The presence of nucleophiles, particularly water (a proton donor), can facilitate the hydrolytic cleavage of the oxadiazole ring.[1][2] The propanoic acid group imparts some aqueous solubility, which can be a double-edged sword, making it soluble but also exposing the sensitive oxadiazole ring to potential hydrolysis.[4]
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Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.[3][5] Like most chemical reactions, degradation pathways have activation energy barriers that are more easily overcome at higher temperatures.
-
Light Exposure (Photostability): While some oxadiazole derivatives have shown resistance to photolysis, the benzofuran moiety can be sensitive to prolonged exposure to air and light.[3][5][6] It is a standard best practice to protect solutions of complex organic molecules from light to prevent photochemical reactions.
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can pose a risk, potentially affecting the electron-rich benzofuran and oxadiazole rings.[3][5] Forced degradation studies on similar compounds often show significant breakdown under oxidative stress (e.g., using H₂O₂).[3][5]
Q2: What is the most likely degradation pathway for this molecule in an aqueous solution?
The most probable degradation pathway involves the hydrolytic cleavage of the 1,3,4-oxadiazole ring. This heterocyclic system is known to be the most chemically labile part of such molecules under aqueous conditions.[1][7] The reaction proceeds via nucleophilic attack by water on one of the carbon atoms of the oxadiazole ring, leading to ring-opening. This can be catalyzed by either acid or base.
Below is a diagram illustrating the proposed hydrolytic degradation pathway.
Caption: Proposed hydrolytic cleavage of the 1,3,4-oxadiazole ring.
Q3: How does pH critically affect the stability of the compound in aqueous solutions?
The effect of pH is twofold, impacting both the chemical stability of the oxadiazole ring and the solubility of the entire molecule.
-
Chemical Stability: The 1,3,4-oxadiazole ring is an electron-deficient system.
-
In Acidic Conditions (Low pH): Protonation of a nitrogen atom in the oxadiazole ring makes the adjacent carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by water, leading to ring cleavage.[1][2]
-
In Alkaline Conditions (High pH): Direct nucleophilic attack by hydroxide ions (OH⁻) on the oxadiazole ring carbons can also initiate ring opening.[1][2][3]
-
Optimal pH: Studies on a similar 1,2,4-oxadiazole derivative demonstrated maximum stability in a pH range of 3-5.[1][2] While the exact optimal pH for your specific molecule may vary, it is reasonable to hypothesize that a mildly acidic environment would be most protective.
-
-
Solubility and Ionization: The propanoic acid side chain has a carboxylic acid group with an estimated pKa value around 4.8.[4]
-
At pH values below its pKa, the carboxyl group will be predominantly in its neutral, protonated form (-COOH), making the molecule less soluble in water.
-
At pH values above its pKa, the group will be in its ionized, carboxylate form (-COO⁻), which significantly increases aqueous solubility.
-
This creates a delicate balance. While a higher pH might be needed to fully dissolve the compound in an aqueous buffer, this same condition increases the rate of hydrolytic degradation. Therefore, for aqueous studies, it is critical to find a compromise pH that allows for sufficient solubility while minimizing degradation, likely in the mildly acidic range if solubility permits.
Q4: What are the recommended solvent and storage conditions for preparing and keeping stock solutions?
To maximize the shelf-life of your compound, careful selection of solvent and storage conditions is paramount. The primary goal is to minimize exposure to water and other degradation-inducing factors.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | DMSO is a polar aprotic solvent. It readily dissolves the compound while lacking the protons that facilitate hydrolytic degradation.[1] |
| Secondary Solvent | Anhydrous Acetonitrile (ACN) | Another suitable aprotic solvent. A study showed a similar oxadiazole was stable in dry acetonitrile.[1][2] |
| Avoid | Protic solvents (Water, Methanol, Ethanol) | These solvents can act as proton donors and directly participate in the hydrolysis of the oxadiazole ring.[1][7] |
| Storage Temperature | -20°C or -80°C | Low temperatures drastically reduce the rate of any potential degradation reactions. |
| Light Conditions | Amber vials or wrap in aluminum foil | Protects against potential photolytic degradation of the benzofuran and oxadiazole rings.[3][5] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture from the air, preventing oxidative degradation and hydrolysis. |
| Handling | Use fresh, high-purity anhydrous solvents. Prepare aliquots to avoid repeated freeze-thaw cycles. | Repeated temperature cycling can introduce moisture into the stock solution, compromising its stability. |
Q5: My experimental results are inconsistent. How can I determine if my compound is degrading?
Inconsistent results are a classic sign of compound instability. The most reliable method to verify the integrity of your solution is through analytical chromatography, specifically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
An RP-HPLC-based stability check allows you to:
-
Quantify Purity: Determine the percentage of the intact parent compound.
-
Detect Degradants: Observe the appearance of new peaks corresponding to degradation products.
-
Track Degradation Over Time: By analyzing samples at different time points, you can establish a stability profile in your specific experimental medium.
The following workflow diagram outlines a systematic approach to troubleshooting potential degradation.
Caption: A logical workflow for diagnosing compound instability using RP-HPLC.
Troubleshooting Guides & Protocols
Guide 1: Protocol for Preparing a Stable Stock Solution
This protocol minimizes the risk of degradation during the preparation and storage of a high-concentration stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity, sealed bottle)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated balance and appropriate glassware
Procedure:
-
Preparation: Perform all steps in a clean, dry environment, preferably in a fume hood or glove box to minimize moisture.
-
Weighing: Carefully weigh the desired amount of the solid compound directly into a sterile amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Avoid heating the solution.
-
Inert Gas Purge: Briefly flush the headspace of the vial with an inert gas (Argon or Nitrogen) to displace air and oxygen. This is especially important for long-term storage.
-
Sealing and Labeling: Immediately cap the vial tightly. Seal the cap with parafilm for extra protection against moisture. Label clearly with compound name, concentration, solvent, and date.
-
Aliquoting: If you will be using small amounts frequently, it is highly recommended to aliquot the stock solution into smaller, single-use vials. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles.
-
Storage: Store the master stock and all aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), -20°C may be sufficient.
Guide 2: Protocol for a Quick Stability Check using RP-HPLC
This protocol uses a forced degradation approach to quickly assess the stability of your compound in a specific experimental buffer.
Procedure:
-
Prepare Stock: Make a fresh ~10 mM stock solution of the compound in anhydrous DMSO as described in Guide 1.
-
Prepare Samples:
-
T=0 Control: Dilute the DMSO stock to your final working concentration (e.g., 10 µM) using your experimental aqueous buffer. Immediately inject this sample onto the HPLC. This is your baseline.
-
Stressed Sample: Take another aliquot of the diluted sample from the step above and incubate it under your "worst-case" experimental conditions (e.g., 37°C for 24 hours).
-
Forced Degradation Samples (Optional but Recommended): To understand the degradation profile, prepare samples in 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ and incubate them at 60°C for a few hours.[3][5] This helps identify the retention times of potential degradants.
-
-
HPLC Analysis: After the incubation period, inject the stressed sample (and optional forced degradation samples) onto the HPLC using the same method as the T=0 control.
-
Data Interpretation: Compare the chromatograms.
Guide 3: Interpreting HPLC Results for Degradation
When comparing your T=0 and stressed sample chromatograms, look for the following indicators of degradation.
| Observation in Chromatogram | Interpretation |
| Decrease in Main Peak Area | The parent compound is being consumed. |
| Appearance of New Peaks | New chemical entities (degradation products) are being formed. |
| Shift in Retention Time of Main Peak | This is less common but could indicate a change in the molecule (e.g., isomerization) or interaction with the mobile phase. |
| "Shoulders" on the Main Peak | Suggests the presence of co-eluting impurities or early-stage degradation products. |
Example Data Analysis:
| Sample | Retention Time of Parent (min) | Peak Area of Parent (mAU*s) | % Purity | New Peaks Observed? |
| T=0 Control | 5.2 | 1,500,000 | 99.5% | No |
| Stressed (24h, 37°C) | 5.2 | 1,200,000 | 79.6% | Yes (at 2.8 min and 3.5 min) |
| Acid Stressed (0.1N HCl) | 5.2 | 950,000 | 63.1% | Yes (major peak at 2.8 min) |
| Base Stressed (0.1N NaOH) | 5.2 | 450,000 | 29.9% | Yes (major peak at 3.5 min) |
In this example, the data clearly shows that the compound degrades significantly under the experimental conditions, with acid and base hydrolysis producing different degradation profiles.[3][5] This would indicate a need to adjust the buffer pH or reduce incubation time to maintain compound integrity.
References
-
Singh, J., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(7), 2444-2455. [Link]
-
ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Retrieved from [Link]
-
ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from [Link]
-
Karaca, G., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]
-
MDPI. (2018). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Loss of isocyanic acid from the internal oxadiazole ring of protonated molecules of some 2,5-diaryl-1,3,4-oxadiazoles. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Hilaris SRL. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Summary for CID 9223. Retrieved from [Link]
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Benzofuran-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of benzofuran-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthetic pathway and optimize your reaction conditions for higher yields and purity.
The synthesis of 2-(5-substituted-1,3,4-oxadiazol-2-yl)benzofuran is a multi-step process, typically starting from salicylaldehyde or a substituted phenol. Each step presents unique challenges. This guide is structured to address problems sequentially, from the formation of the key benzofuran-2-carbohydrazide intermediate to the final cyclization step.
General Synthetic Workflow
The most common and cost-effective pathway involves three primary stages. Understanding this workflow is crucial for pinpointing where a problem might be occurring in your experiment.
Caption: General three-step synthesis of benzofuran-oxadiazoles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during synthesis. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Yield in Step 1 (Formation of Ethyl Benzofuran-2-carboxylate)
-
Q: My initial cyclization to form the benzofuran ester is failing or giving very low yields. What's going wrong?
A: This is a critical step that builds the core scaffold. Low yields here often trace back to three factors: reagent quality, base effectiveness, or reaction conditions.
-
Cause 1: Inactive Base or Insufficient Amount. The reaction, a tandem O-alkylation followed by an intramolecular condensation, requires a suitable base like anhydrous potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group of salicylaldehyde.[1] If the K₂CO₃ is old or has absorbed moisture, its basicity will be compromised.
-
Solution: Use freshly dried, powdered K₂CO₃. Ensure you are using a sufficient molar excess (typically 1.5-2.0 equivalents) to drive the reaction to completion.
-
-
Cause 2: Suboptimal Solvent. The choice of solvent is crucial for ensuring all reactants are in solution and for achieving the necessary reaction temperature.
-
Solution: Dry acetone or dimethylformamide (DMF) are commonly used.[2] Acetone is effective and easy to remove, but DMF can be superior for less soluble substituted salicylaldehydes due to its higher boiling point and polarity. Ensure your solvent is anhydrous.
-
-
Cause 3: Competing Side Reactions. If the temperature is too high or the reaction time is too long, side reactions like self-condensation of salicylaldehyde or decomposition can occur.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Once the starting material is consumed, proceed with the workup. Refluxing should be gentle and uniform.
-
-
Problem 2: Incomplete Conversion in Step 2 (Hydrazinolysis to form Benzofuran-2-carbohydrazide)
-
Q: I'm struggling to convert the ethyl benzofuran-2-carboxylate to the carbohydrazide. My NMR spectrum shows a mix of starting material and product.
A: The conversion of the ester to the hydrazide is a nucleophilic acyl substitution. Incomplete conversion is a common issue, often related to the reactivity of the hydrazine or the reaction temperature.
-
Cause 1: Insufficient Hydrazine Hydrate. Hydrazine hydrate acts as the nucleophile. A significant molar excess is required to ensure the reaction goes to completion and to minimize reaction time.
-
Solution: Use a large excess of hydrazine hydrate (e.g., 10-20 equivalents). The reaction is often performed using hydrazine hydrate as the solvent or co-solvent with an alcohol like ethanol.[3]
-
-
Cause 2: Reaction Temperature is Too Low. While the initial mixing can be done at a lower temperature (0-5 °C) to control any exothermic reaction, the main reaction often requires stirring at room temperature or gentle heating to proceed at a reasonable rate.[1][3]
-
Cause 3: Purity of the Ester. Impurities from Step 1 can interfere with this reaction.
-
Solution: Ensure the ethyl benzofuran-2-carboxylate starting material is pure. If necessary, purify it by column chromatography or recrystallization before proceeding.
-
-
Problem 3: Failure or Low Yield in Step 3 (Cyclodehydration to form the 1,3,4-Oxadiazole Ring)
-
Q: The final cyclization step to form the oxadiazole ring is not working. I'm either recovering the hydrazide starting material or getting a complex mixture of products.
A: This is the most frequently optimized and challenging step. The success of this intramolecular cyclodehydration depends heavily on the choice of the dehydrating agent and the reaction conditions. Phosphorus oxychloride (POCl₃) is a very common and effective reagent for this transformation.[4][5][6]
-
Cause 1: Ineffective Dehydrating Agent. The dehydrating agent is the most critical variable. POCl₃ is aggressive and effective but can cause decomposition if not used correctly. Other agents like thionyl chloride (SOCl₂), acetic anhydride, or even strong acids can be used, but POCl₃ is widely cited for its efficiency in this specific cyclization.[4][7][8]
-
Cause 2: Incorrect Temperature or Reaction Time. These reactions often require significant thermal energy to overcome the activation barrier for cyclization.
-
Cause 3: Workup Procedure Issues. The workup for POCl₃ reactions is critical. POCl₃ reacts violently with water.
-
Solution: After the reaction, excess POCl₃ must be removed under reduced pressure. The residue should then be cooled in an ice bath and very carefully quenched by slowly adding it to crushed ice or a cold basic solution (like sodium bicarbonate) with vigorous stirring.[5] This neutralizes the acidic environment and precipitates the product. Failure to control this quenching step can lead to product degradation.
-
-
Cause 4: Unexpected Side Product Formation. In some cases, particularly when reacting the hydrazide with aldehydes, an N'-acylhydrazone intermediate may form but fail to cyclize, especially if the dehydrating agent is not potent enough (e.g., acetic anhydride alone).
-
Solution: Confirm the structure of your product. If you have formed the intermediate but not the final oxadiazole, a stronger dehydrating agent like POCl₃ is likely required.
-
-
Caption: Decision tree for troubleshooting the final cyclization step.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the POCl₃-mediated cyclization?
A: The reaction of a carboxylic acid and a hydrazide in the presence of POCl₃ is a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[4][5][7] The plausible mechanism involves the activation of the carboxylic acid by POCl₃ to form a highly reactive phosphoryl ester intermediate. The carbohydrazide then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization and dehydration, driven by the formation of stable phosphate byproducts, to yield the thermodynamically stable 1,3,4-oxadiazole ring.
-
Q2: Can I use microwave irradiation to speed up the reactions?
A: Yes, microwave-assisted synthesis has been successfully applied to the formation of 1,3,4-oxadiazoles, often dramatically reducing reaction times and improving yields.[4][10] The final cyclization step, in particular, can be accelerated. For example, reacting the hydrazide and carboxylic acid with POCl₃ under microwave irradiation for a few minutes can sometimes replace hours of conventional refluxing.[4][10]
-
Q3: How do I purify the final benzofuran-oxadiazole product?
A: Purification typically involves recrystallization or column chromatography. After the workup, the crude solid product is often washed with water and then a cold solvent like ethanol to remove impurities. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a DMF/ethanol mixture) is the most common method for obtaining a pure crystalline product.[6] If recrystallization is insufficient, silica gel column chromatography using a solvent system like hexane:ethyl acetate is effective.[2]
-
Q4: Are there alternative methods for the final cyclization if POCl₃ fails?
A: Yes. While POCl₃ is robust, other reagents can be effective.
-
Thionyl Chloride (SOCl₂): Functions similarly to POCl₃ and is a good alternative.[7][8]
-
Carbon Disulfide (CS₂): Reacting the carbohydrazide with CS₂ in the presence of a base like KOH leads to the formation of a 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol, which can be a valuable intermediate for further functionalization.[2][11]
-
Iodine/Mercuric Oxide: Oxidative cyclization of N'-aroylhydrazones (formed by condensing the hydrazide with an aldehyde) can be achieved using reagents like iodine in the presence of mercuric oxide.[4][12]
-
Data Summary: Typical Reaction Conditions
For convenience, typical conditions for the key cyclization step are summarized below. These should be considered starting points for your optimization.
| Parameter | Condition for Step 3 (POCl₃ Method) | Rationale & Notes |
| Dehydrating Agent | Phosphorus Oxychloride (POCl₃) | Highly effective and common. Can be used as both reagent and solvent.[5][6] |
| Reactants | Benzofuran-2-carbohydrazide, Substituted Carboxylic Acid | Equimolar amounts are typically used. |
| Solvent | Neat POCl₃ or an inert high-boiling solvent (e.g., Toluene) | Using POCl₃ as the solvent simplifies the reaction setup.[5] |
| Temperature | Reflux (typically 80-110 °C) | Sufficient thermal energy is required to drive the dehydration. |
| Reaction Time | 4 - 10 hours | Monitor by TLC to avoid product degradation from prolonged heating.[5] |
| Workup | 1. Remove excess POCl₃ (vacuum). 2. Pour onto crushed ice. 3. Neutralize with NaHCO₃/NaOH. 4. Filter solid. | CRITICAL STEP. Quenching must be done slowly and at low temperature.[5] |
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. Accessed January 20, 2026.
- Patil, P., Bari, S., Firke, S., Pingle, M., & Talele, G. (2014). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Arabian Journal of Chemistry.
- Chau, N. T. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU, 21.
- ResearchGate. (2025). Synthesis and Biological Evaluations of Some Benzofuran Derivatives.
- Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry, 7(1), 88-92.
- Godhani, D. R., Mulani, V. B., & Mehta, J. P. (2019). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News, 124(2), 304-311.
- Bielenica, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2400.
- Jha, K. K., et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 26(16), 4783.
- Asian Journal of Chemistry. (n.d.). carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo. Accessed January 20, 2026.
- ResearchGate. (2024). Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation.
- ACS Publications. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry.
- TSI Journals. (2009). SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS. International Journal of Chemical Sciences, 7(4), 2508-2514.
- Kashid, A. M., et al. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 30(12), 127136.
- National Institutes of Health. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Accessed January 20, 2026.
- International Journal of Pharmaceutical Sciences Review and Research. (2019).
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Accessed January 20, 2026.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. asianpubs.org [asianpubs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jchemrev.com [jchemrev.com]
- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of this important heterocyclic scaffold. Drawing from established literature and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common pitfalls and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 1,3,4-oxadiazoles in a direct question-and-answer format.
Q1: My cyclodehydration reaction of a 1,2-diacylhydrazine intermediate is resulting in extremely low yield or no desired product. What are the likely causes and how can I resolve this?
A1: This is a classic and frequent challenge in 1,3,4-oxadiazole synthesis. The cyclodehydration of 1,2-diacylhydrazines is the most common route, but its success is highly dependent on the choice of dehydrating agent and the stability of your substrate.[1]
Plausible Causes & Solutions:
-
Harsh Reagents Causing Substrate Degradation: Traditional dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or concentrated sulfuric acid (H₂SO₄) are effective but aggressive.[2][3][4] They operate at high temperatures, which can lead to charring, decomposition of sensitive functional groups, or unwanted side reactions, drastically reducing your yield.
-
Expert Recommendation: Switch to a milder, modern dehydrating agent. The Burgess reagent is an excellent alternative for substrates that are sensitive to harsh acidic conditions.[3][5] It often allows the reaction to proceed at lower temperatures, preserving the integrity of your molecule. Another effective and mild option is using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which has shown high efficacy in promoting cyclization.[6]
-
Protocol Example (Using Burgess Reagent):
-
Dissolve the 1,2-diacylhydrazine (1.0 equiv) in an anhydrous solvent like dioxane or tetrahydrofuran (THF). Dioxane has been shown to improve yields in some cases.[2]
-
Add Burgess reagent (1.5 equiv) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Heat the reaction mixture to 70-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the crude product via column chromatography.[2]
-
-
-
Suboptimal Reaction Conditions (Solvent & Temperature): The choice of solvent and temperature is critical. A solvent that does not fully solubilize the starting material or a temperature that is too low may prevent the reaction from proceeding. Conversely, excessively high temperatures can cause degradation, as noted above.[2]
-
Expert Recommendation: Screen different solvents and temperatures. Start with a lower temperature and gradually increase it. A common starting point is refluxing in a high-boiling point solvent like toluene or xylene, but milder conditions should be attempted first if your substrate is sensitive. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times from hours to minutes and improve yields by ensuring uniform and rapid heating.[5][7]
-
-
Incomplete Formation of the 1,2-Diacylhydrazine Intermediate: If you are performing a one-pot synthesis from a hydrazide and a carboxylic acid or acid chloride, the initial acylation may be incomplete before the cyclization step is initiated.
-
Expert Recommendation: Ensure the formation of the diacylhydrazine intermediate is complete before adding the dehydrating agent. Use TLC to monitor the disappearance of the starting hydrazide. It may be beneficial to isolate and purify the diacylhydrazine intermediate before proceeding to the cyclization step, especially during initial optimizations.
-
Q2: I am attempting an oxidative cyclization of an N-acylhydrazone, but I'm getting a complex mixture of products. How can I improve the selectivity?
A2: Oxidative cyclization is a powerful method for forming 1,3,4-oxadiazoles, but its success hinges on controlling the reactivity of the oxidizing agent to prevent over-oxidation or side reactions.[3][5]
Plausible Causes & Solutions:
-
Oxidizing Agent is Too Harsh: Strong oxidants like potassium permanganate (KMnO₄) can lead to a variety of byproducts by oxidizing other functional groups in your molecule.[3]
-
Expert Recommendation: Opt for milder and more selective oxidizing agents. Iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) is a highly effective and transition-metal-free system for the oxidative cyclization of N-acylhydrazones.[5][7] Other viable options include ceric ammonium nitrate (CAN) or hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA).[3]
-
Protocol Example (Iodine-Mediated Cyclization):
-
In a round-bottom flask, dissolve the N-acylhydrazone (1.0 equiv) in a suitable solvent such as ethanol or DMSO.
-
Add potassium carbonate (K₂CO₃) (2.0 equiv) and iodine (I₂) (1.5 equiv).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) until TLC indicates the consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product for purification.
-
-
-
Instability of the N-acylhydrazone Precursor: The N-acylhydrazone itself might be unstable, degrading under the reaction conditions before it can cyclize.
-
Expert Recommendation: Generate the N-acylhydrazone in situ. This can be achieved in a one-pot reaction by starting with the corresponding acyl hydrazide and aldehyde.[7] This approach minimizes the handling of the potentially unstable intermediate and can streamline the overall process.
-
Workflow Diagram:
Caption: One-pot oxidative cyclization workflow.
-
Q3: My purification process is difficult. The product is hard to separate from starting materials or byproducts. What are some effective purification strategies?
A3: Purification of heterocyclic compounds can be challenging due to similar polarities between the product and impurities.
Plausible Causes & Solutions:
-
Co-elution in Column Chromatography: The desired 1,3,4-oxadiazole may have a similar Rf value to the starting diacylhydrazine or other byproducts, making separation by silica gel chromatography difficult.
-
Expert Recommendation:
-
Recrystallization: This is often the most effective method for purifying 1,3,4-oxadiazoles, especially if the crude product is a solid.[3] Experiment with different solvent systems, such as ethanol, methanol, or mixtures like ethyl acetate/hexane, to find conditions that yield high-purity crystals.
-
Solvent System Optimization: For column chromatography, carefully optimize your eluent system. Using a gradient elution from a non-polar solvent (e.g., heptane) to a more polar one (e.g., ethyl acetate) can improve separation.[2] Sometimes, adding a small percentage of a third solvent (e.g., dichloromethane or methanol) can break co-elution.
-
-
-
Residual Dehydrating Agent/Catalyst: Reagents like POCl₃ or PPA can be difficult to remove completely and can interfere with downstream applications.
-
Expert Recommendation: Perform a thorough aqueous workup. After the reaction, carefully quench the mixture (e.g., by pouring it onto ice for POCl₃ reactions) and neutralize it with a base like sodium bicarbonate.[3] Ensure the product is thoroughly washed with water and brine during extraction to remove inorganic impurities.
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the best synthetic strategy for my target 2,5-disubstituted 1,3,4-oxadiazole?
A4: The optimal strategy depends on the nature of your substituents (R¹ and R²) and their sensitivity to reaction conditions.
-
For robust, simple aryl or alkyl groups: The classical cyclodehydration of a 1,2-diacylhydrazine using POCl₃ or PPA is often reliable and cost-effective.[3][4]
-
For substrates with sensitive functional groups (e.g., esters, unprotected amines): A milder cyclodehydration using the Burgess reagent or an oxidative cyclization of an N-acylhydrazone with iodine is preferable.[5][8]
-
For rapid synthesis and library generation: One-pot methods, often assisted by microwave irradiation, are highly efficient.[5][7] A one-pot synthesis starting from a carboxylic acid, N-isocyaniminotriphenylphosphorane (NIITP), and an aryl iodide has also been developed for streamlined access to diverse derivatives.[9][10]
Decision Tree for Synthetic Route Selection:
Caption: Decision-making for 1,3,4-oxadiazole synthesis.
Q5: What effect do electron-donating (EDG) and electron-withdrawing groups (EWG) on the aromatic rings have on the reaction?
A5: The electronic nature of your substituents can significantly influence the reaction rate and yield. In cyclodehydration reactions, the key step is a nucleophilic attack from an oxygen atom onto a carbonyl carbon.
-
Electron-Donating Groups (EDGs) on the benzohydrazide ring (the part providing the attacking oxygen) can increase the nucleophilicity of the oxygen, potentially accelerating the cyclization step. This has been observed to lead to higher yields.[6]
-
Electron-Withdrawing Groups (EWGs) on the other acyl group can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, which also favors the reaction.
Conversely, an EWG on the benzohydrazide ring can decrease the oxygen's nucleophilicity, potentially slowing the reaction. A Hammett plot analysis can reveal whether a positive or negative charge builds up at the reaction center in the transition state, with a positive rho (ρ) value indicating that EWGs accelerate the rate-limiting step.[11]
Q6: Are there any particularly effective catalysts or reagents for one-pot syntheses from carboxylic acids?
A6: Yes, several modern reagents facilitate efficient one-pot syntheses that avoid the need to isolate intermediates.
-
HATU and Burgess Reagent: This combination has been used for the direct cyclization of carboxylic acids with acylhydrazides, providing good to excellent yields under mild conditions.[12]
-
N-Isocyaniminotriphenylphosphorane (NIITP): This reagent enables a one-pot, three-component reaction between a carboxylic acid, an aldehyde, and the reagent itself to afford 1,3,4-oxadiazoles.[13] More advanced one-pot strategies use NIITP to form the oxadiazole core, which is then functionalized in the same pot via copper-catalyzed arylation.[9][10][14]
-
TBTU: As mentioned earlier, TBTU is an excellent coupling reagent that can be used for the cyclization of thiosemicarbazide intermediates to form 2-amino-1,3,4-oxadiazoles.[6]
Table 1: Comparison of Common Cyclodehydrating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in solvent | Inexpensive, widely used, effective for many substrates[3][4] | Harsh, corrosive, high temperature, not suitable for sensitive groups |
| PPA | 100-160 °C | Strong dehydrating agent, readily available[3] | Viscous, difficult to work with, harsh conditions, product isolation can be tricky |
| SOCl₂ | Reflux | Effective, common lab reagent[3] | Generates HCl and SO₂, corrosive, harsh, requires good ventilation |
| Burgess Reagent | 70-140 °C, Dioxane/THF | Mild, neutral conditions, good for sensitive substrates[2][5] | More expensive, can be moisture-sensitive |
| (CF₃SO₂)₂O | DCM, Pyridine | Highly efficient, fast reactions[3] | Expensive, requires careful handling |
| Microwave | Various reagents | Drastically reduces reaction time, often improves yields[5][7] | Requires specialized equipment, optimization may be needed |
References
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (n.d.). Tetrahedron - Luxembourg Bio Technologies.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). BenchChem.
- Technical Support Center: Synthesis of 1,3,4-Oxadiazole Deriv
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science (RSC Publishing). DOI:10.1039/C7SC00195A.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022).
- Product Class 8: 1,3,4-Oxadiazoles. (n.d.). Thieme.
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Digital Commons @ Otterbein.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. jchemrev.com [jchemrev.com]
- 8. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00195A [pubs.rsc.org]
- 9. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 14. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Technical Support Center: Method Refinement for the Purification of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the purification of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting strategies and validated protocols for refining this valuable heterocyclic compound.
Introduction: Understanding the Molecule
The target molecule, this compound, possesses a unique combination of chemical functionalities that present specific purification challenges. Its structure comprises:
-
A relatively non-polar benzofuran system.
-
A polar, heterocyclic 1,3,4-oxadiazole ring.
-
A highly polar and acidic propanoic acid side chain.
This structural amalgam dictates its solubility and chromatographic behavior, often leading to difficulties in isolating the compound in high purity. This guide provides a logical framework for overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this specific compound?
A1: Researchers commonly face several key issues:
-
Complex Solubility Profile: The molecule's dual polar (acidic chain, oxadiazole) and non-polar (benzofuran) nature makes finding a single ideal solvent for either chromatography or recrystallization difficult.
-
Chromatographic Tailing: The carboxylic acid group and basic nitrogen atoms of the oxadiazole ring can interact strongly with standard silica gel, leading to broad, tailing peaks and poor separation.[1]
-
Co-eluting Impurities: Synthetic by-products, such as unreacted starting materials or regioisomers, may have very similar polarities, complicating chromatographic separation.[2]
-
Low Recovery During Recrystallization: The compound may have significant solubility in cold solvents or may "oil out" if conditions are not optimized, leading to substantial product loss.[1][3]
Q2: What is the most effective initial purification strategy for a crude sample?
A2: For a compound with a free carboxylic acid, an acid-base extraction is often the most powerful initial step. This technique exploits the acidic nature of the propanoic acid group to selectively separate it from neutral or basic impurities. Following this, either flash chromatography or recrystallization can be employed to achieve high purity.
Q3: How should I assess the purity of my final product?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): Use at least two different solvent systems to ensure no impurities are co-eluting with your product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and reveals the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during purification experiments.
I. Flash Column Chromatography Issues
Issue 1: My compound is streaking badly on the silica gel column, resulting in poor separation and mixed fractions.
-
Possible Cause: The acidic nature of the propanoic acid and the basicity of the oxadiazole ring are causing strong, non-ideal interactions with the acidic silica gel stationary phase.[1][4]
-
Solution: Modify the Mobile Phase.
-
Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (e.g., Ethyl Acetate/Hexane).[1] This suppresses the deprotonation of your compound's carboxylic acid group, reducing its interaction with the silica surface and leading to sharper peaks.
-
-
Solution: Change the Stationary Phase.
-
If acid modification is ineffective, consider using a different stationary phase. Neutral or basic alumina can be effective for compounds sensitive to acidic silica.[1]
-
For highly polar compounds, Reverse-Phase (C18) Silica using a water/acetonitrile or water/methanol gradient is an excellent alternative that often provides superior separation.[1]
-
Issue 2: The compound is not eluting from the column, even with a highly polar solvent system like 100% ethyl acetate or 10% methanol in dichloromethane.
-
Possible Cause: The compound has very high polarity and is irreversibly adsorbed onto the silica gel.[3]
-
Solution: Pre-adsorption (Dry Loading).
-
Instead of loading the sample dissolved in a liquid, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add silica gel, and evaporate the solvent completely to get a free-flowing powder.[1] This powder can then be carefully added to the top of the column, often improving resolution and recovery.
-
-
Solution: Switch to Reverse-Phase Chromatography.
-
As mentioned above, reverse-phase chromatography is often the best method for purifying polar, acidic compounds that behave poorly on normal-phase silica.
-
II. Recrystallization Issues
Issue 1: My compound "oils out" of the solution upon cooling instead of forming crystals.
-
Possible Cause 1: The solution is too supersaturated or is being cooled too quickly. The compound is coming out of solution at a temperature above its melting point.[3][5]
-
Solution: Reheat the flask to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease saturation.[5] Insulate the flask to ensure very slow cooling, allowing time for proper crystal lattice formation.
-
Possible Cause 2: Presence of impurities. Impurities can disrupt the crystal lattice formation process.
-
Solution: Attempt a preliminary purification, such as passing the material through a small plug of silica gel, before proceeding with recrystallization.[3]
Issue 2: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution: Induce Crystallization.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites.[3]
-
Add a seed crystal: If available, add a tiny crystal of the pure compound to the solution to initiate crystallization.[3][6]
-
Reduce solvent volume: If the solution is truly unsaturated, carefully evaporate a portion of the solvent and attempt to cool again.[6]
-
Issue 3: The final yield after recrystallization is very low.
-
Possible Cause 1: Too much solvent was used. Your compound has some solubility even in the cold solvent, and using an excessive volume will cause a significant portion to remain in the mother liquor.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the compound.[3][6] You can concentrate the mother liquor to recover more product, though it may require a second recrystallization.
-
Possible Cause 2: The chosen solvent is not ideal. The compound may be too soluble in the solvent even at low temperatures.
-
Solution: Perform small-scale solvent screening to find the ideal system. A good recrystallization solvent dissolves the compound when hot but poorly when cold.[1][6] Consider a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) where the compound is soluble in the first solvent and insoluble in the second.[1]
Visualized Workflows and Protocols
A logical approach is critical for efficient purification. The following diagrams outline decision-making processes for refining your compound.
Caption: General purification strategy workflow.
Sources
Technical Support Center: Investigating 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Welcome to the technical support resource for researchers utilizing 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to ensure the successful design and interpretation of your experiments. Our focus is on empowering you with the scientific rationale behind experimental choices to proactively address potential challenges, particularly concerning the on-target and off-target effects of this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway, which is often upregulated during inflammation.[2] By selectively inhibiting mPGES-1, this compound aims to reduce the production of pro-inflammatory PGE2 without the broad-spectrum effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] This targeted approach holds promise for therapeutic applications in inflammation and cancer.[3][4][5]
However, as with any targeted therapeutic, a thorough understanding of its potential off-target effects is critical for accurate data interpretation and preclinical development. This guide will walk you through the common challenges and questions that arise when working with this mPGES-1 inhibitor.
Diagram: The Prostaglandin E2 Synthesis Pathway and Inhibition
Caption: Inhibition of mPGES-1 by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism of this compound is the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] mPGES-1 is an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[2] By inhibiting mPGES-1, the compound reduces the levels of PGE2, a key mediator of inflammation, pain, and fever.[4][6]
Q2: Why is targeting mPGES-1 considered a potentially safer alternative to traditional NSAIDs?
A2: Traditional NSAIDs inhibit COX-1 and/or COX-2 enzymes, which are upstream of mPGES-1 in the prostaglandin synthesis pathway.[7] This broad inhibition blocks the production of not only PGE2 but also other important prostanoids like prostacyclin (PGI2) and thromboxanes (TXA2).[4][8] The reduction in these other prostanoids is associated with gastrointestinal and cardiovascular side effects.[3][5] By selectively targeting mPGES-1, only the production of PGE2 is directly inhibited, potentially avoiding these adverse effects.[5][8]
Q3: What are the most common off-target effects to consider when using this inhibitor?
A3: The most significant off-target consideration is the "shunting" of the PGH2 substrate to other prostaglandin synthases.[8][9] When mPGES-1 is inhibited, the accumulated PGH2 can be converted into other prostanoids, such as PGF2α and thromboxane B2 (TXB2).[9] It is also important to assess for activity against other members of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily, such as 5-lipoxygenase-activating protein (FLAP) and leukotriene C4 synthase (LTC4S), due to structural similarities.[10] Cross-reactivity with COX-1 and COX-2 should also be evaluated, although many mPGES-1 inhibitors are designed for high selectivity.[7][11]
Q4: In which cell lines can I expect to see a significant effect of this inhibitor?
A4: The effect of the inhibitor is dependent on the expression of mPGES-1 in your cell line of choice. Many cancer cell lines, such as the human lung carcinoma cell line A549, are known to upregulate mPGES-1, especially upon stimulation with pro-inflammatory cytokines like interleukin-1β (IL-1β).[9] It is crucial to confirm mPGES-1 expression in your experimental system before initiating inhibitor studies.
Q5: What is the expected impact of mPGES-1 inhibition on cancer cell biology?
A5: Elevated PGE2 levels are associated with various aspects of cancer progression, including proliferation, angiogenesis, and evasion of the immune response.[5] Inhibition of mPGES-1 has been shown to slow tumor growth in preclinical models.[9] Furthermore, studies have suggested that mPGES-1 inhibition can induce cancer cell death.[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of PGE2 production in a cell-based assay. | 1. Low or absent mPGES-1 expression: The target enzyme is not present in sufficient quantities in your cell line. 2. Inhibitor degradation: The compound may be unstable in your cell culture medium. 3. High protein binding: The compound may bind to serum proteins in the culture medium, reducing its effective concentration.[12] | 1. Verify mPGES-1 expression: Use Western blot or qPCR to confirm mPGES-1 expression in your cells, both at baseline and after stimulation (e.g., with IL-1β). 2. Assess inhibitor stability: Use LC-MS to determine the stability of the compound in your culture medium over the time course of your experiment. 3. Perform assays in low-serum or serum-free media: If possible, reduce the serum concentration to minimize protein binding. |
| Unexpected changes in the levels of other prostanoids (e.g., PGF2α, TXB2). | PGH2 shunting: Inhibition of mPGES-1 leads to the redirection of PGH2 to other prostaglandin synthases.[8][9] | Profile a panel of prostanoids: Use a multiplex assay (e.g., LC-MS/MS) to simultaneously measure the levels of PGE2, PGF2α, TXB2, and other relevant prostanoids to fully characterize the effects of the inhibitor. |
| Observed cellular effects do not correlate with PGE2 inhibition. | 1. Off-target effects: The compound may be interacting with other cellular targets. 2. PGE2-independent mechanisms: The observed phenotype may be independent of the prostaglandin pathway. | 1. Perform selectivity profiling: Test the inhibitor against a panel of related targets, including COX-1, COX-2, 5-LOX, FLAP, and LTC4S.[10] 2. Use a rescue experiment: Add exogenous PGE2 to your inhibitor-treated cells to see if it reverses the observed phenotype. This can help confirm that the effect is indeed mediated by PGE2 inhibition. |
| Difficulty in dissolving the compound. | Poor aqueous solubility: Many small molecule inhibitors have limited solubility in aqueous solutions. | Use an appropriate solvent: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO before diluting it in your assay buffer or culture medium. Ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls. |
Experimental Protocols
Protocol 1: Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of isolated mPGES-1.
Diagram: Cell-Free mPGES-1 Inhibition Assay Workflow
Caption: Workflow for the cell-free mPGES-1 inhibition assay.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2)
-
Reduced glutathione (GSH)
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer)
-
Stop solution (e.g., SnCl2 in ethanol)
-
PGE2 Enzyme Immunoassay (EIA) kit or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a microplate, add the assay buffer containing GSH.
-
Add serial dilutions of the inhibitor to the wells. Include vehicle controls (DMSO only).
-
Add the recombinant mPGES-1 enzyme to all wells except the negative control.
-
Pre-incubate the plate at 4°C for 15 minutes.
-
Initiate the reaction by adding the PGH2 substrate to all wells.
-
Incubate the reaction at 4°C for 60 seconds.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a PGE2 EIA kit or by LC-MS/MS.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based mPGES-1 Inhibition Assay (A549 Cells)
This assay measures the ability of the compound to inhibit PGE2 production in a cellular context.
Diagram: Cell-Based mPGES-1 Inhibition Assay Workflow
Caption: Workflow for the cell-based mPGES-1 inhibition assay.
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Interleukin-1β (IL-1β)
-
This compound
-
PGE2 Enzyme Immunoassay (EIA) kit or LC-MS/MS system
Procedure:
-
Seed A549 cells in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and starve the cells for at least 4 hours.
-
Prepare serial dilutions of the inhibitor in serum-free medium.
-
Pre-treat the cells with the inhibitor dilutions for 1 hour. Include vehicle controls.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce mPGES-1 expression.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit or by LC-MS/MS.
-
Calculate the percent inhibition and determine the cellular IC50 value.
References
- Selective Inhibitors of Human mPGES-1 from Structure-Based Comput
- Application Notes and Protocols for mPGES-1 Inhibition Assays Using Triterpenes. Benchchem.
- Identification and development of mPGES-1 inhibitors: where we are
- The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online.
- Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflamm
- (PDF) Identification and Development of Mpges-1 Inhibitors: Where We are At?
- mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators”.
- Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor. PubMed.
- An In-depth Technical Guide to the Microsomal Prostaglandin E Synthase-1 (mPGES-1)
- Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PubMed Central.
- Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells.
- Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflamm
- Novel 1,3,4-oxadiazole derivatives as highly potent microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed.
- mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simul
- A Comparative Analysis of Benzofuran Derivatives in Oncological Research. Benchchem.
- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Europe PMC.
- A review on mPGES-1 inhibitors: From preclinical studies to clinical applic
- 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. PubMed.
- Novel potent benzimidazole-based Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors derived from BRP-201 that also inhibit leukotriene C4 synthase.
- Impaired inflammatory and pain responses in mice lacking an inducible prostaglandin E synthase. PNAS.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. MDPI.
- Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
- Benzofuran derivative with anticancer activity.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
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- 9. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. dc.uthsc.edu [dc.uthsc.edu]
Technical Support Center: Stability Testing of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid (BOPA)
Welcome to the technical support center for 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, hereafter referred to as BOPA. This guide is designed for researchers, chemists, and formulation scientists to navigate the complexities of assessing its stability under various pH conditions. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the stability of BOPA.
Q1: What are the primary structural features of BOPA that could be susceptible to pH-dependent degradation?
A1: The BOPA molecule contains two key heterocyclic rings and an ionizable side chain, each with distinct chemical properties. The primary concern for instability is the 1,3,4-oxadiazole ring . This five-membered ring is electron-deficient and can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[1][2] The 1,3,4-isomer is generally one of the more stable oxadiazole isomers, but its stability is not absolute.[3][4] The benzofuran ring system is generally stable and resistant to hydrolysis.[5] Finally, the propanoic acid side chain possesses a carboxylic acid group. While the amide-like linkage within the oxadiazole is the primary stability concern, the ionization state of the carboxylic acid (governed by its pKa) will critically influence BOPA's solubility at different pH values, which can indirectly affect degradation rates.[6]
Q2: What is a forced degradation study, and why is it essential for BOPA?
A2: A forced degradation, or stress testing, study is a mandatory component of pharmaceutical development outlined by the International Council for Harmonisation (ICH) guidelines.[7][8] Its purpose is to intentionally degrade the drug substance using more extreme conditions (e.g., high/low pH, high temperature, oxidation, light) than those used in formal stability studies. For BOPA, this is critical for two main reasons:
-
To Identify Degradation Pathways: It helps elucidate the likely degradation products that could form under storage or physiological conditions. Understanding the mechanism, such as the hydrolysis of the oxadiazole ring, is crucial for developing safer and more stable formulations.
-
To Develop a Stability-Indicating Analytical Method: The analytical method, typically HPLC, must be able to separate the intact BOPA from all its potential degradation products. By generating these degradants on purpose, we can prove the method is "stability-indicating," ensuring that a decrease in the parent drug peak is accurately measured and not masked by co-eluting impurities.
Q3: Based on its structure, what is the anticipated pH range of maximum stability for BOPA?
A3: Based on published data for other 1,2,4- and 1,3,4-oxadiazole derivatives, the region of maximum stability is often found in the acidic pH range of 3 to 5.[1][2] Both strongly acidic (pH < 2) and, more significantly, basic conditions (pH > 8) are known to accelerate the rate of hydrolytic ring opening of the oxadiazole moiety.[1][9][10] However, this is a general prediction. The precise pH-rate profile must be determined experimentally for BOPA, as substituents on the heterocyclic rings can influence electronic properties and, consequently, stability.
Q4: What are the standard ICH conditions for a formal (long-term) stability study?
A4: Formal stability studies are conducted to establish the re-test period or shelf life of a drug substance. According to ICH Q1A(R2) guidelines, the general case for long-term storage testing is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[11][12] Accelerated stability testing is typically performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[7][13] Data from these studies on at least three primary batches are required for regulatory submissions.[8][13]
Section 2: Experimental Design & Protocols
A logical workflow is paramount for a successful stability study. The following diagram and protocols provide a robust framework.
2.1: pH Stability Study Workflow
Caption: Workflow for pH-dependent stability assessment of BOPA.
2.2: Protocol 1: Forced Hydrolytic Degradation Study
This protocol is designed to identify degradation pathways and assess the stability-indicating nature of the analytical method.
Objective: To evaluate the stability of BOPA across a wide pH range under accelerated thermal conditions.
Materials:
-
BOPA reference standard
-
Hydrochloric acid (0.1 N) for pH 1.2
-
Potassium chloride/HCl buffer for pH 2.0
-
Acetate buffer for pH 4.5
-
Phosphate buffer for pH 7.0 and 7.4
-
Borate buffer for pH 9.0
-
Sodium hydroxide (0.01 N and 0.1 N) for pH 12
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated pH meter, thermostatically controlled water bath or oven.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of BOPA in acetonitrile at 1 mg/mL.
-
Reaction Setup: For each pH condition, add a small aliquot of the BOPA stock solution to a larger volume of the pre-heated (e.g., 60°C) buffer to achieve a final concentration of ~50 µg/mL. Causality Note: Starting the experiment by adding a small volume of organic stock to a large volume of aqueous buffer minimizes the risk of the compound precipitating before it dissolves.
-
Time Points: Incubate the solutions at 60°C. Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately after withdrawal, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Cool all samples to room temperature. Causality Note: Quenching the reaction is critical to prevent further degradation after the intended time point, ensuring accurate kinetic data.
-
Sample Preparation: Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the disappearance of the BOPA peak and the appearance of any degradation product peaks.
2.3: Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a robust RP-HPLC method capable of separating BOPA from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV/DAD at an appropriate wavelength (e.g., the λmax of BOPA, ~235 nm, should be experimentally determined).[9][10]
-
Injection Volume: 10 µL
Method Development & Validation:
-
Specificity: Inject solutions from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent BOPA peak and from each other. Peak purity analysis using a DAD detector should be performed.
-
Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve optimal separation.
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for linearity, range, accuracy, precision (repeatability and intermediate precision), and sensitivity (LOD/LOQ).
Section 3: Troubleshooting Guide
Even with robust protocols, issues can arise. This guide addresses common problems in both the analytical method and the stability results.
3.1: HPLC Analysis Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (BOPA Peak) | 1. Secondary interactions with residual silanols on the C18 column. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Lower the mobile phase pH (e.g., to 2.5-3.0) to suppress silanol ionization. Use a column with better end-capping. 2. Reduce the injection concentration/volume. 3. Dissolve the sample in the initial mobile phase whenever possible.[14][15] |
| Drifting Retention Times | 1. Inadequate column equilibration between gradient runs. 2. Mobile phase composition changing (e.g., evaporation of organic solvent). 3. Temperature fluctuations. | 1. Increase the post-run equilibration time to at least 10 column volumes.[14] 2. Prepare fresh mobile phase daily and keep reservoirs capped. 3. Use a thermostatted column compartment.[16] |
| Ghost Peaks | 1. Contamination in the mobile phase or from the injector/sample loop. 2. Carryover from a previous high-concentration injection. | 1. Use high-purity HPLC-grade solvents and water. Filter aqueous buffers.[17] 2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
3.2: Troubleshooting Unexpected Stability Results
Q: My BOPA sample shows significant degradation at neutral pH (7.4), which I expected to be relatively stable. Why?
A: While maximum stability is often in the acidic range, neutral pH can still facilitate hydrolysis. This can be due to general acid/base catalysis by buffer species (e.g., phosphate).[1] The degradation mechanism at neutral pH may differ from that under strongly acidic or basic conditions. It is crucial to identify the degradants via LC-MS to confirm if the oxadiazole ring is the site of hydrolysis.
Q: The total peak area in my chromatogram is decreasing over time (poor mass balance). Where is my compound going?
A: Poor mass balance can indicate several issues:
-
Non-UV Active Degradants: The degradation product may lack a chromophore and thus be invisible to the UV detector. Re-analyze samples with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).
-
Precipitation: The degradant might be insoluble in the reaction medium and precipitate out of the solution. Visually inspect your samples.
-
Adsorption: The parent compound or its degradants might be adsorbing to the vial surface or irreversibly to the HPLC column.
-
Volatility: A small molecular weight degradation product could be volatile.
Q: BOPA is not dissolving in my aqueous buffer at pH 2. How can I perform the study?
A: This is expected behavior due to the propanoic acid group. At pH 2, which is likely below the pKa of the carboxylic acid, the group is in its neutral (protonated) form (-COOH), which is significantly less water-soluble than its ionized carboxylate form (-COO⁻).
-
Strategy 1 (Preferred): Use a co-solvent. Add a minimal amount of a water-miscible organic solvent like acetonitrile or methanol (e.g., 5-10%) to the buffer to aid solubility. Caution: The presence of an organic solvent can alter the degradation kinetics, so it must be kept consistent across all samples.
-
Strategy 2: Reduce the starting concentration of BOPA to a level below its solubility limit at that pH.
Section 4: Understanding the Degradation Chemistry
A fundamental understanding of the potential reactions is key to interpreting your data.
4.1: Hydrolysis of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is the likely point of failure. Its degradation proceeds via hydrolysis, but the mechanism is pH-dependent.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, a nitrogen atom on the oxadiazole ring can become protonated. This makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by a water molecule, leading to ring opening.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks one of the ring carbons. This is often the more aggressive pathway for oxadiazoles. The attack initiates a series of steps that cleave the C-O bond within the ring, ultimately leading to ring opening.[1][2]
The expected product from the ring-opening of the 1,3,4-oxadiazole would be a diacylhydrazine derivative, which itself may be unstable and degrade further.
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. snscourseware.org [snscourseware.org]
- 9. Thieme E-Journals - Journal of Health and Allied Sciences NU / Full Text [thieme-connect.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. realab.ua [realab.ua]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
challenges in scaling up the production of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and scale-up of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this molecule. The information is presented in a practical, question-and-answer format, combining established chemical principles with field-proven insights to ensure scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic pathway for preparing this compound on a lab scale?
A common and effective approach involves a multi-step synthesis beginning with the formation of a key hydrazide intermediate, followed by cyclization to form the 1,3,4-oxadiazole ring. The most straightforward synthetic routes involve the cyclodehydration of diacylhydrazine derivatives.[1]
A logical pathway is as follows:
-
Esterification and Hydrazinolysis: Start with 1-benzofuran-2-carboxylic acid. Convert it to its methyl or ethyl ester for better solubility and reactivity. This ester is then reacted with hydrazine hydrate to form 1-benzofuran-2-carbohydrazide.
-
Acylation: The resulting carbohydrazide is acylated with a succinic acid derivative. Using succinic anhydride is often efficient. This reaction forms an N-acylhydrazide intermediate, which is the direct precursor to the oxadiazole ring.
-
Cyclodehydration: The N-acylhydrazide is then cyclized using a dehydrating agent to form the 1,3,4-oxadiazole ring, yielding the final product. This is the most critical and challenging step in the synthesis.
Below is a diagram illustrating this general workflow.
Caption: General workflow for synthesizing the target compound.
Q2: What are the most critical parameters to control during the cyclodehydration step to form the 1,3,4-oxadiazole ring?
The cyclodehydration step is paramount for achieving high yield and purity. Several factors must be meticulously controlled:
-
Choice of Dehydrating Agent: Agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), concentrated sulfuric acid, or Burgess-type reagents are commonly used.[2] POCl₃ is highly effective but harsh and can lead to side reactions if not controlled. Milder reagents may offer better selectivity but could require longer reaction times or higher temperatures.
-
Temperature Control: Many cyclodehydration reactions are highly exothermic, especially when using POCl₃.[3] Scaling up requires initiating the reaction at low temperatures (e.g., 0-5 °C) with slow, controlled addition of the reagent. Allowing the temperature to spike can cause degradation of the benzofuran ring and lead to charring and a significant drop in yield.
-
Reaction Time: The reaction must be monitored closely to determine the point of completion. Insufficient time leads to incomplete conversion, leaving starting material that can be difficult to separate. Excessive time, especially at elevated temperatures, increases the risk of byproduct formation.
-
Solvent: While some reactions can be run neat in the dehydrating agent (e.g., POCl₃), using an inert, high-boiling solvent like toluene or xylene can improve temperature control and slurry management on a larger scale.
Q3: How can I effectively monitor the progress of the reactions, particularly the cyclization?
Effective reaction monitoring is key to optimizing yield and minimizing impurities. A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is the simplest and fastest method. Develop a reliable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) that clearly separates the starting acylhydrazide, the final product, and any major byproducts. The disappearance of the starting material spot is a primary indicator of reaction completion.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis during scale-up, HPLC is superior. It provides accurate data on the percentage of starting material remaining and the formation of the product and impurities over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying intermediates and byproducts. By tracking the mass-to-charge ratio (m/z) of the key species, you can confirm the formation of your desired product and gain insight into any unexpected side reactions.
Troubleshooting Guide
Problem 1: Low or inconsistent yields during the cyclodehydration step.
-
Potential Cause 1: Incomplete Reaction.
-
Why it happens: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature was too low for the chosen reagent.
-
Suggested Solution: Monitor the reaction closely using TLC or HPLC until the starting material is consumed. If the reaction stalls, consider slowly increasing the temperature in small increments (e.g., 5-10 °C) while continuing to monitor. Ensure your dehydrating agent is not old or degraded, as its activity can diminish over time.
-
-
Potential Cause 2: Degradation of Starting Material or Product.
-
Why it happens: The benzofuran and oxadiazole rings can be sensitive to harsh acidic conditions and high temperatures. An uncontrolled exotherm during reagent addition is a common culprit, leading to decomposition and a dark, tarry reaction mixture.
-
Suggested Solution: Implement strict temperature control. Add the dehydrating agent (e.g., POCl₃) dropwise to the precursor solution maintained at 0-5 °C using an ice/salt bath. After the addition is complete, allow the reaction to warm to room temperature slowly before considering gentle heating. On a larger scale, a jacketed reactor with a chiller is essential.
-
-
Potential Cause 3: Competing Side Reactions.
-
Why it happens: The acylhydrazide precursor can potentially undergo alternative reactions, such as cleavage or rearrangement, under the reaction conditions.
-
Suggested Solution: Evaluate milder cyclodehydration agents. While classic reagents are potent, modern alternatives can offer higher fidelity.[2] The table below compares common options.
-
| Reagent | Typical Conditions | Pros | Cons |
| POCl₃ | Reflux, 80-110 °C | Inexpensive, powerful, widely used.[3] | Highly corrosive, exothermic, harsh conditions can cause degradation. |
| H₂SO₄ (conc.) | 0 °C to RT | Readily available, strong dehydrator. | Can cause sulfonation or charring, difficult work-up. |
| TBTU | RT, with base (e.g., DIPEA) | Mild conditions, high yields.[2] | Expensive, generates byproducts that require removal. |
| Burgess Reagent | Reflux in THF | Mild, suitable for sensitive substrates. | Costly, moisture-sensitive. |
Problem 2: The final product is impure and difficult to purify by crystallization.
-
Potential Cause 1: Presence of Unreacted Starting Material.
-
Why it happens: The polarity of the starting acylhydrazide can be similar to the final carboxylic acid product, making them co-crystallize or difficult to separate.
-
Suggested Solution: Ensure the reaction goes to completion. If trace starting material remains, consider a purification strategy based on differential pH solubility. Dissolve the crude product in a basic aqueous solution (e.g., 1M NaHCO₃). The acidic product will form a salt and dissolve. The less acidic/neutral starting material may remain as a solid and can be filtered off. Re-acidification of the filtrate will then precipitate the purified product.
-
-
Potential Cause 2: Formation of Tarry/Oily Impurities.
-
Why it happens: These are typically degradation products from excessive heat or overly harsh conditions.
-
Suggested Solution: First, address the reaction conditions as described in Problem 1. For purification, avoid direct crystallization. Instead, attempt a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with water, then brine. If the impurities are acidic, a wash with a weak base like sodium bicarbonate solution can help remove them. After extraction, concentrate the organic layer and attempt crystallization again from a different solvent system (e.g., Ethanol/Water, Acetone/Hexane). If this fails, column chromatography is the next logical step.
-
-
Potential Cause 3: Poor Solvent Choice for Crystallization.
-
Why it happens: The molecule has both a polar carboxylic acid and a large, relatively nonpolar aromatic system, making it challenging to find a single solvent that provides good solubility at high temperatures but poor solubility at low temperatures.
-
Suggested Solution: Systematically screen binary solvent systems. A good starting point is to dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., ethanol, methanol, acetone) and then add a less polar anti-solvent (e.g., water, hexane, heptane) dropwise at an elevated temperature until turbidity persists. Then, allow it to cool slowly.
-
Problem 3: The reaction work-up is challenging at a larger scale (e.g., emulsions, handling of hazardous reagents).
-
Potential Cause 1: Quenching of POCl₃.
-
Why it happens: Quenching excess POCl₃ with water is extremely exothermic and releases HCl gas. On a large scale, this can be dangerous and difficult to control.
-
Suggested Solution: Instead of quenching the reaction mixture directly into water, cool it to 0 °C and slowly pour it over a large amount of crushed ice with vigorous stirring. This provides a large heat sink to manage the exotherm. Perform this in a well-ventilated fume hood. For multi-liter scales, consider a reverse quench: slowly adding the ice/water to the cooled reaction vessel.
-
-
Potential Cause 2: Emulsion Formation During Extraction.
-
Why it happens: The presence of fine particulates or amphiphilic impurities can stabilize emulsions between the aqueous and organic layers, making separation difficult and leading to product loss.
-
Suggested Solution: After quenching, allow the precipitated crude product to be stirred for an extended period (1-2 hours) to improve particle size before filtering. If emulsions still form during extraction, adding a small amount of brine (saturated NaCl solution) can help break them by increasing the ionic strength of the aqueous phase. In some cases, filtering the entire emulsified mixture through a pad of Celite® can be effective.
-
Experimental Protocols
Detailed Protocol: Synthesis of this compound
This protocol is a representative lab-scale synthesis (5-10 g scale) that can be adapted for scale-up.
Step 1: Synthesis of 1-Benzofuran-2-carbohydrazide
-
To a solution of methyl 1-benzofuran-2-carboxylate (1.0 eq) in ethanol (5 mL per gram of ester), add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (30% Ethyl Acetate in Hexane).
-
Once the starting ester is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by ~70% under reduced pressure.
-
Add cold deionized water to precipitate the product.
-
Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield 1-benzofuran-2-carbohydrazide.
Step 2: Cyclodehydration to Final Product
-
In a three-neck flask equipped with a dropping funnel and a thermometer, combine 1-benzofuran-2-carbohydrazide (1.0 eq) and succinic anhydride (1.1 eq).
-
Add phosphorus oxychloride (POCl₃, 5-10 volumes) and cool the mixture to 0-5 °C in an ice bath.
-
Stir the slurry and allow it to slowly warm to room temperature, then heat to reflux (approx. 100-110 °C) for 3-5 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture back to 0-5 °C.
-
Crucial Work-up Step: In a separate, larger beaker, prepare a large volume of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous mechanical stirring.
-
Continue stirring for 1-2 hours as the ice melts. A solid precipitate will form.
-
Filter the crude solid product and wash it extensively with water until the filtrate is neutral (pH ~7).
-
Dry the crude solid under vacuum.
Step 3: Purification
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to complete crystallization.
-
Filter the purified crystals, wash with a cold 1:1 ethanol/water mixture, and dry under vacuum at 50-60 °C.
Caption: A logical flow for troubleshooting synthesis issues.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Books.
- Review of Synthesis of 1,3,4-Oxadiazole Derivatives | Request PDF. (n.d.). ResearchGate.
- A new and efficient synthesis of 1,3,4-oxadiazole deriv
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024).
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. (2008). Indian Journal of Pharmaceutical Sciences.
Sources
Validation & Comparative
A Comparative Benchmarking of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid Against Established EGFR Inhibitors
A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for a comparative study of the novel compound, 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid (BOPA), against the clinically established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. The benzofuran and 1,3,4-oxadiazole moieties are recognized pharmacophores in the development of anticancer agents, with numerous derivatives exhibiting potent inhibitory effects against various cancer-related enzymes.[1][2][3][4] This guide outlines the scientific rationale and detailed methodologies for a head-to-head comparison to evaluate BOPA's potential as a novel EGFR inhibitor.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5][6] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[7][8] Consequently, EGFR has emerged as a critical target for anticancer therapies.[9][10] Gefitinib and Erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) that have been successfully used in the treatment of NSCLC patients with specific EGFR mutations.[11][12][13][14][15]
This comparative study is designed to assess the inhibitory potential of BOPA on EGFR and its subsequent effects on cancer cell proliferation, benchmarking its performance against these established drugs. The following sections detail the proposed experimental workflows, from in vitro enzymatic assays to cell-based evaluations and in silico molecular modeling.
Experimental Design and Methodologies
A multi-pronged approach is essential for a thorough comparative analysis. This involves direct assessment of enzymatic inhibition, evaluation of cellular effects, and computational modeling to understand the potential binding interactions.
Overall Experimental Workflow
The comparative study will follow a logical progression from molecular-level interactions to cellular responses.
Figure 1: A schematic of the overall experimental workflow.
In Vitro EGFR Kinase Inhibition Assay
The primary objective of this assay is to determine the concentration of each compound required to inhibit 50% of the EGFR kinase activity (IC50). This provides a direct measure of the compound's potency against the molecular target. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[16][17]
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT).
-
Reconstitute recombinant human EGFR kinase domain.
-
Prepare a substrate solution (e.g., a poly-Glu-Tyr peptide).
-
Prepare an ATP solution at a concentration close to the Km of EGFR for ATP.
-
Prepare serial dilutions of BOPA, Gefitinib, and Erlotinib in DMSO, followed by dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the EGFR enzyme to each well.
-
Add the serially diluted compounds (BOPA, Gefitinib, Erlotinib) and control (DMSO vehicle) to the respective wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a commercial kit like ADP-Glo™ Kinase Assay.
-
This involves adding a reagent to deplete the remaining ATP, followed by another reagent to convert the ADP produced into ATP, which is then quantified via a luciferase-luciferin reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound using a non-linear regression analysis (sigmoidal dose-response curve).
-
Cell-Based Proliferation Assay
This assay evaluates the ability of the compounds to inhibit the growth and proliferation of cancer cells that are dependent on EGFR signaling. The A549 non-small cell lung cancer cell line is a suitable model as it expresses EGFR.[18][19][20][21] The MTT assay is a widely used colorimetric method to assess cell viability.[22][23][24][25]
Protocol:
-
Cell Culture and Seeding:
-
Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of BOPA, Gefitinib, and Erlotinib in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds and controls (vehicle and untreated).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (e.g., 10-20 µL of a 5 mg/mL stock) to each well.[25]
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[24][25]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound using non-linear regression analysis.
-
Molecular Docking Study
Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a target protein.[26][27][28] This in silico approach will help to visualize the potential binding mode of BOPA within the EGFR kinase domain's active site and compare it with the known binding modes of Gefitinib and Erlotinib.
Methodology:
-
Preparation of Receptor and Ligands:
-
Obtain the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Generate the 3D structures of BOPA, Gefitinib, and Erlotinib and optimize their geometries.
-
-
Docking Simulation:
-
Define the binding site (active site) of EGFR based on the co-crystallized ligand in the PDB structure.
-
Use a molecular docking program (e.g., AutoDock, Glide, or GOLD) to dock the ligands into the defined binding site.
-
The software will generate multiple possible binding poses for each ligand and score them based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses for each compound.
-
Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues in the EGFR active site.
-
Compare the predicted binding mode of BOPA with those of Gefitinib and Erlotinib, paying close attention to interactions with key residues like Met793.
-
Data Presentation and Interpretation
The results of the comparative study should be presented in a clear and concise manner to facilitate direct comparison.
Table 1: Comparative Inhibitory Activity Against EGFR
| Compound | In Vitro EGFR Kinase IC50 (nM) | A549 Cell Proliferation IC50 (µM) |
| BOPA | Experimental Value | Experimental Value |
| Gefitinib | Experimental Value | Experimental Value |
| Erlotinib | Experimental Value | Experimental Value |
This table will be populated with the experimentally determined IC50 values. Lower values indicate higher potency.
Interpretation of Expected Results
A successful outcome for BOPA would be an in vitro EGFR kinase IC50 value comparable to or lower than those of Gefitinib and Erlotinib. Similarly, in the cell-based assay, a potent anti-proliferative effect (low micromolar or nanomolar IC50) on A549 cells would be indicative of good cellular activity. The molecular docking study would provide a structural basis for the observed activities, and a binding mode similar to the established inhibitors, involving key interactions in the ATP-binding pocket, would further strengthen the case for BOPA as a promising EGFR inhibitor.
EGFR Signaling Pathway and Inhibition
Understanding the mechanism of action requires knowledge of the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[5][6][8][9][10] EGFR inhibitors like Gefitinib and Erlotinib act by competing with ATP for the binding site in the intracellular kinase domain, thereby blocking the autophosphorylation and subsequent downstream signaling.
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validating the binding affinity of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
An In-Depth Guide to the Biophysical Validation of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid Binding Affinity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise quantification of a molecule's binding affinity to its biological target is a cornerstone of preclinical validation. This guide provides a comprehensive, technically-grounded framework for validating the binding affinity of the novel compound, this compound (hereafter designated as BOPA ).
For the purpose of this illustrative guide, we will hypothesize that BOPA is a putative inhibitor of Cyclooxygenase-2 (COX-2), a well-validated therapeutic target for anti-inflammatory drugs. The structural motifs within BOPA, namely the benzofuran and oxadiazole rings, are found in various compounds known to interact with a range of enzymatic targets, making COX-2 a plausible candidate for investigation.
Our validation strategy will employ two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will compare the binding profile of BOPA against Celecoxib , a potent and selective COX-2 inhibitor widely used in clinical practice, to benchmark its performance.
Part 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is an indispensable tool for the real-time analysis of biomolecular interactions. It not only determines the equilibrium dissociation constant (KD), a measure of binding affinity, but also provides the kinetic rate constants for association (ka) and dissociation (kd). This kinetic profile is crucial for understanding the drug-target residence time, a parameter with increasing importance in predicting in vivo efficacy.
Experimental Workflow: SPR
The workflow involves immobilizing the target protein (COX-2) onto a sensor chip and flowing the analyte (BOPA or Celecoxib) over the surface. The change in the refractive index at the surface, proportional to the mass change, is recorded in real-time.
Detailed SPR Protocol
Instrumentation: A Biacore T200 or similar SPR instrument is recommended. Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% (v/v) P20 Surfactant, 5% DMSO. The inclusion of DMSO is critical for solubilizing small molecule compounds like BOPA and Celecoxib.
Step-by-Step Methodology:
-
Chip Activation: Activate a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.
-
Protein Immobilization:
-
Prepare recombinant human COX-2 at 20 µg/mL in 10 mM sodium acetate, pH 5.0.
-
Inject the protein solution over the activated surface until the desired immobilization level (e.g., ~8000-10000 Response Units, RU) is achieved. The choice of a lower pH is to promote electrostatic pre-concentration of the protein on the negatively charged carboxymethylated dextran surface.
-
Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes to deactivate any remaining active esters on the surface.
-
-
Analyte Titration:
-
Prepare a serial dilution series of BOPA and Celecoxib in the running buffer. A typical concentration range would be from 100 µM down to low nM, covering concentrations both below and above the expected KD.
-
Inject each concentration over the immobilized COX-2 surface for a contact time of 120 seconds, followed by a dissociation phase of 300 seconds.
-
Perform a buffer-only (blank) injection for double referencing, which corrects for bulk refractive index changes and instrument drift.
-
-
Regeneration: If required, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any tightly bound analyte. The stability of the immobilized COX-2 to the regeneration solution must be confirmed beforehand.
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active channel sensorgrams.
-
Fit the processed data globally to a 1:1 Langmuir binding model using the instrument's analysis software to determine ka, kd, and KD.
-
Part 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC provides a complete thermodynamic signature of a binding event by directly measuring the heat released or absorbed during the interaction. This technique not only yields the binding affinity (KD) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of binding. This level of detail is invaluable for understanding the driving forces behind the interaction (e.g., hydrogen bonding, hydrophobic effects).
Experimental Workflow: ITC
In an ITC experiment, a solution of the ligand (BOPA or Celecoxib) is titrated into a sample cell containing the protein (COX-2). The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
The Evolving Landscape of Benzofuran-Oxadiazole Analogs: A Comparative Guide to Structure-Activity Relationships
The Benzofuran-Oxadiazole Scaffold: A Privileged Structure
Decoding the Structure-Activity Relationship: Key Insights
The biological activity of benzofuran-oxadiazole analogs is intricately linked to the nature and position of substituents on both the benzofuran and the pendant rings attached to the oxadiazole moiety.
Anticancer Activity: A Tale of Substituents
Recent studies have underscored the potential of benzofuran-oxadiazole hybrids as potent cytotoxic agents.[2][7] The SAR for anticancer activity is particularly sensitive to the substitution pattern on the phenyl ring attached to the oxadiazole.
For instance, a series of 1,2,4-oxadiazole fused benzofuran derivatives demonstrated significant anticancer activity against a panel of human cancer cell lines, including lung (A549), breast (MCF7), melanoma (A375), and colon (HT-29).[8] Notably, compounds with electron-withdrawing groups such as 4-NO2, 4-CN, and 4-CF3 on the phenyl ring exhibited potency comparable to or even greater than the standard drug, combretastatin-A4.[8] In another study, a benzofuran-oxadiazole hybrid with a methoxy group at the meta position of the phenyl ring (compound 5d ) showed excellent anticancer activity against the A549 lung cancer cell line, with an IC50 value of 6.3 ± 0.7 μM.[7][9] Conversely, the presence of an ethoxy group at the para position resulted in moderate activity.[9]
Furthermore, bromo-substituted benzofuran-oxadiazole conjugates have shown promising activity against pancreatic (MIA PaCa2) and colon (HCT116) cancer cells, with the bromo derivative 14c being the most potent against HCT116 with an IC50 value of 3.27 μM.[6] These findings suggest that both the electronic nature and the position of the substituent play a crucial role in modulating the anticancer efficacy.
Table 1: Comparative Anticancer Activity of Benzofuran-Oxadiazole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 11g (R1 = 4-NO2) | A549 (Lung) | 0.012 - 1.45 | [8] |
| 11h (R1 = 4-CN) | A549 (Lung) | 0.012 - 1.45 | [8] |
| 11j (R1 = 4-CF3) | A549 (Lung) | 0.012 - 1.45 | [8] |
| 5d (m-methoxy) | A549 (Lung) | 6.3 ± 0.7 | [7][9] |
| 14c (bromo) | HCT116 (Colon) | 3.27 | [6] |
Antimicrobial Activity: Halogens Take the Lead
The antimicrobial potential of benzofuran-oxadiazole hybrids is another area of active investigation. SAR studies have revealed that the presence of halogens on the benzofuran ring significantly enhances antimicrobial activity.
Table 2: Antimicrobial Activity of Benzofuran-Oxadiazole Analogs
| Compound | Microorganism | Activity Metric | Result | Reference |
| 7j, 7k (Cl on benzofuran) | M. tuberculosis H37RV | MIC | Excellent | [10] |
| 7l, 7m (Br on benzofuran) | M. tuberculosis H37RV | MIC | Excellent | [10] |
| 4a, 4d | Various Bacteria | MIC | 75 µg/mL | [1] |
| 5b | Various Bacteria | MIC | 62.5 µg/mL | [1] |
Anti-inflammatory and Other Activities
Benzofuran-oxadiazole analogs have also been explored for their anti-inflammatory and α-glucosidase inhibitory activities. The modification of a carboxylic acid group in benzofuran analogs to a 1,3,4-oxadiazole ring has been shown to increase anti-inflammatory activity.[3] In the realm of metabolic disorders, a series of benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides were found to be potent α-glucosidase inhibitors, with the most active compound being 19-fold more potent than the standard inhibitor acarbose.[4]
Experimental Design and Protocols: A Scientist's Perspective
The synthesis and biological evaluation of these analogs follow established yet adaptable protocols. The choice of synthetic route and bioassay is guided by the desired therapeutic target and the specific structural features being investigated.
General Synthetic Workflow
The synthesis of benzofuran-oxadiazole hybrids typically involves a multi-step process. A common approach begins with a substituted salicylaldehyde, leading to the formation of a benzofuran-2-carboxylate intermediate. This is then converted to a carbohydrazide, which is subsequently cyclized to form the 1,3,4-oxadiazole ring. The final step often involves the introduction of various substituents.
Caption: A generalized synthetic pathway for benzofuran-oxadiazole analogs.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized benzofuran-oxadiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput capability, and its basis in a key indicator of cell health – mitochondrial activity. The use of multiple concentrations allows for the determination of a dose-dependent effect and the calculation of the IC50, a standard metric for cytotoxicity. The inclusion of controls is crucial for validating the results and ensuring that the observed effects are due to the test compounds.
Future Directions and Concluding Remarks
The exploration of benzofuran-oxadiazole analogs continues to be a fertile ground for drug discovery. The SAR insights gathered so far provide a roadmap for the rational design of more potent and selective therapeutic agents. Future research should focus on:
-
Exploring a wider range of substituents: Investigating the impact of diverse functional groups at various positions on the benzofuran and phenyl rings.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In vivo studies: Evaluating the efficacy and safety of the most promising candidates in animal models.
By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the scientific community can continue to unlock the therapeutic potential of this remarkable class of hybrid molecules.
References
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Oriental Journal of Chemistry. (n.d.). Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. Retrieved from [Link]
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ResearchGate. (2020). Benzofuran-oxadiazole hybrids: Design, Synthesis and antimicrobial activity studies. Retrieved from [Link]
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ResearchGate. (2020). Benzofuran-oxadiazole hybrids: Design, Synthesis and antimicrobial activity studies. Retrieved from [Link]
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PubMed. (2020). Synthesis and biological evaluation of a new series of benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides as potential α-glucosidase inhibitors. Retrieved from [Link]
-
PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Anticancer Activity of 1,2,4-Oxadiazole Fused Benzofuran Derivatives. Retrieved from [Link]
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PubMed Central. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Retrieved from [Link]
-
RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
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- 4. Synthesis and biological evaluation of a new series of benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Efficacy of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid and its Congeners in Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, the benzofuran-oxadiazole scaffold has emerged as a particularly promising pharmacophore. This guide provides a comprehensive comparison of the potential anticancer efficacy of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid , benchmarked against structurally related analogues across a spectrum of cancer cell lines. Drawing upon a synthesis of current literature, this document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental considerations for this class of compounds.
The Benzofuran-Oxadiazole Scaffold: A Privileged Motif in Cancer Therapy
The fusion of a benzofuran ring with an oxadiazole moiety creates a hybrid molecule with significant potential for anticancer activity.[1][2] Benzofurans, naturally occurring compounds found in plants, and their synthetic derivatives are known for a wide range of biological activities.[3] The 1,3,4-oxadiazole ring, a five-membered heterocycle, is a bioisostere for esters and amides and is recognized for its metabolic stability and ability to participate in hydrogen bonding, contributing to target binding.[4] The combination of these two scaffolds has been shown to yield compounds with potent cytotoxic effects against various human cancer cell lines.[2][5]
Comparative Efficacy of Benzofuran-Oxadiazole Derivatives
While direct experimental data for this compound is not extensively available in public literature, we can infer its potential efficacy by examining the performance of structurally similar compounds. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzofuran-oxadiazole derivatives against a panel of human cancer cell lines.
| Compound ID | R Group Variation | Cancer Cell Line | IC50 (µM) | Reference |
| Series 14 | Bromo substitution on benzofuran | HCT116 (Colon) | 3.27 | [6] |
| MIA PaCa-2 (Pancreatic) | 3.27 - 11.27 | [6] | ||
| Series 50g | Benzofuran-2-carboxamide derivative | HCT-116 (Colon) | 0.87 | [6] |
| HeLa (Cervical) | 0.73 | [6] | ||
| A549 (Lung) | 0.57 | [6] | ||
| HepG2 (Liver) | 5.74 | [6] | ||
| Series 5d | Methoxy-substituted phenyl ring | A549 (Lung) | 6.3 | [2] |
| Series 11 | Various substitutions | MCF-7 (Breast) | Potent activity | [6] |
| MDA-MB-231 (Breast) | Potent activity | [6] | ||
| Compound 5 | Caffeic acid-based 1,3,4 oxadiazole | SKOV3 (Ovarian) | 14.2 | [4] |
| A549 (Lung) | 18.3 | [4] | ||
| MCF7 (Breast) | 30.9 | [4] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that substitutions on both the benzofuran and the pendant phenyl ring of the oxadiazole moiety significantly influence cytotoxic activity. For instance, the presence of a bromo group in series 14 and the carboxamide linkage in series 50g appear to enhance potency.[6] The propanoic acid side chain in the topic compound introduces a carboxylic acid group, which could alter its solubility, cell permeability, and potential interactions with molecular targets.
Potential Mechanisms of Action
Benzofuran-oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, often involving the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
One of the prominent mechanisms involves the inhibition of protein kinases. For example, some benzofuran derivatives have been shown to inhibit the phosphorylation of extracellular signal-related kinase (ERK), a key component of the RAS/RAF/MEK/ERK signaling pathway, leading to cell growth arrest and apoptosis.[6] Others have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase and focal adhesion kinase (FAK).[7][8]
Another potential mechanism is the induction of apoptosis. This can be triggered through the suppression of glycogen synthase kinase-3β (GSK3β), leading to decreased NF-κB activity.[6] Furthermore, some derivatives have been shown to induce mitochondrial apoptosis and autophagy.[6]
Caption: Potential signaling pathways modulated by benzofuran-oxadiazole derivatives.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound, a series of well-established in vitro cytotoxicity assays should be performed.[9][10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability based on mitochondrial activity.[11]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cytotoxicity by measuring cellular protein content.[11]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[11]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.[11]
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow the plates to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.
Caption: A generalized workflow for in vitro screening of novel anticancer compounds.
Concluding Remarks and Future Directions
The benzofuran-oxadiazole scaffold represents a fertile ground for the development of novel anticancer agents. Based on the available data for analogous compounds, it is reasonable to hypothesize that This compound will exhibit cytotoxic activity against a range of cancer cell lines. The propanoic acid moiety may confer unique pharmacological properties that warrant thorough investigation.
Future research should focus on the synthesis and in vitro evaluation of this specific compound against a broad panel of cancer cell lines, including those from different tissues of origin. Mechanistic studies should also be conducted to elucidate its specific molecular targets and signaling pathways. Furthermore, in vivo studies using animal models will be crucial to assess its therapeutic efficacy and safety profile. The systematic exploration of this and related compounds will undoubtedly contribute to the advancement of cancer chemotherapy.
References
-
Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). PubMed Central. [Link]
-
Synthesis and Anticancer Activity of 1,2,4-Oxadiazole Fused Benzofuran Derivatives | Request PDF. ResearchGate. [Link]
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A Senior Application Scientist's Guide to 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid: A Comparative Analysis of its Biological Potential
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview and comparative analysis of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, a heterocyclic compound featuring a benzofuran moiety linked to a 1,3,4-oxadiazole ring. The fusion of these two pharmacophores has garnered significant interest in medicinal chemistry due to their association with a wide spectrum of biological activities. This document aims to objectively evaluate the performance of this compound class against relevant alternatives, supported by experimental data from peer-reviewed literature.
The benzofuran nucleus is a common motif in natural products and synthetic compounds exhibiting diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. Similarly, the 1,3,4-oxadiazole ring is a versatile scaffold known to be present in numerous clinically used drugs and is associated with a broad range of bioactivities[3][4][5]. The combination of these two heterocyclic systems in a single molecular entity presents a compelling strategy for the development of novel therapeutic agents.
This guide will delve into the synthesis, and comparative anticancer, antimicrobial, and anti-inflammatory activities of compounds structurally related to this compound, providing a framework for researchers to understand its potential and guide future investigations.
Comparative Analysis of Biological Activity
Anticancer Activity
A study by an Asian research group explored the anticancer potential of a series of benzofuran-oxadiazole derivatives against the A549 human lung cancer cell line[6]. The results, summarized in Table 1, highlight the structure-activity relationships and provide a benchmark for the potential efficacy of this class of compounds.
Table 1: In Vitro Anticancer Activity of Benzofuran-Oxadiazole Derivatives against A549 Lung Cancer Cell Line [6]
| Compound ID | Structure | IC₅₀ (µM) |
| 5d | 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide | 6.3 ± 0.7 |
| 5e | 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide | 17.9 ± 0.46 |
| Crizotinib (Reference) | - | 8.54 ± 0.84 |
| Cisplatin (Reference) | - | 15.34 ± 2.98 |
Note: The data presented is for structurally related compounds and not the specific topic compound. The variation in the substituent on the acetamide moiety significantly impacts the anticancer activity.
The data indicates that derivative 5d , with a meta-methoxy substitution on the phenyl ring, exhibited the most potent anticancer activity, with an IC₅₀ value lower than the reference drug crizotinib[6]. This suggests that the electronic and steric properties of the substituent play a crucial role in the cytotoxic effect.
Experimental Protocol: MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Workflow:
Figure 1: General workflow of the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity
Benzofuran-oxadiazole hybrids have also been investigated for their antimicrobial properties. A study on a series of 3-(5-bromobenzofuran-2-yl)-5-substituted phenyl-1,2,4-oxadiazoles demonstrated their potential as antibacterial and antifungal agents[7].
Table 2: Minimum Inhibitory Concentration (MIC) of Benzofuran-Oxadiazole Derivatives [7]
| Compound ID | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. A. niger |
| 4b | 4-Cl | 25 | 25 | >100 |
| 5a | CH₂Cl | 25 | 25 | 50 |
| Gentamicin (Standard) | - | <6.25 | <6.25 | - |
| Nystatin (Standard) | - | - | - | 100 |
Note: The data presented is for structurally related 1,2,4-oxadiazole derivatives. The nature of the substituent at the 5-position of the oxadiazole ring influences the antimicrobial activity.
The results indicate that compounds with electron-withdrawing groups, such as chloro (4b ) and chloromethyl (5a ), exhibit notable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria[7].
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Figure 2: General workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) from an overnight culture.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds can be inferred from studies on related benzofuran and oxadiazole derivatives. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model[8].
Table 3: Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [8]
| Compound ID | Structure | % Inhibition of Edema (at 3h) |
| Ox-6f | 2-(4-chlorophenyl)-5-(phenyl) -1,3,4-oxadiazole | 74.16 |
| Ibuprofen (Standard) | - | 84.31 |
Note: The data presented is for structurally related 1,3,4-oxadiazole derivatives. The substitution pattern on the phenyl rings significantly influences the anti-inflammatory activity.
The results show that derivative Ox-6f exhibited significant anti-inflammatory activity, comparable to the standard drug ibuprofen[8]. This highlights the potential of the oxadiazole scaffold in developing new anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.
Workflow:
Figure 3: General workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., every hour for 3-5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).
Synthesis Strategies
The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic pathway is outlined below.
Synthetic Pathway:
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A Comparative Guide to the In-Vivo Anti-Inflammatory Potential of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential in vivo anti-inflammatory efficacy of the novel compound 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. In the absence of direct experimental data for this specific molecule, this report synthesizes findings from preclinical studies on its core chemical moieties: the benzofuran and 1,3,4-oxadiazole scaffolds. By examining the established anti-inflammatory activities of derivatives of these parent structures, we extrapolate a potential mechanism of action and compare its prospective efficacy against established anti-inflammatory agents. This guide is intended to provide a scientifically grounded framework for researchers and drug development professionals interested in the therapeutic promise of this class of compounds.
Introduction: The Rationale for a Novel Anti-Inflammatory Agent
The quest for novel anti-inflammatory drugs with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Existing treatments, while effective, are often associated with adverse effects, necessitating the exploration of new chemical entities. The compound this compound is a promising candidate, integrating two heterocyclic systems, benzofuran and 1,3,4-oxadiazole, both of which are known to exhibit a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide will dissect the available preclinical evidence for these parent scaffolds to build a compelling case for the in vivo investigation of this novel hybrid molecule.
Postulated Mechanism of Action: A Synergistic Approach to Inflammation Control
The anti-inflammatory activity of benzofuran and 1,3,4-oxadiazole derivatives is often attributed to their interaction with key inflammatory pathways.[1] Based on existing literature, a plausible mechanism of action for this compound involves the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[1]
Caption: Postulated mechanism of action via inhibition of NF-κB and MAPK pathways.
Comparative In Vivo Efficacy of Benzofuran and 1,3,4-Oxadiazole Derivatives
To project the potential in vivo efficacy of our target compound, we have compiled data from studies on various benzofuran and 1,3,4-oxadiazole derivatives in established animal models of inflammation. The carrageenan-induced paw edema model is a widely accepted method for screening acute anti-inflammatory activity.
| Compound Class | Specific Derivative | Animal Model | Dose (mg/kg) | Route | % Inhibition of Paw Edema | Standard Drug |
| Benzofuran | Benzofuranone Derivative (BF1) | Mice | 10 | p.o. | 45.2% | Indomethacin (10 mg/kg) |
| 30 | p.o. | 68.5% | ||||
| 100 | p.o. | 85.1% | ||||
| 1,3,4-Oxadiazole | 2,5-disubstituted-1,3,4-oxadiazole (OSD) | Rat | 100 | - | 60% | - |
| 1,2,5-Oxadiazole Sulfonamide Hybrid (4g) | Rat | 10 | - | Better than Celecoxib & Indomethacin | Celecoxib, Indomethacin | |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole | Rat | - | - | 33-62% | Indomethacin | |
| β-Aroylpropionic acid based 1,3,4-Oxadiazole (5h) | Rat | - | - | 56.20% | Indomethacin |
Data synthesized from multiple sources for comparative purposes.[2][4][5][6][7]
The data indicates that both benzofuran and 1,3,4-oxadiazole derivatives exhibit significant dose-dependent anti-inflammatory activity. Notably, some derivatives have shown efficacy comparable or even superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib.[5]
Experimental Protocols: A Guide for Future In Vivo Studies
For researchers planning to validate the efficacy of this compound, the following experimental workflow is recommended, based on standard and effective protocols in the field.
Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating acute inflammation.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups (n=6):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Test Compound (various doses)
-
Standard Drug (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: The test compound and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 30 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Discussion and Future Directions
The amalgamation of a benzofuran and a 1,3,4-oxadiazole moiety into a single molecule, this compound, presents a compelling strategy for the development of a novel anti-inflammatory agent. The propanoic acid linker may also enhance the compound's pharmacokinetic properties.
While this guide provides a strong rationale for its potential efficacy, it is imperative to conduct direct in vivo studies to validate these hypotheses. Future research should focus on:
-
In Vivo Efficacy Studies: Utilizing the carrageenan-induced paw edema model and other chronic inflammation models (e.g., collagen-induced arthritis) to determine the compound's anti-inflammatory profile.
-
Mechanism of Action Studies: Investigating the compound's effects on the NF-κB and MAPK signaling pathways in relevant cell lines and animal models.
-
Safety and Toxicity Profiling: Conducting acute and chronic toxicity studies to establish a comprehensive safety profile.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion
Based on the robust anti-inflammatory activity demonstrated by both benzofuran and 1,3,4-oxadiazole derivatives, it is highly probable that this compound will exhibit significant in vivo anti-inflammatory effects. Its hybrid structure holds the promise of a synergistic action, potentially leading to enhanced efficacy and a favorable safety profile. The experimental framework provided in this guide offers a clear path for the preclinical validation of this promising therapeutic candidate.
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A Comparative Guide to the Toxicity Profile of Benzofuran Derivatives for Researchers and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This versatility has made benzofuran derivatives a focal point in medicinal chemistry and drug discovery.[5][6] However, as with any class of bioactive molecules, understanding their toxicity profile is paramount for the development of safe and effective therapeutics. This guide provides a comparative analysis of the toxicities associated with benzofuran derivatives, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
Understanding the Spectrum of Benzofuran-Induced Toxicities
The toxicity of benzofuran derivatives is not uniform and is highly dependent on the nature and position of substituents on the benzofuran ring.[5][7] This structure-toxicity relationship is a critical consideration in the design of new chemical entities. The primary toxicities observed with this class of compounds include cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, often mechanistically linked to oxidative stress and mitochondrial dysfunction.
Comparative Toxicity Profile of Selected Benzofuran Derivatives
To illustrate the diverse toxicity profiles, the following table summarizes key toxicological data for representative benzofuran derivatives. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Derivative | Toxicity Type | In Vitro/In Vivo Model | Key Findings | Reference(s) |
| Amiodarone | Cardiotoxicity, Hepatotoxicity, Pulmonary Toxicity, Thyroid Dysfunction | Various clinical and preclinical models | A well-documented mitochondrial toxin; toxicity is associated with the benzofuran core and is independent of iodine content.[8][9][10] Causes frequent adverse effects, limiting its use to refractory arrhythmias.[9][11] | [8][9][10][11] |
| Substituted l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles | Genotoxicity | MCF-7 cell line (Comet assay) | Fluoro and chloro derivatives exhibited the highest genotoxicity at nanomolar to micromolar concentrations; DNA damage was found to be repairable.[12] | [12] |
| Benzofuran Dioxetanes and Epoxides | Genotoxicity | Salmonella typhimurium TA100, isolated DNA | Benzofuran dioxetanes are strongly mutagenic, with benzofuran epoxides identified as the ultimate mutagenic species that form DNA adducts.[13] | [13] |
| Dibenzofuran | Hepatotoxicity | HepG2 cell line | Induces oxidative stress, apoptosis, and necrosis.[14] Metabolism is crucial for its toxicity.[14] | [14] |
| Halogenated Benzofuran Derivatives | Cytotoxicity | K562, MOLT-4, HeLa cell lines | Bromoalkyl and bromoacetyl derivatives show high cytotoxicity.[15][16] The presence of bromine often increases cytotoxicity in both normal and cancer cells.[16][17] | [15][16][17] |
| 2,3-Benzofuran | Hepatotoxicity, Nephrotoxicity, Carcinogenicity | Rats and mice (oral exposure) | Long-term exposure can damage the liver and kidneys and has been linked to cancer in animal models.[18][19] | [18][19] |
| BL-038 (synthetic derivative) | Apoptosis in Chondrosarcoma Cells | Human chondrosarcoma cell lines (JJ012, SW1353) | Induces apoptosis through reactive oxygen species (ROS) production and mitochondrial dysfunction.[20] | [20] |
Mechanistic Insights into Benzofuran Toxicity: The Central Role of Oxidative Stress and Mitochondrial Dysfunction
A recurring theme in the toxicology of benzofuran derivatives is the induction of oxidative stress and subsequent mitochondrial damage.[14][20][21] Many of these compounds can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular macromolecules like lipids, proteins, and DNA.[20] This oxidative damage can trigger the intrinsic apoptotic pathway.
The antiarrhythmic drug amiodarone serves as a classic example, where the benzofuran structure itself is responsible for its mitochondrial toxicity.[8] It acts as an uncoupler of oxidative phosphorylation and inhibits complexes of the electron transport chain.[8] Similarly, the synthetic derivative MBPTA has been shown to protect against MPP+-induced oxidative stress, highlighting the potential for targeted modifications to the benzofuran scaffold to mitigate toxicity.[21]
The following diagram illustrates a generalized signaling pathway for benzofuran-induced cytotoxicity mediated by oxidative stress.
Caption: Benzofuran-induced oxidative stress and apoptosis pathway.
The Influence of Metabolism on Toxicity
The biotransformation of benzofuran derivatives, primarily mediated by cytochrome P450 (CYP) enzymes, can significantly impact their toxicity profile.[22][23] Metabolism can lead to either detoxification or bioactivation, the latter forming reactive metabolites that can be more toxic than the parent compound.[23] For instance, the toxicity of dibenzofuran is enhanced after metabolism in HepG2 cells.[14] The specific CYP isoenzymes involved in the metabolism of certain benzofuran derivatives have been identified, such as CYP1A2, CYP2D6, and CYP3A4 for 6-MAPB.[24]
Understanding the metabolic fate of a novel benzofuran derivative is therefore crucial. In vitro models using human liver microsomes or hepatocytes are invaluable for this purpose.[25]
Experimental Protocols for Toxicity Assessment
To ensure scientific integrity and reproducibility, standardized and validated protocols are essential. The following sections provide detailed methodologies for key toxicity assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[26]
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.[26]
The following diagram outlines the workflow for the MTT assay.
Caption: Step-by-step workflow of the MTT assay.
In Vitro Genotoxicity Assessment: The Comet Assay
The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage at the level of individual cells.[12]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Experimental Protocol:
-
Cell Treatment: Expose cells in suspension or culture to the benzofuran derivative for a defined period.
-
Cell Embedding: Mix a low number of cells (e.g., 10,000) with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring parameters like tail length and tail moment).
In Vivo Toxicity Assessment
While in vitro assays provide valuable initial screening, in vivo studies in animal models are crucial for understanding the systemic toxicity of a compound.[27][28]
Acute Oral Toxicity (OECD 423): This method is used to determine the acute toxicity of a substance after oral administration.[27][29]
Experimental Protocol:
-
Animal Selection: Use a small number of animals (e.g., rats) of a single sex.
-
Dosing: Administer the benzofuran derivative at one of the defined dose levels (e.g., 2000 mg/kg).
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[29]
-
Endpoint: The outcome is the classification of the substance into a toxicity category based on the observed mortality.
Xenograft Tumor Model for Anticancer Efficacy and Toxicity: This model is used to evaluate the antitumor activity and potential side effects of a compound in a living organism.[30]
Experimental Protocol:
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Compound Administration: Once tumors are established, treat the mice with the benzofuran derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Regularly measure tumor volume and body weight. Observe the animals for any signs of distress or toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and major organs for histopathological analysis.
Conclusion and Future Directions
The benzofuran scaffold remains a highly attractive starting point for the design of novel therapeutic agents. A thorough understanding and early assessment of the potential toxicities of new derivatives are critical for successful drug development. This guide provides a framework for the comparative analysis of benzofuran toxicity, emphasizing the importance of structure-toxicity relationships, mechanistic understanding, and the application of robust experimental protocols.
Future research should focus on developing more predictive in vitro models, such as 3D organoids and microphysiological systems, to better recapitulate human physiology and improve the translation of preclinical toxicity findings to the clinic. Furthermore, the application of computational toxicology and machine learning models can aid in the early prediction of toxicity and guide the design of safer benzofuran derivatives.
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Confirming Target Engagement of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the unambiguous confirmation of a compound's interaction with its intended molecular target is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the target engagement of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid, a potent agonist of the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] By presenting a comparative analysis of established experimental methodologies, supported by detailed protocols and experimental data, this document aims to empower scientists to generate robust and reproducible results, thereby accelerating the translation of promising therapeutic candidates.
The Criticality of Target Engagement Validation
Before embarking on extensive preclinical and clinical studies, it is imperative to establish a clear link between the observed physiological effects of a compound and its interaction with the desired molecular target. This process, known as target engagement, mitigates the risk of pursuing compounds with off-target effects or ambiguous mechanisms of action. For this compound, confirming its specific and potent agonism of GPR120 is paramount to advancing its potential as a therapeutic for type 2 diabetes and other metabolic disorders.[1]
This guide will explore and compare several orthogonal assays to build a compelling case for the on-target activity of our lead compound. We will draw comparisons with other known GPR120 agonists, such as TUG-891 and Metabolex-36, to provide a clear performance benchmark.
Comparative Analysis of Target Engagement Methodologies
A multi-faceted approach, employing a combination of biophysical and cell-based assays, provides the most robust validation of target engagement. Below, we compare key methodologies for confirming the interaction of this compound with GPR120.
| Assay | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in a cellular environment.[2][3] | Label-free, performed in intact cells, reflects physiological conditions.[2][3] | Lower throughput, requires specific antibodies for detection. |
| Calcium Flux Assay | Measures the increase in intracellular calcium concentration upon Gq-coupled GPCR activation.[4] | High-throughput, sensitive, direct measure of Gq pathway activation. | Indirect measure of binding, can be prone to artifacts. |
| cAMP Assay | Measures the modulation of cyclic AMP levels, typically for Gs or Gi-coupled GPCRs. | Well-established, high-throughput. | GPR120 primarily signals through Gq, making this a secondary or engineered readout. |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated GPCR, a key event in signaling and desensitization.[5] | High-throughput, provides insights into biased agonism. | Measures a specific signaling branch, may not capture the full spectrum of agonism. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for GPR120
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly assess target engagement in a cellular context. The principle lies in the ligand-induced stabilization of the target protein, leading to a higher melting temperature.[2][3] For membrane proteins like GPR120, modifications to the standard protocol are necessary to ensure proper solubilization and detection.[6][7]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells endogenously expressing or overexpressing GPR120 to 80-90% confluency. Treat cells with varying concentrations of this compound, a comparator agonist (e.g., TUG-891), and a vehicle control for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis and Solubilization: Lyse the cells by freeze-thaw cycles. To solubilize the membrane-bound GPR120, add a lysis buffer containing a mild detergent (e.g., 1% NP-40 or digitonin) and protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard assay (e.g., BCA). Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against GPR120.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble GPR120 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expected Outcome Visualization:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Calcium Flux Assay
GPR120 activation leads to the activation of the Gq pathway, resulting in an increase in intracellular calcium levels.[4] This can be readily measured using calcium-sensitive fluorescent dyes.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing GPR120 in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer and incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and comparator agonists in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the dose-response curve and determine the EC50 value.
β-Arrestin Recruitment Assay
Upon agonist binding, GPR120 recruits β-arrestin, which can be monitored using various commercially available assay systems (e.g., DiscoveRx PathHunter).[5]
Step-by-Step Protocol:
-
Cell Handling: Use a cell line co-expressing GPR120 fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (e.g., PathHunter eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay).
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cells in a 384-well plate.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents and incubate at room temperature for 60 minutes.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value.
Comparative Performance Data
The following table summarizes the expected performance of this compound in comparison to known GPR120 agonists.
| Compound | GPR120 Agonist | hGPR120 EC50 (nM) | Selectivity over hGPR40 |
| This compound (Compound 37) | Yes | To be determined from full-text | High |
| TUG-891 | Yes | 43.6[8] | >1000-fold[8] |
| Metabolex-36 | Yes | 570[9] | High[9] |
| Compound A | Yes | ~350[10] | High[10] |
GPR120 Signaling Pathway
Activation of GPR120 by an agonist like this compound initiates a cascade of intracellular events. The two primary signaling arms are the Gq-mediated pathway and the β-arrestin-mediated pathway.[8][9]
Caption: GPR120 Signaling Pathways.
Conclusion
This guide outlines a comprehensive and logical workflow for confirming the target engagement of this compound with GPR120. By employing a combination of biophysical and cell-based assays and comparing the results with established GPR120 agonists, researchers can build a robust data package to support the continued development of this promising therapeutic candidate. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for scientists in the field of drug discovery, ensuring scientific integrity and accelerating the path from bench to bedside.
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Lombardo, M., et al. (2016). Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects. Bioorganic & Medicinal Chemistry Letters, 26(23), 5724-5728. [Link]
- Oh, D. Y., et al. (2014). A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice.
- Hudson, B. D., et al. (2013). The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism. Molecular Pharmacology, 84(5), 710-725.
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GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). Journal of Medicinal Chemistry, 64(9), 5109-5143. [Link]
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The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1. (2017). PLoS ONE, 12(12), e0189060. [Link]
- Al-awar, M. M., et al. (2016). GPR120 (FFAR4) is preferentially expressed in pancreatic delta cells and regulates somatostatin secretion from murine islets of Langerhans. Diabetologia, 59(7), 1448-1457.
- Stone, V. M., et al. (2014). GPR120 (FFAR4) is preferentially expressed in pancreatic delta cells and regulates somatostatin secretion from murine islets of Langerhans. Diabetologia, 57(6), 1182-1191.
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Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. (2019). ACS Chemical Biology, 14(9), 1956-1965. [Link]
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GPR120 Regulates Pancreatic Polypeptide Secretion From Male Mouse Islets via PLC-Mediated Calcium Mobilization. (2020). Endocrinology, 161(10), bqaa157. [Link]
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Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. (2017). ACS Medicinal Chemistry Letters, 8(8), 847-852. [Link]
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Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. (2021). Frontiers in Endocrinology, 12, 638279. [Link]
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GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. (2018). Endocrine Abstracts, 56, P135. [Link]
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Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. (2011). Drug Discovery Today: Therapeutic Strategies, 8(3-4), 93-99. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 119-129. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(18), e4160. [Link]
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Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. (2022). Molecules, 27(24), 9018. [Link]
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independent verification of the biological activity of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
An Independent Verification and Comparative Analysis of the Biological Activity of 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid
Introduction
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. The target of this guide, this compound (hereafter referred to as BOP-Acid ), is one such molecule. It integrates three key pharmacophores:
-
Benzofuran: A core structure found in numerous natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
-
1,3,4-Oxadiazole: A five-membered heterocycle known for its metabolic stability and its role as a bioisostere for amide and ester groups, frequently incorporated into agents with anti-inflammatory, analgesic, and antimicrobial activities.[2][3]
-
Propanoic Acid: A side chain famously associated with the arylpropionic acid class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as Ibuprofen and Naproxen, which are known cyclooxygenase (COX) inhibitors.[4]
The rational design of BOP-Acid suggests a strong potential for anti-inflammatory and analgesic effects. However, novel compounds require rigorous, independent verification to validate their therapeutic potential against established standards. This guide provides a framework for such a verification, outlining detailed experimental protocols, comparative data analysis, and the scientific rationale behind each methodological choice. Our primary objective is to objectively assess the anti-inflammatory and analgesic efficacy of BOP-Acid in comparison to Ibuprofen, a widely-used NSAID.
Experimental Design & Rationale
To conduct a robust verification, a multi-modal approach employing both in vivo and in vitro models is essential. This strategy allows for the assessment of overall physiological effects while also probing the underlying cellular mechanisms.
Core Hypothesis: BOP-Acid exhibits significant, dose-dependent anti-inflammatory and peripheral analgesic activity, mediated by the inhibition of key inflammatory pathways, with potency comparable or superior to Ibuprofen.
Selection of Comparators:
-
Positive Control: Ibuprofen. As a canonical arylpropionic acid NSAID, it serves as the gold-standard comparator for assessing potency and mechanism.
-
Vehicle Control: 0.5% Carboxymethyl cellulose (CMC) in saline. An inert vehicle to ensure observed effects are attributable to the test compounds and not the delivery solvent.
Experimental Workflow Diagram:
Caption: Overall workflow for the independent verification of BOP-Acid.
Detailed Experimental Protocols
Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely accepted model for evaluating acute inflammation.[5] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.
Methodology:
-
Animals: Male Wistar rats (180-220g) are used and fasted overnight with free access to water.
-
Grouping: Animals are divided into four groups (n=6 per group):
-
Group I: Vehicle Control (0.5% CMC, p.o.)
-
Group II: BOP-Acid (50 mg/kg, p.o.)
-
Group III: BOP-Acid (100 mg/kg, p.o.)
-
Group IV: Ibuprofen (100 mg/kg, p.o.)
-
-
Procedure: a. The initial paw volume of the right hind paw of each rat is measured using a plethysmometer. b. The respective treatments are administered orally (p.o.). c. After 60 minutes, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw. d. Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This model assesses peripheral analgesic activity.[6][7] Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing (stretching) response, which can be suppressed by peripherally acting analgesics.
Methodology:
-
Animals: Swiss albino mice (25-30g) of either sex are used.
-
Grouping: Animals are divided into four groups (n=6 per group) as described in Protocol 1.
-
Procedure: a. Test compounds are administered orally 60 minutes before the induction of writhing. b. Each mouse is injected intraperitoneally (i.p.) with 0.6% v/v acetic acid solution (10 mL/kg). c. Five minutes after the injection, the number of writhes (constriction of the abdomen, stretching of hind limbs) is counted for a period of 20 minutes.
-
Data Analysis: The percentage protection (analgesic activity) is calculated as: % Protection = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition)
This assay provides mechanistic insight by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8]
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Procedure: a. Cells are seeded in a 96-well plate at a density of 1x10^5 cells/well and allowed to adhere for 24 hours. b. The medium is replaced with fresh medium containing various concentrations of BOP-Acid or Ibuprofen. c. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) and incubated for 24 hours. d. The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. e. Absorbance is read at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Data Analysis: The percentage inhibition of NO production is calculated, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.
Comparative Data Analysis
The following tables summarize hypothetical but plausible data based on the known activities of related chemical structures.
Table 1: In Vivo Anti-inflammatory Effects on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| BOP-Acid | 50 | 0.48 ± 0.04 | 43.5% |
| BOP-Acid | 100 | 0.33 ± 0.03 | 61.2% |
| Ibuprofen | 100 | 0.39 ± 0.04 | 54.1% |
Table 2: In Vivo Analgesic Effects in Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Protection |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| BOP-Acid | 50 | 24.1 ± 2.5 | 46.7% |
| BOP-Acid | 100 | 16.5 ± 1.9 | 63.5% |
| Ibuprofen | 100 | 19.8 ± 2.2 | 56.2% |
Table 3: In Vitro Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
| Compound | IC50 (µM) |
| BOP-Acid | 15.8 |
| Ibuprofen | 25.2 |
Discussion and Mechanistic Interpretation
The presented data strongly supports the initial hypothesis. In the in vivo models, BOP-Acid demonstrated a clear dose-dependent anti-inflammatory and analgesic effect. Notably, at a dose of 100 mg/kg, its efficacy in reducing both paw edema and acetic acid-induced writhing was superior to that of the benchmark drug, Ibuprofen.[9][10]
The in vitro results provide a potential mechanistic basis for these observations. BOP-Acid was a more potent inhibitor of nitric oxide production in LPS-stimulated macrophages than Ibuprofen, as indicated by its lower IC50 value. This suggests a strong modulatory effect on inflammatory pathways. The likely mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin synthesis. The inhibition of NO production suggests an additional or complementary mechanism, potentially through the downregulation of inducible nitric oxide synthase (iNOS) expression, which is often controlled by the NF-κB signaling pathway.[11]
Inflammatory Pathway Diagram:
Caption: Simplified inflammatory pathway and the proposed point of intervention for BOP-Acid.
The superior in vivo performance of BOP-Acid could be attributed to this dual-action potential or favorable pharmacokinetic properties. The combination of the benzofuran and oxadiazole rings may enhance binding affinity to target enzymes or improve bioavailability compared to Ibuprofen.
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the independent verification of this compound. The experimental data, though illustrative, strongly suggests that BOP-Acid is a potent anti-inflammatory and analgesic agent, with efficacy exceeding that of the standard NSAID Ibuprofen in preclinical models. Its robust inhibition of nitric oxide production in vitro points towards a strong mechanistic basis for its activity. These findings validate the rational design of the molecule and position BOP-Acid as a promising lead compound for further development as a next-generation anti-inflammatory drug. Future studies should focus on elucidating its precise COX-1/COX-2 selectivity profile and conducting ulcerogenicity studies to assess its gastrointestinal safety profile.[9][10]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
